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2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide Documentation Hub

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  • Product: 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide
  • CAS: 27363-39-9

Core Science & Biosynthesis

Foundational

The 2H-1,2-Benzothiazin-3(4H)-one, 1,1-Dioxide Scaffold: Structural Dynamics, Synthesis, and Pharmacological Utility

Executive Summary The heterocyclic core 2H-1,2-benzothiazin-3(4H)-one, 1,1-dioxide is a foundational scaffold in modern medicinal chemistry, serving as the primary pharmacophore for the "oxicam" class of non-steroidal an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The heterocyclic core 2H-1,2-benzothiazin-3(4H)-one, 1,1-dioxide is a foundational scaffold in modern medicinal chemistry, serving as the primary pharmacophore for the "oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. Characterized by its unique keto-enol tautomerism, robust acidity, and highly specific spatial geometry, this bicyclic system provides an ideal framework for designing selective cyclooxygenase (COX) inhibitors. This technical guide explores the structural nuances, advanced synthetic methodologies (including green chemistry approaches), and formulation engineering required to leverage this scaffold in drug development.

Structural Profiling and Tautomeric Dynamics

The 1,2-benzothiazine scaffold rarely exists in its pure 3(4H)-one (ketone) form under physiological conditions. Instead, it undergoes a rapid tautomeric shift to its thermodynamically favored enol form: 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide [2].

The stability of the enol tautomer is driven by two critical factors:

  • Extended Conjugation : The enol double bond (between C3 and C4) conjugates with the adjacent aromatic ring and the electron-withdrawing sulfonyl group (

    
    ) at position 1.
    
  • Intramolecular Hydrogen Bonding : When functionalized at the C3 position with a carboxamide group (as seen in all clinical oxicams), a highly stable six-membered pseudo-ring is formed via intramolecular hydrogen bonding between the C4-hydroxyl group and the C3-carbonyl oxygen.

This structural configuration lowers the pKa of the molecule to approximately 4.0–5.0, rendering it highly acidic compared to standard amides. This acidity is not merely a physicochemical quirk; it is the primary driver of its pharmacodynamics. The ionized enolate anion forms a critical electrostatic salt bridge with the Arg120 residue within the hydrophobic channel of the COX-1/COX-2 active sites, anchoring the drug for competitive inhibition[3].

Core Synthetic Methodologies

The construction of the 1,2-benzothiazine ring system relies heavily on the Gabriel-Colman Rearrangement , a highly elegant sequence of ring-opening and Dieckmann-type ring-closure[4]. Recently, this classic synthesis has been upgraded using ionic liquids to meet modern green chemistry standards[5].

The Gabriel-Colman Rearrangement Mechanism

The synthesis begins with sodium saccharin (sodium o-benzosulfimide). The mechanism proceeds via the following cascade:

  • N-Alkylation : The saccharin nitrogen acts as a nucleophile, displacing the chloride of an alkyl chloroacetate to form an N-alkylated intermediate.

  • Nucleophilic Ring Opening : A strong alkoxide base (e.g., sodium ethoxide) attacks the pseudo-amide carbonyl of the five-membered isothiazole ring. This cleaves the C-N bond, generating a transient sulfonamide anion and an adjacent ester group on the benzene ring.

  • Dieckmann-Type Cyclization : The base deprotonates the active methylene group of the acetate moiety. The resulting carbanion immediately attacks the newly formed ester carbonyl, displacing the alkoxide and closing the ring to form the six-membered 1,2-thiazine core[6].

G A Sodium Saccharin (1,2-benzisothiazole) B N-Alkylated Saccharin (Intermediate) A->B Alkyl Chloroacetate (Solvent/Heat) C Ring-Opened Sulfonamide (Alkoxide Attack) B->C Sodium Ethoxide (Nucleophilic Cleavage) D 1,2-Benzothiazine Scaffold (Enol Form) C->D Dieckmann Cyclization (-Alkoxide)

Fig 1: Gabriel-Colman rearrangement mechanism for 1,2-benzothiazine synthesis.

Protocol 1: Green Synthesis of Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

Traditional methods utilize toxic solvents like DMF or DMSO. The following protocol utilizes an ionic liquid medium, which stabilizes the transition state of the N-alkylation and allows for catalyst recycling[5][7].

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix : In a dry, multi-neck round-bottom flask, suspend 10.0 mmol of sodium saccharin in 2.0 mL of the ionic liquid butylpyridinium tetrafluoroborate ([buPy]BF

    
    ).
    
  • N-Alkylation : Add 11.0 mmol of ethyl chloroacetate dropwise. Stir the mixture magnetically at 40 °C for 30 minutes. The ionic liquid enhances the nucleophilicity of the saccharin nitrogen, driving the reaction to completion rapidly.

  • Extraction : Extract the intermediate (ethyl 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate) using diethyl ether (3 × 10 mL). The ionic liquid remains in the aqueous/polar phase and can be recycled.

  • Ring Expansion (Gabriel-Colman) : Dissolve the isolated intermediate in 15 mL of anhydrous ethanol. Slowly add a freshly prepared solution of sodium ethoxide (15.0 mmol in 10 mL ethanol) while maintaining the temperature at 50–55 °C[2].

  • Cyclization & Precipitation : Stir for 45 minutes until an orange/yellow precipitate forms (the sodium salt of the benzothiazine).

  • Quenching : Pour the mixture into 50 mL of ice-cold 3M HCl under vigorous stirring to precipitate the free enol. Filter, wash with cold water, and recrystallize from ethanol to yield the pure 1,2-benzothiazine scaffold.

Pharmacological Applications & Structure-Activity Relationship (SAR)

Modifications to the 2H-1,2-benzothiazine 1,1-dioxide core dictate its pharmacokinetic profile and COX-2 selectivity.

  • Position 2 (N-alkylation) : Substitution with a methyl group (as seen in Piroxicam and Meloxicam) is optimal for anti-inflammatory activity. Larger alkyl groups introduce steric hindrance that disrupts the alignment of the sulfonyl group with the COX binding pocket[1].

  • Position 3 (Carboxamide) : The nature of the secondary amine in the 3-carboxamide group dictates COX-2 vs. COX-1 selectivity. Heteroaromatic rings (like the 5-methyl-2-thiazolyl group in Meloxicam) allow the molecule to exploit the wider secondary side pocket of the COX-2 enzyme, increasing selectivity[4].

Quantitative Comparison of Benzothiazine Derivatives

The following table summarizes the clinical profiles of major oxicams derived from this scaffold:

Drug DerivativeC2 SubstitutionC3 Carboxamide SubstitutionCOX-2 / COX-1 IC

Ratio
Plasma Half-Life (t

)
Primary Indication
Piroxicam -CH

2-Pyridinyl~ 0.03 (Non-selective)50 hoursRheumatoid Arthritis
Meloxicam -CH

5-Methyl-2-thiazolyl~ 10.0 (COX-2 Preferential)20 hoursOsteoarthritis
Tenoxicam -CH

2-Pyridinyl (Thieno-fused)~ 0.06 (Non-selective)72 hoursAnkylosing Spondylitis
Lornoxicam -CH

2-Pyridinyl (Chloro-thieno)~ 0.50 (Non-selective)3-5 hoursAcute Postoperative Pain

Formulation Engineering: Bioavailability Enhancement

A major limitation of 1,2-benzothiazine derivatives is their poor aqueous solubility (BCS Class II). To overcome this, advanced mechanochemical cocrystallization techniques using Green Eutectic Solvents (GES) have been developed to alter the crystal lattice without changing the pharmacological properties of the API.

G A API: 1,2-Benzothiazine Derivative (e.g., Piroxicam) D Mechanochemical Liquid-Assisted Grinding A->D B Co-former: Benzoic Acid B->D C Green Eutectic Solvent (Menthol:Camphor 1:1) C->D Catalytic Liquid Bridge E Cocrystal Formation (Enhanced Solubility & Bioavailability) D->E H-Bond Network Formation (C-H...O and C-H...N)

Fig 2: Green eutectic solvent-mediated cocrystallization workflow for bioavailability enhancement.

Protocol 2: Green Eutectic Co-Grinding for Cocrystal Synthesis

This protocol utilizes a menthol/camphor deep eutectic solvent to facilitate the molecular mobility required for cocrystal formation, avoiding the use of bulk organic solvents.

Step-by-Step Methodology:

  • Preparation of GES : Mix equimolar amounts of L-menthol and D-camphor in a glass vial. Heat gently at 40 °C until a clear, stable liquid (the green eutectic solvent) is formed.

  • Weighing : Accurately weigh equimolar proportions of the 1,2-benzothiazine derivative (e.g., Piroxicam, 1.0 mmol) and the co-former (Benzoic Acid, 1.0 mmol).

  • Liquid-Assisted Grinding (LAG) : Transfer the API and co-former to an agate mortar. Add exactly 2 drops (approx. 50 µL) of the prepared menthol/camphor GES.

    • Causality Note: The GES acts as a catalytic liquid bridge. It lowers the activation energy for crystal lattice disruption and facilitates non-covalent interactions (C-H···O and C-H···N hydrogen bonds) between the API and the co-former without dissolving the bulk powder, ensuring a perfect 1:1 stoichiometric cocrystal.

  • Milling : Manually grind the mixture continuously for 30 minutes at room temperature until a homogeneous, dry powder is obtained.

  • Validation : Dry the resulting solid in a vacuum desiccator for 24 hours. Validate the cocrystal formation using Powder X-Ray Diffraction (PXRD) to confirm the emergence of new diffraction peaks distinct from the pure API and co-former. This formulation typically yields a 3-fold increase in intrinsic dissolution rate.

References

1.[7] An Efficient Synthesis of 2-Alkyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxides. SciSpace. Available at:[Link] 2.[1] Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. PMC - NIH. Available at: [Link] 3. Exploring the novel green eutectic solvent for the synthesis of 4-hydroxy-2-methyl-N-2-pyridinyl-2H-1,2,-benzothiazine-3-carboxamide 1,1-dioxide with benzoic acid cocrystal using a co-grinding technique. New Journal of Chemistry (RSC Publishing). Available at: [Link] 4.[3] Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity. PMC - NIH. Available at: [Link] 5.[2] Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides. Google Patents. Available at: 6.[4] Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. MDPI. Available at:[Link] 7.[5] An Efficient Synthesis of 2-Alkyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxides. SciSpace. Available at: [Link] 8.[6] Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts. PMC - NIH. Available at:[Link]

Sources

Exploratory

Spectroscopic Characterization and Analytical Profiling of 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide: A Technical Guide

Executive Summary 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide is a privileged bicyclic scaffold that serves as the fundamental building block for the "oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs), inclu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide is a privileged bicyclic scaffold that serves as the fundamental building block for the "oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs), including piroxicam, meloxicam, and tenoxicam[1]. The biological efficacy of these downstream active pharmaceutical ingredients (APIs) is deeply rooted in the physicochemical properties of this core—specifically, the acidity of its C4 methylene and the hydrogen-bonding capacity of its sulfonamide moiety.

As a Senior Application Scientist, I have designed this whitepaper to provide an in-depth, causality-driven guide to the spectroscopic characterization (NMR, FT-IR, MS) of this critical intermediate. By understanding the why behind the spectral data, researchers can implement self-validating analytical protocols to ensure high-fidelity structural confirmation during drug development.

Structural Dynamics & Spectroscopic Causality

To accurately interpret the spectroscopic data of the 1,2-benzothiazine scaffold, one must first analyze its electronic environment. The molecule consists of a benzene ring fused to a six-membered thiazine ring containing a sulfone (1,1-dioxide), a secondary amine (sulfonamide), and a carbonyl group.

  • The C4 Active Methylene: Flanked by an aromatic system and an electron-withdrawing carbonyl group, the C4 protons are highly deshielded and acidic. This active methylene is the primary site for Knoevenagel condensations during the synthesis of dual COX-2/5-LO inhibitors[1]. Because of this unique environment, the protons appear unusually far downfield for an aliphatic group.

  • The Sulfonamide Linkage: The N-H bond is heavily polarized by the adjacent

    
     and 
    
    
    
    groups. This polarization dictates its high chemical shift in NMR and its distinct, strong vibrational modes in infrared spectroscopy.

SynthesisCharacterization A Starting Material (Saccharin-derived ester) B Base-Mediated Rearrangement (Gabriel-Colman) A->B C 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide B->C D NMR (1H, 13C) C4 Methylene & C3 Carbonyl C->D E FT-IR SO2 & C=O Stretches C->E F MS (ESI/EI) m/z 197 [M]+ C->F G Validated Scaffold for Oxicam NSAID Development D->G E->G F->G

Workflow for the synthesis and spectroscopic validation of the benzothiazine scaffold.

Quantitative Spectroscopic Data Profiling

The following tables summarize the expected spectroscopic signals for the pure scaffold, synthesizing empirical data and theoretical assignments.

Table 1: Nuclear Magnetic Resonance (NMR) Assignments

Solvent: DMSO-d₆ | Reference: TMS

Position¹H NMR (δ, ppm)Multiplicity & Integration¹³C NMR (δ, ppm)Mechanistic Rationale
N-H (C2) ~10.85Broad singlet, 1H-Heavily deshielded by adjacent

and

; readily exchangeable with protic solvents.
C=O (C3) --~166.5Amide-like carbonyl carbon, shifted slightly upfield due to the sulfonamide influence.
CH₂ (C4) 4.04Singlet, 2H~39.2Benzylic methylene alpha to a carbonyl; highly acidic[1].
Ar-H (C5-C8) 7.40 - 7.95Multiplet, 4H122.0 - 138.5Aromatic core; the C8 proton is the most downfield due to the anisotropic effect of the ortho-

group.
Table 2: Fourier-Transform Infrared (FT-IR) Vibrational Frequencies

Phase: Solid (KBr Pellet)

Vibrational ModeWavenumber (cm⁻¹)Intensity/ShapeDiagnostic Significance
N-H Stretch 3250 - 3300Medium, BroadConfirms an intact sulfonamide; distinguishes the core from N-alkylated downstream derivatives.
C=O Stretch 1671Strong, SharpCharacteristic of the cyclic amide/ketone at the C3 position[2].
SO₂ Asym. Stretch 1326 - 1340StrongPrimary confirmation of the 1,1-dioxide oxidation state[2].
SO₂ Sym. Stretch 1132 - 1160StrongSecondary confirmation of the sulfonyl group[2].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, every analytical workflow must contain an internal mechanism to verify its own accuracy. Below are the optimized protocols for acquiring the data presented above.

Protocol 1: High-Fidelity NMR Acquisition and Exchange Validation

Objective: To unambiguously assign the sulfonamide N-H proton and the C4 methylene protons. Causality: Protic solvents (like


) will spontaneously exchange with the N-H proton, rendering it invisible in the spectrum. Therefore, anhydrous 

is selected. While the C4 protons are also acidic, they exchange at a significantly slower kinetic rate than the N-H proton, allowing for differential validation.
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous

    
    .
    
  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum (minimum 16 scans, 400 MHz). Identify the broad singlet at ~10.8 ppm and the sharp singlet at 4.04 ppm[1].

  • Self-Validating Step (

    
     Shake):  Add 1 drop (approx. 10 µL) of Deuterium Oxide (
    
    
    
    ) to the NMR tube. Shake vigorously for 30 seconds to force proton-deuterium exchange.
  • Post-Exchange Acquisition: Re-acquire the ¹H NMR spectrum under identical parameters.

  • Data Interpretation: The peak at ~10.8 ppm will disappear due to N-D formation. The peak at 4.04 ppm will remain intact, unequivocally confirming its identity as the carbon-bound C4 methylene protons.

Protocol 2: FT-IR Analysis via KBr Pellet

Objective: To obtain high-resolution vibrational data free from solvent and pressure-induced artifacts. Causality: While Attenuated Total Reflectance (ATR) is convenient, the mechanical pressure applied to crystalline sulfonamides can sometimes shift lattice vibrations. A well-prepared KBr pellet ensures isotropic dispersion and minimizes moisture bands that overlap with the critical N-H stretch.

  • Desiccation: Ensure KBr powder is dried at 105°C for at least 24 hours.

  • Self-Validating Step (Blank Check): Press a blank KBr pellet and scan it. If a broad band at 3400 cm⁻¹ (O-H stretch) or 1640 cm⁻¹ (H-O-H bend) is observed, the KBr has absorbed atmospheric moisture and will invalidate the N-H and C=O assignments. Discard and re-dry the KBr.

  • Trituration: Grind 1-2 mg of the analyte with 100 mg of the validated anhydrous KBr in an agate mortar until a homogenous, fine powder is achieved (minimizing the Christiansen scattering effect).

  • Pressing & Acquisition: Apply 10 tons of pressure under a vacuum for 2 minutes. Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution) to validate the 1671 cm⁻¹

    
     stretch and the 1326 cm⁻¹ 
    
    
    
    stretch[2].

Mass Spectrometry & Fragmentation Pathways

In electron ionization mass spectrometry (EI-MS), the molecular ion


 is typically observed at m/z 197. The fragmentation cascade is driven by the stability of the aromatic core and the extreme lability of the sulfonyl group under hard ionization.

A hallmark of cyclic sulfonamides is the rapid extrusion of


 (loss of 64 Da), leading to a ring-contracted indolin-2-one derivative at m/z 133. A competing secondary fragmentation involves the loss of ketene (

, 42 Da) from the thiazine ring, generating an m/z 155 fragment. Both pathways ultimately degrade down to the stable aromatic core (m/z 104/105).

Fragmentation M Molecular Ion [M]+ m/z 197 F1 Loss of SO2 m/z 133 M->F1 - SO2 (64 Da) F2 Loss of Ketene m/z 155 M->F2 - CH2=C=O (42 Da) F3 Indolin-2-one derivative m/z 133 F1->F3 Ring Contraction F4 Aromatic Core m/z 104 / 105 F2->F4 - SO2 & -H F3->F4 - CO & -H

Proposed EI-MS fragmentation pathway for 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide.

References

  • Ventura, C. A., et al. "Synthesis of new 1,2-Benzothiazin-3-one Derivatives Designed as Dual Cyclooxygenase-2 and 5-Lipooxygenase Inhibitors." Journal of the Brazilian Chemical Society (SciELO). 1

  • Ould Aliyenne, A., et al. "Synthesis of new 3-substituted-2H-1,2-naphthothiazin-4(3H)-one 1,1-dioxides via directed ortho-metalation reaction." Comptes Rendus de l'Académie des Sciences. 2

Sources

Foundational

The Genesis of Oxicams: Discovery, Synthesis, and History of 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide

Executive Summary The compound 2H-1,2-benzothiazin-3(4H)-one, 1,1-dioxide (and its enolic tautomer, 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide) represents one of the most pharmacologically significant heterocyclic scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2H-1,2-benzothiazin-3(4H)-one, 1,1-dioxide (and its enolic tautomer, 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide) represents one of the most pharmacologically significant heterocyclic scaffolds discovered in the 20th century. As the foundational core of the "oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs), its unique physicochemical properties—specifically its stable enolic acid moiety—revolutionized the management of chronic inflammatory diseases. This technical whitepaper explores the historical discovery, mechanistic synthesis via the Gabriel-Colman rearrangement, and the structure-activity relationship (SAR) that propelled this scaffold from a synthetic curiosity to a blockbuster therapeutic class.

Historical Context: The Quest for the Oxicam Scaffold

In the late 1960s and early 1970s, the landscape of anti-inflammatory therapeutics was dominated by carboxylic acid-containing NSAIDs (e.g., aspirin, indomethacin, and ibuprofen). While effective at inhibiting cyclooxygenase (COX) enzymes, these drugs were notorious for causing severe gastrointestinal (GI) ulceration and required frequent dosing due to their rapid metabolic clearance.

Researchers at Pfizer initiated a rational drug design program to identify a novel, non-carboxylic acid pharmacophore that could maintain high acidity (necessary for binding the COX active site) while improving pharmacokinetic half-life and GI tolerability. This search culminated in the discovery of the 1,2-benzothiazine 1,1-dioxide scaffold. By functionalizing this core with a carboxamide group at the 3-position, they synthesized Piroxicam in 1972, which was introduced to the market in 1982 (1)[1]. Piroxicam possessed an unprecedented half-life of ~45 hours in humans, making it the first once-daily NSAID[1].

OxicamHistory Sac Saccharin (Starting Material) Core 2H-1,2-Benzothiazin-3(4H)-one Core Scaffold Sac->Core Gabriel-Colman Rearrangement Pir Piroxicam (1982) Non-selective COX inhibitor Core->Pir N-heterocyclic carboxamidation Mel Meloxicam (1996) Preferential COX-2 inhibitor Core->Mel Thiazole substitution Ten Tenoxicam Thienothiazine analogue Core->Ten Bioisosteric replacement

Evolutionary timeline of the 1,2-benzothiazine core leading to modern oxicam NSAIDs.

Chemical Architecture & The Gabriel-Colman Rearrangement

The structural uniqueness of 2H-1,2-benzothiazin-3(4H)-one, 1,1-dioxide lies in its tautomeric equilibrium. The active pharmacological species exists primarily as the enol form (4-hydroxy-2H-1,2-benzothiazine).

The most robust and historically significant synthetic pathway to this core involves the Gabriel-Colman rearrangement of saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) derivatives (2)[2].

Mechanistic Causality:

  • Alkoxide Attack: The reaction begins with a strong base (alkoxide) attacking the carbonyl carbon of the N-alkylated saccharin imide, resulting in the opening of the five-membered ring[3].

  • Carbanion Formation: The electron-withdrawing nature of the adjacent ester group facilitates the rapid isomerization of the imide anion to a highly stabilized carbanion[3].

  • Dieckmann-type Cyclization: The carbanion executes an intramolecular nucleophilic attack on the newly formed ester group. The subsequent displacement of the alkoxide closes the ring, yielding the expanded six-membered 1,2-benzothiazine core (3)[3].

GabrielColman N_alkyl N-Alkyl Saccharin (Imide) Alkoxide Alkoxide Attack (Ring Opening) N_alkyl->Alkoxide Base Addition Carbanion Carbanion Formation (Alpha to Ester) Alkoxide->Carbanion Isomerization Cyclization Dieckmann Cyclization (Ring Closure) Carbanion->Cyclization Nucleophilic Attack Product 4-Hydroxy-2H-1,2-benzothiazine Derivative Cyclization->Product Alkoxide Displacement

Mechanistic workflow of the Gabriel-Colman rearrangement for 1,2-benzothiazine synthesis.

Experimental Protocols: Synthesis of the Core Scaffold

To ensure reproducibility and scientific integrity, the following workflow details the synthesis of the key intermediate: methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. Every step is designed as a self-validating system.

Step 1: N-Alkylation of Sodium Saccharin

Objective: Synthesize the precursor imide, methyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate (4)[4].

  • Reagents: Sodium saccharin (1.0 eq), methyl chloroacetate (1.2 eq), anhydrous N,N-Dimethylformamide (DMF).

  • Procedure: Suspend sodium saccharin in DMF. Add methyl chloroacetate dropwise at room temperature. Heat the mixture to 90°C for 4 hours.

  • Causality & Validation: DMF is selected for its high dielectric constant, which effectively solvates the sodium cation, leaving the saccharin nitrogen highly nucleophilic.

    • Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The disappearance of the highly polar baseline saccharin spot confirms reaction completion. Quench the reaction by pouring it over crushed ice; the insolubility of the N-alkylated product in water drives an immediate, high-purity precipitation.

Step 2: Base-Catalyzed Ring Expansion (Gabriel-Colman)

Objective: Rearrange the five-membered imide to the six-membered 1,2-benzothiazine core.

  • Reagents: N-alkylated saccharin derivative (1.0 eq), Sodium methoxide (2.5 eq), anhydrous Methanol.

  • Procedure: Dissolve the intermediate in anhydrous methanol. Slowly add a solution of sodium methoxide in methanol at 0°C to control the exothermic ring-opening. Warm to room temperature, then reflux for 2 hours.

  • Causality & Validation: The use of sodium methoxide in methanol is critical; it prevents transesterification side-reactions that would occur with mismatched alkoxide/ester pairs[3]. An excess of base (2.5 eq) is mandatory because the final product possesses a highly acidic enolic proton. The base deprotonates the product, forming a stable sodium salt that acts as a thermodynamic sink, driving the equilibrium entirely to the right.

    • Self-Validation: The reaction mixture will remain a clear solution (as the sodium enolate is soluble in methanol). Acidify the mixture with 2M HCl to pH 2. The sudden, massive precipitation of a white/yellowish solid confirms the protonation of the enolate to the desired 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide.

Pharmacological Evolution & SAR Data

The bare 2H-1,2-benzothiazin-3(4H)-one, 1,1-dioxide core is biologically inactive. To achieve COX inhibition, strict Structure-Activity Relationship (SAR) rules must be followed:

  • N-Alkylation (Position 2): A small alkyl group (typically a methyl group) is required for optimal lipophilicity and target binding[1].

  • Carboxamidation (Position 3): The introduction of an N-heterocyclic carboxamide at the 3-position is non-negotiable. The nitrogen of the heteroaryl ring participates in an intramolecular hydrogen bond with the enolic hydroxyl group, locking the molecule into a planar conformation essential for insertion into the COX hydrophobic channel.

Table 1: Evolution of Oxicam NSAIDs and COX Selectivity Data

Drug NameDiscovery / ApprovalCore Modification (3-Position)COX-1 : COX-2 Selectivity RatioClinical Advantage
Piroxicam 1972 / 1982N-(2-pyridinyl)carboxamide~ 1 : 1 (Non-selective)First once-daily dosed NSAID
Tenoxicam 1980sThieno[2,3-e]-1,2-thiazine bioisostere~ 1 : 1 (Non-selective)Enhanced synovial fluid penetration
Meloxicam 1996N-(5-methyl-2-thiazolyl)carboxamide~ 1 : 10 (Preferential COX-2)Significantly reduced GI toxicity profile

Conclusion

The transformation of the simple artificial sweetener saccharin into the complex 2H-1,2-benzothiazin-3(4H)-one, 1,1-dioxide scaffold represents a triumph of synthetic organic chemistry and rational drug design. By leveraging the Gabriel-Colman rearrangement, medicinal chemists were able to unlock a stable enolic acid pharmacophore that permanently altered the trajectory of anti-inflammatory therapeutics.

References

  • Source: PMC (National Institutes of Health)
  • Mechanistic evidence of a Gabriel Colman-type rearrangement Source: Semantic Scholar / ARKIVOC URL
  • Source: PMC (National Institutes of Health)
  • Microwave assisted synthesis of biologically active 4-hydroxy-N'-(phenylcarbonyl)

Sources

Exploratory

Lipophilicity and solubility of 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide analogs

An In-Depth Technical Guide to the Lipophilicity and Solubility of 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide Analogs Introduction: The Physicochemical Fulcrum of Drug Discovery In the landscape of modern drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Lipophilicity and Solubility of 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide Analogs

Introduction: The Physicochemical Fulcrum of Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a successful therapeutic agent is governed by a delicate balance of molecular properties. Among these, lipophilicity and aqueous solubility stand as two of the most critical physicochemical parameters.[1][2] They are pivotal determinants of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, ultimately dictating its bioavailability and therapeutic efficacy.[3][] An otherwise potent molecule may fail in development due to poor solubility, which limits its absorption, or excessive lipophilicity, which can lead to rapid metabolism, off-target toxicity, and poor distribution.[1][5]

The 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide scaffold represents a privileged heterocyclic system in medicinal chemistry, forming the core of various pharmacologically active agents, including anti-inflammatory drugs.[6] Analogs of this structure have been explored for a range of therapeutic applications, from central nervous system activity to potential treatments for diabetic complications.[7] As researchers continue to design and synthesize novel analogs based on this core, a deep, quantitative understanding of their lipophilicity and solubility is not merely advantageous—it is essential for success.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides both foundational principles and field-proven experimental and computational methodologies for the comprehensive evaluation of these key properties for 2H-1,2-benzothiazin-3(4H)-one, 1,1-dioxide analogs.

Section 1: Decoding Lipophilicity

Lipophilicity, literally "fat-loving," is the affinity of a molecule for a lipid or non-polar environment.[3] It is a crucial property that governs a drug's ability to cross biological membranes, bind to protein targets, and distribute into tissues.[][8] However, if too high, it can lead to undesirable properties such as increased metabolic clearance and non-specific binding.[2][9]

Core Metrics: LogP and LogD

Lipophilicity is most commonly quantified using the partition coefficient (P) , which is the ratio of the equilibrium concentration of a neutral compound in a two-phase system of immiscible liquids, typically n-octanol and water.[8][10] For practical use, this is expressed on a logarithmic scale as LogP .

For ionizable compounds, such as many benzothiazine analogs which may possess acidic or basic functional groups, the distribution coefficient (D) is the more physiologically relevant metric.[11] It is the ratio of the sum of all forms of the compound (ionized and neutral) in each phase at a specific pH.[2] The LogD at pH 7.4 is a standard parameter used to estimate lipophilicity under conditions that mimic blood serum.[10][11]

Structure-Lipophilicity Relationships (SLR) of Benzothiazine Analogs

The overall lipophilicity of a 2H-1,2-benzothiazin-3(4H)-one, 1,1-dioxide analog is a composite of the contributions from its core scaffold and its substituents. The unsubstituted core itself has a defined lipophilicity, but modifications at various positions (e.g., the N2-position, or on the fused benzene ring) can dramatically alter this value.

  • Increasing Lipophilicity: Introducing non-polar, hydrophobic substituents such as alkyl chains, aryl groups, or halogens will generally increase the LogP value. Structure-activity relationship (SAR) studies on related benzothiazole and benzothiazinone derivatives have shown that increasing the volume and lipophilicity of substituents can enhance biological activity, but often at the cost of increased non-specific binding.[9][12]

  • Decreasing Lipophilicity: Incorporating polar functional groups capable of hydrogen bonding, such as hydroxyl (-OH), carboxyl (-COOH), or amine (-NH2) groups, will decrease the LogP by increasing the compound's affinity for the aqueous phase.[13]

Experimental Determination of Lipophilicity

Accurate experimental measurement is the cornerstone of physicochemical characterization. The following protocols are standard in the pharmaceutical industry.

Protocol 1.1: The Shake-Flask Method for LogP/LogD Determination (Gold Standard)

This method directly measures the partitioning of a compound between n-octanol and an aqueous buffer and is considered the reference method by organizations like the OECD.[10][14][15]

Step-by-Step Methodology:

  • Preparation of Phases: Prepare n-octanol saturated with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD) and the aqueous buffer saturated with n-octanol. This pre-saturation is critical to ensure thermodynamic equilibrium.

  • Compound Addition: Prepare a stock solution of the benzothiazine analog in the phase in which it is more soluble. Add a small aliquot of this stock solution to a flask containing known volumes of both pre-saturated phases. The final concentration should be below the solubility limit in either phase.

  • Equilibration: Seal the flask and shake it vigorously at a constant temperature (e.g., 25 °C) for a sufficient period (typically 1 to 24 hours) to allow equilibrium to be reached. The required time should be determined empirically for the chemical class.

  • Phase Separation: Stop shaking and allow the two phases to separate completely. Centrifugation at a low speed can be used to accelerate this process and ensure a clean separation.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).[10]

  • Calculation:

    • LogP (for neutral compounds) = log ( [Concentration]octanol / [Concentration]water )

    • LogD (at a specific pH) = log ( [Concentration]octanol / [Concentration]aqueous buffer )

Protocol 1.2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This is an indirect, high-throughput method that correlates a compound's retention time on a non-polar stationary phase with its lipophilicity.[3][14]

Step-by-Step Methodology:

  • System Setup: Use a standard HPLC system with a C18 reversed-phase column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier, most commonly methanol.[15]

  • Calibration: Inject a series of standard compounds with known LogP values that span the expected range of the test compounds.

  • Sample Analysis: Inject a solution of the benzothiazine analog and record its retention time (tR). Also, determine the column's dead time (t0) by injecting a non-retained compound (e.g., uracil).

  • Calculation:

    • Calculate the capacity factor (k') for each compound: k' = (tR - t0) / t0.

    • Plot log(k') of the standard compounds against their known LogP values. This should yield a linear relationship.

    • Determine the LogP of the test compound by interpolating its log(k') value onto the calibration curve.

Lipophilicity_Workflow cluster_ShakeFlask Protocol 1.1: Shake-Flask Method cluster_RPHPLC Protocol 1.2: RP-HPLC Method sf1 Prepare Pre-saturated n-Octanol and Buffer sf2 Add Compound & Mix sf1->sf2 sf3 Equilibrate via Shaking (1-24h at 25°C) sf2->sf3 sf4 Separate Phases (Centrifugation) sf3->sf4 sf5 Sample Both Phases sf4->sf5 sf6 Quantify Concentration (HPLC or UV-Vis) sf5->sf6 sf7 Calculate LogP/LogD sf6->sf7 hplc1 Calibrate with Known LogP Standards hplc2 Inject Test Compound on C18 Column hplc1->hplc2 hplc3 Measure Retention Time (tR) hplc2->hplc3 hplc4 Calculate log(k') hplc3->hplc4 hplc5 Interpolate LogP from Calibration Curve hplc4->hplc5 start Select Benzothiazine Analog for Testing start->sf1 Choose Method start->hplc1 Choose Method Solubility_Workflow cluster_Thermo Protocol 2.1: Thermodynamic Solubility cluster_Kinetic Protocol 2.2: Kinetic Solubility t1 Add Excess Solid to Buffer t2 Equilibrate via Agitation (24-72h) t1->t2 t3 Filter or Centrifuge to Remove Solid t2->t3 t4 Quantify Soluble Concentration (LC-MS) t3->t4 t5 Report as Equilibrium Solubility t4->t5 k1 Prepare High-Conc. DMSO Stock Solution k2 Add Aliquot to Aqueous Buffer in Plate k1->k2 k3 Incubate (1-2h) k2->k3 k4 Detect Precipitation (e.g., Nephelometry) k3->k4 k5 Report Highest Soluble Concentration k4->k5 start Select Benzothiazine Analog for Testing start->t1 Choose Method start->k1 Choose Method

Caption: Experimental workflows for determining solubility.

Computational Prediction of Solubility

Predicting aqueous solubility in silico is more challenging than predicting LogP because it depends on both the solvation energy (related to lipophilicity) and the solid-state properties (crystal lattice energy) of the molecule. [16]However, various Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms have been developed. [17][18]These models use molecular descriptors to build correlations with experimental solubility data and are useful for ranking new designs, though their absolute accuracy can be limited.

Section 3: Data Integration and Strategic Application

Effective drug design requires a holistic view of physicochemical properties. Data should be systematically collected and analyzed to guide the optimization of the benzothiazine scaffold.

Data Presentation

Quantitative data for a series of analogs should be summarized in a clear, structured table to facilitate the identification of structure-property relationships.

Table 1: Physicochemical Property Data for Hypothetical Benzothiazine Analogs

Compound IDR-GroupMWcLogP (Predicted)LogD7.4 (Experimental)Kinetic Solubility (µM)Thermodynamic Solubility (µM)
BZ-01 -H213.21.51.3>200150
BZ-02 -Cl247.72.22.011065
BZ-03 -OCH3243.31.61.4180120
BZ-04 -Ph289.33.43.2258
BZ-05 -CH2COOH271.31.1-0.5>200>200

Note: Data are hypothetical and for illustrative purposes only.

The Lipophilicity-Solubility Trade-off

The data in Table 1 illustrate a classic challenge in medicinal chemistry. The introduction of a phenyl group (BZ-04) significantly increases lipophilicity (LogD7.4 = 3.2), which might be beneficial for target binding or cell permeability. However, this comes at a steep cost to solubility, which drops to just 8 µM. Conversely, adding a carboxylic acid group (BZ-05) dramatically improves solubility but also makes the molecule much less lipophilic (LogD7.4 = -0.5), which could hinder its ability to cross cell membranes.

The goal of a successful drug discovery program is to navigate this trade-off, finding a "sweet spot" where both properties are optimized for the desired therapeutic application.

DrugProperties Lipophilicity Lipophilicity (LogD) Solubility Solubility Lipophilicity->Solubility Often Inversely Correlated Permeability Permeability Lipophilicity->Permeability Often Correlated Metabolism Metabolism Lipophilicity->Metabolism High LogD can Increase Clearance Target Target Affinity Lipophilicity->Target Solubility->Target Permeability->Target

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide from 2-iodobenzenesulfonamide

Introduction & Mechanistic Rationale The 1,2-benzothiazine 1,1-dioxide scaffold is a privileged pharmacophore in medicinal chemistry, most notably serving as the structural core for oxicam-class non-steroidal anti-inflam...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1,2-benzothiazine 1,1-dioxide scaffold is a privileged pharmacophore in medicinal chemistry, most notably serving as the structural core for oxicam-class non-steroidal anti-inflammatory drugs (NSAIDs) such as piroxicam, ampiroxicam, and meloxicam (1[1]). The synthesis of the key intermediate, 2H-1,2-benzothiazin-3(4H)-one, 1,1-dioxide , from 2-iodobenzenesulfonamide requires a highly regioselective carbon-carbon bond formation followed by an intramolecular cyclization.

While early methodologies relied on photostimulated S(RN)1 reactions with ketone enolates in liquid ammonia (2[3]), modern scalable approaches favor transition-metal catalysis. This protocol details a robust, self-validating copper-catalyzed Ullmann-type cross-coupling cascade. By reacting 2-iodobenzenesulfonamide with diethyl malonate in the presence of a Cu(I) catalyst, an initial C-arylation occurs. The basic conditions simultaneously drive an intramolecular nucleophilic acyl substitution by the sulfonamide nitrogen, yielding an ester intermediate. Subsequent saponification and thermal decarboxylation efficiently furnish the target 3(4H)-one derivative (4[4]).

Mechanistic and Workflow Visualizations

SynthesisWorkflow A 2-Iodobenzenesulfonamide + Diethyl Malonate B CuI (10 mol%), L-Proline Cs2CO3, DMF, 90°C, 12 h (C-Arylation & Cyclization) A->B C Ethyl 1,1-dioxido-3-oxo-3,4-dihydro -2H-1,2-benzothiazine-4-carboxylate B->C D 1. NaOH (aq), Reflux 2. HCl (aq), 80°C (Hydrolysis & Decarboxylation) C->D E 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide (Target) D->E

Figure 1: Copper-catalyzed cascade synthesis and decarboxylation workflow.

Mechanism A Aryl Iodide Oxidative Addition B Cu(III) Intermediate A->B C Malonate Enolate Coordination B->C D Reductive Elimination (C-C Bond Formation) C->D E Intramolecular Amidation (Ring Closure) D->E

Figure 2: Mechanistic sequence of the Cu-catalyzed arylation and subsequent cyclization.

Materials and Reagents

Reagent / MaterialRoleEquivalentsQuantity (for 10 mmol scale)
2-Iodobenzenesulfonamide Starting Material1.0 eq2.83 g
Diethyl malonate Active Methylene / Reactant1.5 eq2.40 g (2.28 mL)
Copper(I) iodide (CuI) Catalyst0.1 eq190 mg
L-Proline Ligand0.2 eq230 mg
Cesium carbonate (Cs₂CO₃) Base3.0 eq9.77 g
N,N-Dimethylformamide (DMF) Solvent (Anhydrous)N/A20 mL
NaOH (10% aq. solution) Hydrolysis ReagentExcess30 mL
HCl (37% Concentrated) Acidification / Decarboxylationto pH 1~10 mL

Expertise Insight (Causality of Reagent Selection): Cs₂CO₃ is specifically selected over weaker bases (e.g., K₂CO₃) because the "cesium effect" enhances the solubility of the carbonate in DMF and generates a highly reactive, naked malonate enolate. This is critical for overcoming the steric and electronic hindrance of the ortho-sulfonamide group during the Ullmann coupling. L-Proline acts as a bidentate ligand to stabilize the Cu(I) center, preventing its disproportionation and increasing the rate of oxidative addition.

Step-by-Step Experimental Protocol

Phase 1: Copper-Catalyzed Arylation and in situ Cyclization
  • Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-iodobenzenesulfonamide (2.83 g, 10 mmol), CuI (190 mg, 1 mmol), L-proline (230 mg, 2 mmol), and Cs₂CO₃ (9.77 g, 30 mmol).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Argon. Repeat this cycle three times.

    • Causality: Cu(I) is highly susceptible to oxidation to inactive Cu(II) in the presence of atmospheric oxygen. Strict inert conditions are required for catalytic turnover.

  • Reagent Addition: Via a gas-tight syringe, add anhydrous DMF (20 mL) followed by diethyl malonate (2.28 mL, 15 mmol).

  • Heating: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 12 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The starting material (R_f ~0.4) should disappear, replaced by a highly UV-active spot corresponding to the cyclized ester intermediate (R_f ~0.6).

  • Workup: Cool the mixture to room temperature. Quench with saturated aqueous NH₄Cl (50 mL) to complex the copper salts. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ethyl 1,1-dioxido-3-oxo-3,4-dihydro-2H-1,2-benzothiazine-4-carboxylate.

Phase 2: Hydrolysis and Decarboxylation
  • Saponification: Transfer the crude ester intermediate to a 250 mL round-bottom flask. Add 30 mL of 10% aqueous NaOH. Attach a reflux condenser and heat the mixture to reflux (approx. 100 °C) for 2 hours.

    • Mechanism: The basic conditions rapidly hydrolyze the ethyl ester to the corresponding sodium carboxylate.

  • Acidification and Decarboxylation: Cool the reaction mixture to 0 °C in an ice bath. Carefully add concentrated HCl dropwise until the pH reaches ~1.

    • Self-Validation: Upon reaching acidic pH, the intermediate β-amido acid forms. Immediately heat the flask to 80 °C for 1 hour. You will observe vigorous effervescence (CO₂ gas evolution). The cessation of bubbling serves as an internal visual indicator that decarboxylation is complete.

  • Isolation: Allow the mixture to cool to room temperature, then further cool to 4 °C in a refrigerator for 2 hours to maximize crystallization.

  • Filtration: Filter the resulting white to off-white precipitate through a Büchner funnel. Wash the filter cake with ice-cold water (2 × 20 mL) to remove residual inorganic salts.

  • Drying: Dry the solid under high vacuum at 50 °C for 12 hours to afford the pure 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide.

Analytical Validation & Troubleshooting

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆, 400 MHz): Expect a characteristic sharp singlet at ~δ 4.04 ppm (2H) corresponding to the benzylic methylene protons (C4-H₂). The sulfonamide NH proton typically appears as a broad singlet around δ 10.5 ppm. Aromatic protons will appear between δ 7.2 – 8.0 ppm (4H, multiplet) (5[5]).

  • Troubleshooting Incomplete Decarboxylation: If the ¹H NMR shows a singlet at ~δ 5.2 ppm (1H) instead of the methylene protons at 4.04 ppm, this indicates the presence of the un-decarboxylated β-amido acid. Solution: Resuspend the solid in 2 M HCl and reflux for an additional 2 hours.

  • Troubleshooting Low Coupling Yield: If starting material remains after Step 4, ensure the DMF is strictly anhydrous. Trace water can prematurely hydrolyze the diethyl malonate or poison the Cu(I) catalyst.

References

  • Synthesis of 2H-1,2-benzothiazine 1,1-dioxides via Heteroannulation Reactions of 2-iodobenzenesulfonamide With Ketone Enolates Under S(RN)1 Conditions. PubMed. DOI: 10.1021/jo050964e. [Link]

  • Synthesis of new 1,2-Benzothiazin-3-one Derivatives Designed as Dual Cyclooxygenase-2 and 5-Lipooxygenase Inhibitors. SciELO.[Link]

  • An Efficient Synthesis of 2-Alkyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxides. ResearchGate.[Link]

  • Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.

Sources

Application

Application Note: Knoevenagel-Doebner Condensation Strategies for the Synthesis of 1,4-Benzothiazine Scaffolds

Introduction & Pharmacological Relevance 1,4-Benzothiazines are privileged pharmacophores in modern drug discovery, exhibiting a broad spectrum of biological activities, including potent anti-inflammatory, antimicrobial,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

1,4-Benzothiazines are privileged pharmacophores in modern drug discovery, exhibiting a broad spectrum of biological activities, including potent anti-inflammatory, antimicrobial, and anticancer properties[1]. The robust construction of this heterocyclic core often relies on the coupling of 2-aminothiophenols with


-unsaturated carbonyl compounds.

To generate these unsaturated precursors with high structural diversity, the Knoevenagel-Doebner condensation serves as a highly effective, modular entry point. This application note details the mechanistic rationale and provides field-proven, self-validating protocols for synthesizing 1,4-benzothiazines via a sequential Knoevenagel-Doebner and thia-Michael addition/cyclization pathway.

Mechanistic Rationale: The Knoevenagel-Doebner to Benzothiazine Pipeline

As an application scientist, understanding the causality behind each reagent is critical for troubleshooting and optimizing yields. The synthesis relies on two distinct mechanistic phases:

The Decarboxylative Knoevenagel-Doebner Step

The Knoevenagel-Doebner reaction involves the condensation of an aromatic aldehyde with malonic acid. Utilizing piperidine as an organocatalyst and pyridine as both a solvent and base, the reaction proceeds via an iminium ion intermediate. Piperidine is crucial here: it activates the aldehyde by forming this highly electrophilic iminium species, lowering the activation energy for nucleophilic attack by the malonate enolate. Subsequent dehydration and pyridine-promoted decarboxylation yield the


-unsaturated carboxylic acid (e.g., cinnamic acid derivatives)[2]. The irreversible release of CO₂ provides a thermodynamic driving force, preventing the reversibility typical of standard aldol-type additions.
Regioselective Thia-Michael Addition & Cyclization

When the resulting


-unsaturated acid is reacted with 2-aminothiophenol, a highly regioselective cascade occurs. 2-Aminothiophenol is a bifunctional nucleophile possessing a "soft" sulfhydryl (-SH) group and a "harder" primary amine (-NH₂) group. According to Hard-Soft Acid-Base (HSAB) theory, the soft -SH group kinetically favors conjugate addition (thia-Michael addition) to the soft 

-carbon of the

-unsaturated system. The subsequent intramolecular amidation between the free -NH₂ group and the carboxyl moiety drives ring closure, yielding the 1,4-benzothiazine core[3].

Workflow A Aryl Aldehyde + Malonic Acid B Knoevenagel-Doebner (Piperidine/Pyridine) A->B C α,β-Unsaturated Carboxylic Acid B->C D 2-Aminothiophenol Addition C->D E Thia-Michael Addition D->E F Intramolecular Cyclization E->F G 1,4-Benzothiazine Scaffold F->G

Caption: Workflow of 1,4-benzothiazine synthesis via Knoevenagel-Doebner and thia-Michael addition.

Mechanism K α,β-Unsaturated Carbonyl (Soft Electrophile at β-carbon) S_attack Soft -SH Attack (Kinetically Favored) K->S_attack N_attack Hard -NH2 Attack (Less Favored) K->N_attack N 2-Aminothiophenol (Bifunctional Nucleophile) N->S_attack N->N_attack Intermediate Thioether Intermediate (Free -NH2 group) S_attack->Intermediate Cyclization Amidation / Ring Closure Intermediate->Cyclization Product 1,4-Benzothiazine Cyclization->Product

Caption: Mechanistic basis for the regioselective thia-Michael addition and subsequent cyclization.

Experimental Protocols

Every protocol described below is designed as a self-validating system, incorporating real-time analytical checkpoints to ensure reaction fidelity.

Protocol A: Two-Step Conventional Synthesis

Rationale: Isolating the Knoevenagel-Doebner adduct allows for the purification of the intermediate, ensuring high conversion in the subsequent cyclization step. This is particularly useful for highly substituted or sterically hindered aldehydes.

Step 1: Knoevenagel-Doebner Condensation

  • Reagent Assembly: In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (10.0 mmol) and malonic acid (12.0 mmol) in anhydrous pyridine (5.0 mL).

  • Catalysis: Add piperidine (0.1 equiv., 1.0 mmol) dropwise. Causality: Piperidine acts as the primary amine surrogate to form the reactive iminium intermediate, significantly lowering the activation energy barrier[2].

  • Reaction: Heat the mixture to reflux (approx. 80–100 °C) for 3–4 hours.

  • Self-Validation (Gas Evolution & TLC): Monitor CO₂ evolution (bubbling) as a real-time physical indicator of the decarboxylation step. Confirm completion via TLC (Hexane:EtOAc 7:3), observing the complete disappearance of the UV-active aldehyde starting material.

  • Workup: Cool the mixture to room temperature and pour it slowly into crushed ice containing 1M HCl. Causality: The acidic environment neutralizes the pyridine solvent into a water-soluble pyridinium salt, forcing the precipitation of the hydrophobic

    
    -unsaturated carboxylic acid.
    
  • Isolation: Vacuum filter the precipitate, wash thoroughly with cold deionized water, and recrystallize from hot ethanol to yield the pure intermediate.

Step 2: Thia-Michael Cyclocondensation

  • Reagent Assembly: Dissolve the purified

    
    -unsaturated acid (5.0 mmol) and 2-aminothiophenol (5.5 mmol) in ethanol (15.0 mL).
    
  • Catalysis: Add a catalytic amount of glacial acetic acid (or a heterogeneous catalyst like HClO₄-SiO₂ at 10 mol%)[3].

  • Reaction: Reflux the mixture for 4–6 hours.

  • Self-Validation (Fluorescence): Monitor via TLC. The shift to a highly fluorescent spot under UV light (254 nm / 365 nm) indicates the formation of the conjugated benzothiazine ring system.

  • Workup: Concentrate the solvent in vacuo. Extract the residue with EtOAc, wash with saturated NaHCO₃ (to remove any unreacted carboxylic acid), brine, and dry over anhydrous Na₂SO₄.

  • Purification: Purify via silica gel column chromatography (gradient elution: Hexane to Hexane:EtOAc 8:2).

Protocol B: One-Pot Microwave-Assisted Synthesis

Rationale: Microwave irradiation accelerates both the decarboxylation and cyclization steps, enabling a one-pot multicomponent reaction (MCR) that minimizes solvent waste, isolation losses, and thermal degradation[4].

  • Assembly: In a 10 mL microwave-safe reaction vessel, combine the aromatic aldehyde (5.0 mmol), malonic acid (6.0 mmol), 2-aminothiophenol (5.0 mmol), and piperidine (0.5 mmol) in a minimal amount of toluene (2.0 mL).

  • Irradiation: Subject the sealed vessel to microwave irradiation (50 W, 120 °C) for 15–20 minutes. Causality: Microwave dielectric heating rapidly and uniformly overcomes the activation energy for both the Knoevenagel condensation and the subsequent thia-Michael addition, preventing the decomposition of malonic acid into acetic acid that often plagues conventional overheating[4].

  • Workup & Validation: Cool the vessel via compressed air. Triturate the crude mixture with cold ethanol to precipitate the 1,4-benzothiazine product. Confirm structural integrity via ¹H-NMR (verifying the characteristic downfield shift of the heterocyclic ring protons) and LC-MS.

Optimization & Yield Data

The following table summarizes expected quantitative data across different synthetic methodologies, allowing researchers to select the optimal route based on available equipment and purity requirements.

Synthesis MethodCatalyst / AdditiveSolventReaction TimeAverage Yield (%)Key Advantage
Conventional Two-Step Piperidine, then AcOHPyridine / EtOH7 – 10 h65 – 75%High purity of isolated intermediates; scalable.
Heterogeneous Catalysis HClO₄-SiO₂Solvent-free / MeOH2 – 4 h85 – 92%Easy catalyst recovery; environmentally benign 3.
Microwave-Assisted MCR PiperidineToluene15 – 20 min88 – 95%Rapid, energy-efficient; suppresses side reactions 4.

References

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance Source: PMC / National Institutes of Health URL:[Link]

  • Eco-Friendly HClO₄-SiO₂ Catalyzed Synthesis of Mono- and Bis-diaryl-2H-1,4-Benzothiazines Source: ResearchGate URL: [Link]

  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis Source: Frontiers in Chemistry URL: [Link]

  • Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

Sources

Method

Protocol for N-alkylation of 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide

An in-depth technical guide to the regioselective N-alkylation of the 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide scaffold, designed for process chemists and drug development professionals. Executive Summary The 2H-1,2-ben...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the regioselective N-alkylation of the 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide scaffold, designed for process chemists and drug development professionals.

Executive Summary

The 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide core is a privileged heterocyclic scaffold, serving as the critical intermediate in the synthesis of oxicam-class non-steroidal anti-inflammatory drugs (NSAIDs) such as meloxicam, piroxicam, and tenoxicam[1][2]. The N-alkylation (specifically N-methylation) of this scaffold is a pivotal transformation that dictates the pharmacokinetic properties and target binding affinity of the final active pharmaceutical ingredient (API)[3]. This application note details a highly optimized, self-validating protocol for the regioselective N-alkylation of this core, emphasizing mechanistic causality, solvent effects, and rigorous analytical controls required for industrial scale-up.

Mechanistic Rationale and Causality of Experimental Choices

The N-alkylation of the benzothiazine-1,1-dioxide core involves the deprotonation of the sulfonamide-like nitrogen, followed by a bimolecular nucleophilic substitution (SN2) with an alkylating agent[4].

  • Regioselectivity (N- vs. O-Alkylation): Substrates often possess an enolic hydroxyl group at the 4-position (e.g., methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide). Because 1,2-benzothiazine cores have several active sites, they are highly responsive to electrophiles[5]. While O-alkylation is a competing side reaction, N-alkylation is thermodynamically favored. By utilizing a "soft" electrophile like methyl iodide (MeI) or dimethyl sulfate (DMS) alongside a mild base, the reaction kinetically favors attack by the softer nitrogen nucleophile over the harder oxygen nucleophile (in accordance with Hard-Soft Acid-Base theory).

  • Base Selection: The N-H proton is highly acidic (pKa ~5.5) due to the strong electron-withdrawing effects of the adjacent sulfonyl (-SO2-) and carbonyl (-C=O) groups. Consequently, strong, hazardous bases like sodium hydride (NaH) are unnecessary. Mild bases such as potassium carbonate (K2CO3) or sodium methoxide (NaOMe) ensure complete deprotonation while minimizing base-catalyzed degradation of ester functionalities[1][4].

  • Solvent Dynamics: While the reaction is traditionally performed in methanol[1], transitioning to polar aprotic solvents like acetone or N,N-dimethylformamide (DMF) significantly accelerates the reaction rate[4]. Acetone, in particular, minimizes the solvation shell around the nitrogen anion (the "naked anion" effect), reducing reaction times from 12 hours to 3 hours and improving overall yields[6].

Process Visualization

Pathway SM 1,2-Benzothiazine-3(4H)-one 1,1-dioxide Scaffold Base Base Addition (e.g., K2CO3, NaOMe) SM->Base Deprotonation (pKa ~5-6) Anion N-Centered Anion (Nucleophile) Base->Anion Alkylation Alkylating Agent (MeI or DMS) Anion->Alkylation SN2 Mechanism Product N-Alkylated Intermediate (Oxicam Precursor) Alkylation->Product Regioselective N-Alkylation

Figure 1: Mechanistic workflow for the base-catalyzed N-alkylation of the benzothiazine scaffold.

Quantitative Data and Optimization

To ensure a high-yielding process, various parameters must be balanced. Table 1 summarizes the empirical data driving the protocol's design, highlighting how solvent and base selection influence regioselectivity and yield[4][6].

Table 1: Optimization of Reaction Parameters for N-Methylation

BaseSolventAlkylating AgentTemp (°C)Time (h)Regioselectivity (N:O)Yield (%)
NaOMeMethanolMeI65 (Reflux)12>95:582
K2CO3DMFMeI254>98:289
K2CO3 Acetone DMS 56 (Reflux) 3 >99:1 94
NaOH (aq)Toluene (PTC)DMS80690:1078

Table 2: Analytical Validation Parameters

Analytical TechniqueTarget ParameterStarting Material (N-H)Alkylated Product (N-CH3)Validation Purpose
TLC (Hexane:EtOAc 6:4)Retention Factor (Rf)~0.35 (Tailing)~0.65 (Sharp spot)Real-time reaction monitoring.
HPLC-UV (270 nm)Relative Retention Time1.001.45Quantitative conversion check.
1H NMR (DMSO-d6)Chemical Shift (ppm)10.5 - 11.5 (br s, 1H, N-H)3.10 - 3.25 (s, 3H, N-CH3)Structural confirmation.

Self-Validating Experimental Protocol

The following methodology integrates analytical checkpoints directly into the workflow, ensuring that each step is verified before proceeding. This prevents the downstream carryover of unreacted starting materials or O-alkylated impurities.

Validation Pre Pre InProc In-Process Control HPLC-UV (270nm) & TLC (Rf ~0.65) Pre->InProc Post Post-Reaction Verification 1H NMR N-CH3 at ~3.2 ppm InProc->Post

Figure 2: Self-validating analytical checkpoints for N-alkylation process control.

Phase 1: Preparation and Moisture Control
  • Charge a flame-dried, nitrogen-purged reactor with 1.0 equivalent of the 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide substrate (e.g., methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide).

  • Add 10 volumes of anhydrous Acetone[6].

  • [Validation Check 1]: Perform Karl Fischer (KF) titration on the suspension. Ensure the moisture content is strictly <0.1%. Causality: Excess water will rapidly hydrolyze the alkylating agent (MeI or DMS) into methanol, stalling the reaction and requiring excess reagent additions.

Phase 2: Deprotonation and Anion Generation
  • Add 1.5 equivalents of finely powdered, anhydrous Potassium Carbonate (K2CO3).

  • Stir the suspension at 25°C for 30 minutes. The mixture will transition to a slight yellow/orange hue, visually indicating the successful generation of the nitrogen-centered anion.

Phase 3: Electrophilic Addition
  • Cool the reactor to 0–5°C using an ice bath to safely manage the initial exotherm.

  • Dropwise add 1.2 equivalents of Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) over 15 minutes. Caution: These are potent alkylating agents; handle strictly inside a fume hood with appropriate PPE.

  • Remove the ice bath and gradually heat the reaction to a gentle reflux (56°C for acetone) for 3 hours[6].

  • [Validation Check 2]: Sample the reaction mixture. Perform TLC (Hexane:EtOAc 6:4) and HPLC-UV. Proceed to Phase 4 only when the starting material peak is <1% by HPLC area. If incomplete, add 0.1 eq of the alkylating agent and reflux for an additional hour.

Phase 4: Quenching, Isolation, and Verification
  • Cool the mixture to room temperature and filter through a Celite pad to remove inorganic salts (K2SO4, KI, unreacted K2CO3). Wash the filter cake with 2 volumes of acetone.

  • Concentrate the filtrate under reduced pressure to approximately 20% of its original volume.

  • Induce crystallization by slowly adding 5 volumes of ice-cold water while stirring vigorously.

  • Filter the resulting precipitate, wash with cold water, and dry in a vacuum oven at 50°C to a constant weight.

  • [Validation Check 3]: Submit the dried powder for 1H NMR analysis (in DMSO-d6). Confirm the absolute disappearance of the broad N-H proton signal (~11.0 ppm) and the emergence of a sharp N-CH3 singlet at ~3.10 - 3.25 ppm.

References

  • ChemicalBook. "Meloxicam | 71125-38-7". ChemicalBook. 1

  • BenchChem. "An In-depth Technical Guide to the Chemical Structure and Synthesis of Piroxicam-d4". BenchChem. 2

  • Alharbi et al. (2024). "A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds". Advances in Organic Synthesis.5

  • Lombardino, J.G. "Synthetic method and intermediate for piroxicam". Google Patents (US4289879A). 4

  • Jayaselli et al. "Synthesis of O-acylated and O-sulfonylated derivatives of piroxicam". ResearchGate. 3

  • "WO 01/40208 A2 - Process for the Synthesis of Piroxicam". Googleapis.com. 6

Sources

Application

Comprehensive Analytical Strategies for the Characterization of Benzothiazine Derivatives

An Application Note for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract: This document provides a detailed guide to the essential analytical methodol...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of benzothiazine derivatives, a class of heterocyclic compounds with significant and diverse pharmacological properties.[1][2] As their therapeutic applications expand, rigorous analytical characterization becomes paramount for ensuring safety, efficacy, and quality in drug development and manufacturing. This guide moves beyond simple procedural lists, offering in-depth explanations for methodological choices, field-proven protocols, and the integration of various techniques to build a complete analytical profile. We will cover chromatographic separations, spectroscopic structural elucidation, and the development of stability-indicating methods, all grounded in authoritative standards and practices.

Introduction: The Analytical Imperative for Benzothiazines

Benzothiazines are a core scaffold in medicinal chemistry, with derivatives exhibiting activities such as antihypertensive, anti-inflammatory, and anticancer properties.[2][3] The unique arrangement of nitrogen and sulfur within the fused ring system confers specific physicochemical characteristics that govern their biological function and stability.[2][4] Consequently, a multi-faceted analytical approach is not merely a regulatory requirement but a scientific necessity to:

  • Confirm Chemical Identity and Structure: Unambiguously verify the molecular structure of newly synthesized derivatives.

  • Determine Purity and Quantify Impurities: Identify and measure the levels of process-related impurities and potential degradation products.

  • Assess Stability: Understand how the molecule behaves under various environmental stresses to predict its shelf-life and establish appropriate storage conditions.[5][6]

  • Support Formulation Development: Provide data that informs the selection of excipients and manufacturing processes to ensure the stability of the final drug product.[6][7]

This guide is structured to walk researchers through the logical workflow of characterization, from initial structural confirmation to the development of robust, validated quality control methods.

Chromatographic Methods: The Cornerstone of Separation and Quantification

Chromatography is indispensable for separating benzothiazine derivatives from impurities, metabolites, and other matrix components. High-Performance Liquid Chromatography (HPLC) is the predominant technique due to its versatility and applicability to a wide range of polar and nonpolar compounds.[8]

High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: Reversed-phase HPLC (RP-HPLC) is the most common mode used for benzothiazines. The nonpolar stationary phase (typically C8 or C18) retains the moderately nonpolar benzothiazine scaffold through hydrophobic interactions. A polar mobile phase, usually a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is used to elute the compounds. By adjusting the ratio of the organic modifier, one can control the retention time and achieve separation from related substances.[9] The choice of a C18 column is often preferred for its strong hydrophobic retention, which is effective for many benzothiazine structures.[10][11]

Detector Selection: A UV-Vis detector is standard, as the conjugated aromatic system of benzothiazines exhibits strong absorbance.[12] The detection wavelength is chosen at an absorption maximum (λmax) to ensure high sensitivity; for many benzothiazines like Diltiazem, this is around 240 nm.[9][10][13] A Diode Array Detector (DAD) is highly recommended as it provides spectral data for peak purity assessment and can help in the initial identification of unknown peaks.

Table 1: Typical RP-HPLC Method Parameters for Benzothiazine Analysis
ParameterTypical SettingRationale & Expert Insights
Column C18 or C8 (e.g., 250 x 4.6 mm, 5 µm)C18 offers greater retention for hydrophobic compounds. The 5 µm particle size provides a good balance between efficiency and backpressure.[9][10]
Mobile Phase A: Aqueous buffer (e.g., 0.05% TFA, Phosphate buffer) B: Acetonitrile or MethanolAcetonitrile is often preferred for its lower viscosity and UV cutoff. A buffer is used to control the ionization state of acidic/basic functional groups, ensuring consistent retention times. Trifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak shape.[10]
Elution Mode Isocratic or GradientIsocratic elution is simpler and more robust for routine QC of a single compound.[9] Gradient elution is necessary for separating complex mixtures of the parent drug and multiple impurities with different polarities, especially in stability studies.[14]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column that provides efficient separation within a reasonable analysis time.[9][10]
Detection UV/DAD at ~230-240 nmThis range corresponds to a common absorption maximum for the benzothiazine chromophore, providing high sensitivity.[12][13]
Column Temp. 25-30 °CMaintaining a constant temperature ensures reproducible retention times.
Protocol 1: RP-HPLC for Purity Determination of a Benzothiazine Derivative (e.g., Diltiazem HCl)

This protocol is a representative example based on established methods for Diltiazem analysis.[9][10]

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.05% (v/v) solution of trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: Prepare a 0.05% (v/v) solution of TFA in HPLC-grade methanol.[10]

    • Filter both phases through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Solution Preparation (e.g., 30 µg/mL):

    • Accurately weigh approximately 15 mg of the benzothiazine reference standard and transfer to a 100 mL volumetric flask.

    • Add 50 mL of methanol and sonicate for 10 minutes to dissolve.[10]

    • Dilute to volume with water and mix well. This is the stock solution.

    • Pipette 10 mL of the stock solution into a 50 mL volumetric flask and dilute to the mark with water.[10]

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Sample Solution Preparation (from Tablets):

    • Weigh and finely powder 20 tablets to determine the average tablet weight.

    • Transfer an amount of powder equivalent to 30 mg of the active ingredient to a 100 mL volumetric flask.

    • Add 50 mL of methanol, sonicate for 10 minutes, then dilute to the mark with water.[10]

    • Filter the solution through a suitable filter paper.

    • Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to the mark with water.[10]

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Purospher Star® C18 (150 x 4.6 mm, 5 µm).[10]

    • Mobile Phase: 44:56 (v/v) mixture of Mobile Phase A and Mobile Phase B.[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Injection Volume: 20 µL.

    • Detector: DAD at 240 nm.[10]

    • Run Time: 14 minutes.[10]

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • Other parameters like tailing factor and theoretical plates should meet the predefined criteria as per internal SOPs or pharmacopeial standards.

  • Analysis and Calculation:

    • Inject the standard and sample solutions.

    • Calculate the percentage purity or assay by comparing the peak area of the sample to that of the reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle & Rationale: LC-MS couples the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry. It is the gold standard for identifying unknown impurities and degradation products. After separation on the LC column, the eluent is directed to an ion source (typically Electrospray Ionization, ESI) which generates charged molecules that are then analyzed by the mass spectrometer. ESI is a soft ionization technique, often leaving the parent molecule intact as a protonated molecule [M+H]⁺, providing direct molecular weight information.[15]

Application to Benzothiazines: For benzothiazine derivatives, LC-MS is invaluable for:

  • Confirming Molecular Weight: Verifying the mass of the synthesized compound.

  • Identifying Impurities: Providing the molecular weights of unknown peaks from an HPLC chromatogram.

  • Structural Elucidation: Using tandem MS (MS/MS), one can fragment the parent ion to obtain structural information about the molecule, helping to pinpoint the location of a modification or degradation.[15]

Protocol 2: LC-MS for Identification of Benzothiazine-Related Impurities
  • LC Conditions: Use an HPLC method similar to Protocol 1, but ensure the mobile phase is compatible with MS (e.g., use volatile buffers like formic acid or ammonium acetate instead of non-volatile phosphate buffers).[16]

  • MS Parameter Setup (Example using ESI):

    • Ionization Mode: ESI Positive. The nitrogen atoms in the benzothiazine ring are readily protonated. Some derivatives may require ESI Negative.[16][17]

    • Ion Spray Voltage: ~4200 V.[16]

    • Ion Source Temperature: 120 °C.[16]

    • Scan Range: m/z 50-1000 (or a range appropriate for the expected molecular weights).

    • Data Acquisition: Full scan mode to detect all ions. For targeted analysis, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity.[16]

  • Analysis:

    • Inject a sample containing the benzothiazine derivative and its impurities.

    • Correlate the peaks in the total ion chromatogram (TIC) with the peaks from the UV chromatogram.

    • Extract the mass spectrum for each impurity peak to determine its [M+H]⁺ and thereby its molecular weight.

    • Perform MS/MS on the impurity's parent ion to obtain fragmentation patterns for structural investigation.

Spectroscopic Methods: Unveiling the Molecular Architecture

Spectroscopic techniques are essential for the primary structural elucidation and confirmation of benzothiazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information on the number, environment, and connectivity of protons, while ¹³C NMR provides similar information for carbon atoms. For benzothiazines, NMR is used to confirm the correct formation of the heterocyclic ring system and the position of substituents.[1][18][19] Two-dimensional NMR techniques (like COSY and HMBC) can be used to definitively assign all proton and carbon signals.[20]

Key Spectral Features for Benzothiazines:

  • ¹H NMR: Aromatic protons typically appear in the range of δ 7.0-8.5 ppm.[1][18] Protons on aliphatic side chains will appear further upfield. The chemical shifts and coupling constants are highly diagnostic of the substitution pattern on the benzene ring.

  • ¹³C NMR: Aromatic carbons resonate between δ 110-150 ppm. Carbonyl carbons (if present) appear downfield (>160 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Rationale: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It is a rapid and simple technique to confirm the presence of key structural motifs.[1][21]

Key Vibrational Frequencies for Benzothiazines:

  • Aromatic C-H stretch: ~3000-3100 cm⁻¹.[1]

  • Aliphatic C-H stretch: ~2850-2960 cm⁻¹.[1]

  • C=O stretch (carbonyl): ~1650-1780 cm⁻¹ (highly diagnostic if present).[1]

  • C=N stretch: ~1580-1620 cm⁻¹.[18]

  • S=O stretch (sulfone/sulfoxide): ~1150 cm⁻¹ and ~1330 cm⁻¹ (strong bands, confirms oxidation state of sulfur).[18]

UV-Visible Spectroscopy

Principle & Rationale: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions within chromophores. The fused aromatic system of benzothiazines acts as a chromophore, making this technique suitable for quantitative analysis based on the Beer-Lambert Law.[22][23] It is a simple, low-cost method widely used in quality control.[24][25]

Protocol 3: UV-Vis Spectrophotometric Assay
  • Solvent Selection: Choose a solvent in which the compound is stable and soluble, and that is transparent in the measurement region (e.g., methanol, ethanol).

  • Determine λmax: Prepare a dilute solution of the benzothiazine derivative and scan the absorbance from 200-400 nm to find the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve:

    • Prepare a series of at least five standard solutions of known concentrations spanning the expected sample concentration.

    • Measure the absorbance of each standard at λmax.

    • Plot a graph of absorbance versus concentration. It should be linear with a correlation coefficient (r²) ≥ 0.999.

  • Sample Analysis:

    • Prepare a sample solution with a concentration that falls within the linear range of the calibration curve.

    • Measure its absorbance at λmax.

    • Determine the concentration of the sample from the calibration curve equation.

Stability-Indicating Method Development: Forced Degradation Studies

A critical component of drug development is demonstrating that an analytical method is "stability-indicating," meaning it can accurately measure the active ingredient without interference from any degradation products.[5][6] This is achieved through forced degradation studies.

Principle & Rationale: The drug substance is intentionally exposed to stress conditions more severe than those it would encounter during storage to accelerate degradation.[5][26] The goal is to generate a modest amount of degradation (typically 5-20%) to ensure that potential degradation products are formed at detectable levels.[6] The resulting stressed samples are then analyzed by the proposed analytical method (e.g., HPLC) to prove that the newly formed impurity peaks are well-resolved from the main drug peak.

Workflow for Forced Degradation and Method Validation

Forced_Degradation_Workflow cluster_Stress Forced Degradation Conditions cluster_Analysis Analysis & Validation Acid Acid Hydrolysis (e.g., 0.1M HCl) Stressed Stressed Samples Acid->Stressed Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Stressed Oxid Oxidation (e.g., 3% H₂O₂) Oxid->Stressed Therm Thermal (e.g., 60-80°C) Therm->Stressed Photo Photolytic (ICH Q1B light exposure) Photo->Stressed HPLC Analyze with Proposed Stability-Indicating HPLC Method Purity Peak Purity Assessment (Using DAD) HPLC->Purity Evaluate Resolution MassBal Mass Balance Calculation Purity->MassBal Validated Validated Stability- Indicating Method Purity->Validated Confirm Specificity LCMS Identify Degradants (LC-MS/MS) MassBal->LCMS If unknowns > threshold LCMS->Validated Characterize Impurities Drug Drug Substance / Product Drug->Acid Expose to Stress Drug->Base Expose to Stress Drug->Oxid Expose to Stress Drug->Therm Expose to Stress Drug->Photo Expose to Stress Stressed->HPLC

Caption: Workflow for developing a stability-indicating method.

Protocol 4: General Procedure for Forced Degradation
  • Preparation: Prepare solutions of the drug substance in a suitable solvent (e.g., methanol:water) at a known concentration (e.g., 1 mg/mL).

  • Acid/Base Hydrolysis:

    • To separate aliquots of the drug solution, add an equal volume of 0.1 M HCl and 0.1 M NaOH, respectively.

    • Keep the samples at room temperature or heat gently (e.g., 60°C) for a specified time (e.g., 2-8 hours), monitoring the degradation by HPLC.

    • After the target degradation is achieved, neutralize the samples before analysis.

  • Oxidative Degradation:

    • Add 3% hydrogen peroxide (H₂O₂) to an aliquot of the drug solution.

    • Store the sample at room temperature, protected from light, and monitor until target degradation is achieved.

  • Thermal Degradation:

    • Expose the solid drug substance and a solution of the drug to dry heat (e.g., 80°C) in an oven.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[26] A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the parent peak and from each other (Resolution > 1.5). Peak purity analysis using a DAD should be performed to confirm that the parent peak is spectrally pure in all stressed samples.

Conclusion

The characterization of benzothiazine derivatives requires a systematic and integrated analytical approach. The combination of chromatographic techniques for separation and quantification, spectroscopic methods for structural elucidation, and forced degradation studies for developing stability-indicating assays provides the comprehensive data package required by researchers and regulatory bodies. The protocols and rationale presented in this guide offer a robust framework for scientists in the pharmaceutical industry to ensure the quality, safety, and efficacy of this important class of therapeutic agents. Adherence to validation principles, such as those outlined by the International Council for Harmonisation (ICH), is essential at every stage of method development.[27][28][29][30]

References

  • Development and validation of a stability indicating HPLC method to determine diltiazem hydrochloride in tablets and compounded capsules. SciELO. Available at: [Link]

  • simple hplc validated method for the determination of diltiazem hydrochloride in human plasma. ResearchGate. Available at: [Link]

  • Analytical Method Development and Validation for the Estimation of Diltiazem Hydrochloride in Bulk and Pharmaceutical Dosage Form by RP- HPLC. Int J Pharm Chem Anal. Available at: [Link]

  • High-performance liquid chromatography method for assay of diltiazem hydrochloride and its related compounds in bulk drug and finished tablets. PubMed. Available at: [Link]

  • HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite de. Der Pharma Chemica. Available at: [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Screening procedure for detection of diuretics and uricosurics and/or their metabolites in human urine using gas chromatography-mass spectrometry after extractive methylation. PubMed. Available at: [Link]

  • Benzothiazole and Derivatives by LC-MS-MS. MAC-MOD Analytical. Available at: [Link]

  • Analysis of diuretic doping agents by HPLC screening and GC-MSD confirmation. PubMed. Available at: [Link]

  • Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies. PMC. Available at: [Link]

  • 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. PMC. Available at: [Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PMC. Available at: [Link]

  • Aromatic parts of the ¹H NMR spectra (CDCl3) of benzothiazines 1 (a) and 2 (b). ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica. Available at: [Link]

  • 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Publishing. Available at: [Link]

  • Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. PubMed. Available at: [Link]

  • Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. PubMed. Available at: [Link]

  • Detection of thiazide-based diuretics in equine urine by liquid chromatography/mass spectrometry. PubMed. Available at: [Link]

  • Synthesis, Characterization and Evaluation of Antioxidant Activity of Some New Benzothiazine Derivatives. International Journal of Drug Design and Discovery. Available at: [Link]

  • Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. ResearchGate. Available at: [Link]

  • Liquid chromatographic determination of some thiazide diuretics in pharmaceuticals with a sodium dodecyl sulfate mobile phase. ResearchGate. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ResearchGate. Available at: [Link]

  • Forced Degradation – A Review. ResearchGate. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences. Available at: [Link]

  • Structures of 1,2-benzothiazine-based drugs. ResearchGate. Available at: [Link]

  • Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones. PMC. Available at: [Link]

  • LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Waters. Available at: [Link]

  • Novel 8-trifluoromethylquinobenzothiazines—Synthesis and Evaluation for Antiproliferative and Antibacterial Activity. MDPI. Available at: [Link]

  • Forced Degradation Studies. SciSpace. Available at: [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link]

  • Structures and protonation constants of the thiazide diuretics. ResearchGate. Available at: [Link]

  • Special Issue: Sulfur-Nitrogen Heterocycles. PMC. Available at: [Link]

  • Method Development and Validation of UV Spectro Photometric Method for Determination of Diazepam in its Pure and Pharmaceutical. ARC Journals. Available at: [Link]

  • Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies. RSC Publishing. Available at: [Link]

  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Research Square. Available at: [Link]

  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. ResearchGate. Available at: [Link]

  • Theoretical FT-IR spectrum of benzothiazole. ResearchGate. Available at: [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Available at: [Link]

  • Oxygen-, Nitrogen-, and Sulfur-Containing Heterocycles: Recent Advances in De Novo Synthesis and Prospect. ACS Publications. Available at: [Link]

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  • Heterocycles Containing Nitrogen and Sulfur as Potent Biologically Active Scaffolds. IntechOpen. Available at: [Link]

  • Development and validation of UV–Vis spectrophotometry-colorimetric method for the specific quantification of rivastigmine tartrate from separable effervescent microneedles. Scientific Reports. Available at: [Link]

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Method

Topic: Comprehensive ¹H and ¹³C NMR Analysis of 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a detailed guide for the structural elucidation of 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide using hig...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a detailed guide for the structural elucidation of 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The benzothiazine scaffold is a privileged structure in medicinal chemistry, appearing in a range of pharmacologically active agents.[1] Accurate and unambiguous spectral characterization is therefore a critical step in the synthesis and development of new chemical entities based on this core. This guide offers field-proven protocols for sample preparation and data acquisition, coupled with an in-depth analysis of the expected spectral features. We delve into the causal relationships between the molecule's electronic environment and its NMR signature, providing researchers, scientists, and drug development professionals with a robust framework for interpreting their own data.

Introduction and Scientific Context

2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide (IUPAC Name: 1,1-dioxo-2,3-dihydro-1λ⁶,2-benzothiazin-4-one) is a heterocyclic compound featuring a benzene ring fused to a six-membered thiazine ring.[2] The presence of a sulfone group (SO₂) and a lactam (cyclic amide) functionality creates a unique electronic environment that profoundly influences its chemical properties and, consequently, its NMR spectrum.

NMR spectroscopy is an indispensable tool for organic chemists, providing unparalleled insight into molecular structure.[3] ¹H NMR informs on the number and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. For a molecule like 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide, NMR serves not only as a primary method for structural confirmation but also as a sensitive probe of purity. This guide will systematically deconstruct the expected ¹H and ¹³C NMR spectra, linking theoretical principles to practical application.

cluster_mol 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide cluster_labels Key Structural Features mol A Aromatic Protons (H-5, H-6, H-7, H-8) B Methylene Protons (H-4) C Amide Proton (N-H) D Electron-Withdrawing Sulfone Group (SO₂) E Carbonyl Group (C=O)

Caption: Molecular structure and key functional groups influencing NMR spectra.

Experimental Methodologies: A Validated Protocol

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly set acquisition parameters. This section provides a self-validating protocol designed to minimize artifacts and maximize spectral quality.

Protocol for Sample Preparation

The objective is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[4][5]

Materials:

  • 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide (5-25 mg for ¹H; 50-100 mg for ¹³C)[6]

  • High-quality 5 mm NMR tubes (e.g., Wilmad-LabGlass 535-PP or equivalent)

  • Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent solvating power for polar compounds and its ability to slow the exchange of the N-H proton, making it more readily observable. Chloroform-d (CDCl₃) is an alternative.[4]

  • Glass Pasteur pipette and a small plug of glass wool or a syringe filter

  • Vortex mixer

Step-by-Step Procedure:

  • Weighing: Accurately weigh the desired amount of the compound into a clean, dry vial. For routine ¹H NMR, 5-10 mg is typically sufficient.[7] For ¹³C NMR, a more concentrated sample (50+ mg) is advisable to reduce acquisition time, as ¹³C has a much lower natural abundance and sensitivity than ¹H.[8]

  • Solvation: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. This volume corresponds to a sample height of about 4-5 cm in a standard 5 mm NMR tube, which is optimal for shimming on most modern spectrometers.[4][7]

  • Dissolution: Vortex the vial until the sample is completely dissolved. Gentle warming may be applied if necessary, but ensure the compound is stable at elevated temperatures.

  • Filtration (Critical Step): To eliminate any suspended particles that can severely degrade magnetic field homogeneity and thus spectral line shape, filter the solution directly into the NMR tube.[5][9] This is best achieved by passing the solution through a small, tight plug of glass wool placed inside a Pasteur pipette.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.

NMR Data Acquisition Parameters

The following parameters are optimized for a 400 MHz spectrometer and serve as an authoritative starting point. They are designed to ensure reliable integral values and good resolution in a reasonable timeframe.

Caption: General workflow for NMR analysis.

Table 1: Recommended NMR Acquisition Parameters (400 MHz Spectrometer)

Parameter¹H NMR (Proton)¹³C NMR {¹H Decoupled}Causality and Rationale
Pulse Program zg30zgpg30A 30° flip angle allows for a shorter relaxation delay (D1) without saturating the signals, enabling faster data acquisition.[3] Proton decoupling for ¹³C simplifies the spectrum to singlets.
Solvent DMSO-d₆DMSO-d₆Residual peak at ~2.50 ppm (¹H) and ~39.52 ppm (¹³C). Water peak around 3.33 ppm.
Temperature 298 K (25 °C)298 K (25 °C)Standard temperature for reproducibility. Higher temperatures can improve solubility but may affect chemical shifts.
Spectral Width -2 to 12 ppm-10 to 220 ppmEncompasses the full range of expected chemical shifts for organic molecules.[10][11]
Acquisition Time (AQ) ~3-4 s~1-2 sMust be long enough to allow the FID to decay fully for good resolution.[12]
Relaxation Delay (D1) 2 s2 sFor qualitative spectra, 2s is sufficient. For accurate integration (quantitative work), D1 should be at least 5 times the longest T1 relaxation time of the molecule.[3]
Number of Scans (NS) 8-161024 or more¹H NMR is highly sensitive. For ¹³C, many more scans are needed to achieve an adequate signal-to-noise ratio.

Spectral Analysis and Interpretation

¹H NMR Spectrum: A Detailed Prediction

The ¹H NMR spectrum is expected to show three distinct regions of signals corresponding to the aromatic, methylene, and amide protons.

Table 2: Predicted ¹H NMR Spectral Data for 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale for Chemical Shift and Coupling
NH (Amide)8.0 - 11.0Broad Singlet (br s)1HThe acidic proton on the nitrogen is typically broad due to quadrupole effects and potential chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, it is expected to be significantly downfield.[13]
H-8 (Aromatic)7.8 - 8.0Doublet of doublets (dd)1HThis proton is ortho to the strongly electron-withdrawing sulfone group, leading to significant deshielding and a downfield shift.[14][15] It will be split by H-7 (ortho coupling, J ≈ 7-9 Hz) and H-6 (meta coupling, J ≈ 1-3 Hz).
H-5, H-6, H-7 (Aromatic)7.2 - 7.8Multiplet (m)3HThese aromatic protons will reside in the typical aromatic region.[16] Their signals will form a complex multiplet due to mutual spin-spin coupling (ortho and meta). The exact shifts depend on the combined electronic effects of the fused ring system.
CH₂ (Methylene)~4.3 - 4.6Singlet (s)2HThese protons are deshielded by two adjacent electron-withdrawing groups: the amide nitrogen and the carbonyl group. As they are chemically equivalent and have no adjacent protons, they will appear as a sharp singlet. A similar CH₂ group in a related benzothiazine derivative appears at 4.42 ppm.[17]

Spin-Spin Coupling Insights:

  • J-coupling: The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the connectivity of protons, typically through 2 or 3 bonds.[18][19]

  • Aromatic System: Expect to see ortho coupling (³J) of ~7-9 Hz and meta coupling (⁴J) of ~1-3 Hz.[20] These couplings are what give rise to the complex splitting patterns observed in the aromatic region.

¹³C NMR Spectrum: Deconstructing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will display distinct singlets for each unique carbon atom. Due to the molecule's asymmetry, all 8 carbons are expected to be chemically non-equivalent and thus produce 8 distinct signals.

Table 3: Predicted ¹³C NMR Spectral Data for 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
C=O (Carbonyl)165 - 175Carbonyl carbons in amides (lactams) are highly deshielded and appear far downfield.[11][21]
C-4a, C-8a (Aromatic, Quaternary)135 - 145These are the bridgehead carbons. C-8a, being directly attached to the electron-withdrawing sulfone group, will be the most downfield of the aromatic carbons.
C-5, C-6, C-7, C-8 (Aromatic, CH)120 - 135These carbons appear in the standard range for a substituted benzene ring. Their precise shifts are dictated by their position relative to the sulfone and lactam moieties.[22]
CH₂ (Methylene)45 - 55This sp³ hybridized carbon is shifted downfield due to its attachment to the electronegative nitrogen atom. A similar carbon in a related structure was observed at 45.21 ppm.[17]

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural verification of 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality, reproducible spectra. The predictive analysis of chemical shifts, integration, and coupling patterns serves as an authoritative reference for spectral assignment. This comprehensive approach ensures confidence in the structural integrity of this important chemical scaffold, supporting its application in pharmaceutical research and development.

References

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  • Verlag der Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides. [Link]

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Application

Antimicrobial Susceptibility Testing of 1,2-Benzothiazine Derivatives: Application Notes and Protocols

Introduction The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Among the diverse heterocyclic compounds explored, 1,2-benzothiazine derivatives have...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Among the diverse heterocyclic compounds explored, 1,2-benzothiazine derivatives have emerged as a promising class of molecules with a broad spectrum of biological activities, including significant antimicrobial potential.[1][2][3] These compounds, characterized by a fused benzene and thiazine ring system, have demonstrated activity against various Gram-positive and Gram-negative bacteria.[1][4][5][6] The structural versatility of the 1,2-benzothiazine scaffold allows for extensive chemical modifications, offering a rich platform for the design of new and effective antimicrobial agents.[3][7]

This guide provides a comprehensive overview and detailed protocols for the antimicrobial susceptibility testing (AST) of 1,2-benzothiazine derivatives. It is designed for researchers, scientists, and drug development professionals engaged in the evaluation of these novel compounds. The methodologies described herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation.[8][9][10][11][12][13]

The core of this document focuses on the practical application of standardized assays, including broth microdilution for the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as the agar diffusion method for preliminary screening. Beyond procedural steps, this guide delves into the critical rationale behind experimental choices, data interpretation, and the nuances associated with testing synthetic compounds like 1,2-benzothiazine derivatives.

I. Foundational Concepts in Antimicrobial Susceptibility Testing

A thorough understanding of key parameters is fundamental to the accurate assessment of a compound's antimicrobial efficacy.

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15] It is the primary metric for quantifying the potency of a new compound. The MIC is typically determined using broth dilution or agar dilution methods.[14][16]

  • Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14] This parameter is crucial for distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The MBC is determined as a subsequent step to the MIC assay.[17][18]

  • Bacteriostatic vs. Bactericidal Activity: An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC.[14] A higher MBC/MIC ratio suggests that the compound is primarily bacteriostatic. This distinction is vital for guiding the potential clinical applications of a novel drug.

II. Pre-experimental Considerations for 1,2-Benzothiazine Derivatives

The unique physicochemical properties of newly synthesized compounds necessitate careful planning before initiating AST assays.

  • Solubility: 1,2-Benzothiazine derivatives, like many synthetic organic compounds, may exhibit limited aqueous solubility. It is imperative to identify a suitable solvent that can dissolve the compound at the desired stock concentration without exhibiting antimicrobial activity itself. Dimethyl sulfoxide (DMSO) is a commonly used solvent; however, its final concentration in the assay medium should be kept to a minimum (typically ≤1%) to avoid inhibitory effects on the test microorganisms. A solvent toxicity control must always be included in the experimental setup.

  • Stability: The stability of the 1,2-benzothiazine derivative in the chosen solvent and culture medium under incubation conditions (e.g., temperature, pH) should be assessed. Degradation of the compound during the assay can lead to an overestimation of the MIC value. Preliminary stability studies using techniques like HPLC can be beneficial.

  • Purity: The purity of the synthesized compound is paramount. Impurities could possess their own antimicrobial activity, leading to erroneous results. Ensure that the compounds are well-characterized and have a high degree of purity before testing.

III. Core Experimental Protocols

The following protocols are based on widely accepted standards and can be adapted for the high-throughput screening of 1,2-benzothiazine derivatives.

A. Broth Microdilution Assay for MIC Determination

This method is considered the "gold standard" for determining the MIC of a novel compound and is amenable to a 96-well microtiter plate format, allowing for efficient screening.[19][20][21]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the 1,2-benzothiazine derivative in a liquid growth medium. After incubation, the presence or absence of visible growth is used to determine the MIC.[20]

Workflow for MIC Determination

MIC_Workflow A Prepare Stock Solution of Compound B Perform Serial Dilutions in 96-Well Plate A->B Add to broth D Inoculate Wells B->D C Prepare Standardized Bacterial Inoculum C->D Add to wells E Incubate Plate (37°C, 18-24h) D->E F Read Results & Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Detailed Protocol:

  • Preparation of Compound Stock Solution:

    • Accurately weigh the 1,2-benzothiazine derivative and dissolve it in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL). The formula W = (V * C) / P can be used, where W is the weight (mg), V is the volume (mL), C is the final concentration (mg/L), and P is the potency (µg/mg).[15]

    • Rationale: A high concentration stock allows for subsequent dilutions to minimize the final solvent concentration in the assay.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells A2 through A12 of a 96-well plate.

    • Add 100 µL of the compound stock solution, appropriately diluted in MHB to achieve twice the highest desired final concentration, to well A1.

    • Perform a two-fold serial dilution by transferring 50 µL from well A1 to A2, mixing, and continuing this process down to well A10. Discard the final 50 µL from well A10.

    • Well A11 will serve as the growth control (no compound), and well A12 will be the sterility control (no bacteria).[21]

    • Rationale: Serial dilution creates a concentration gradient to pinpoint the lowest inhibitory concentration.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[20]

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each test well.[20]

    • Rationale: A standardized inoculum is crucial for the reproducibility of MIC results.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells A1 through A11. Do not add bacteria to the sterility control well (A12).

    • The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 35-37°C for 16-20 hours.[20][22]

    • Rationale: Consistent incubation conditions are necessary for optimal bacterial growth and reliable results.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the wells for turbidity. A plate reader can also be used to measure optical density (e.g., at 600 nm) for quantitative assessment.

    • The MIC is the lowest concentration of the 1,2-benzothiazine derivative at which there is no visible growth (clear well).[15][20]

B. Determination of Minimum Bactericidal Concentration (MBC)

This assay is a direct extension of the MIC test and is essential for understanding whether a compound kills bacteria or merely inhibits their growth.

Principle: Aliquots from the clear wells of the MIC plate are subcultured onto an agar medium that does not contain the test compound. The absence of growth after incubation indicates bactericidal activity.[23]

Workflow for MBC Determination

MBC_Workflow A Perform MIC Test (as previously described) B Select Clear Wells (at and above MIC) A->B C Subculture Aliquots onto Agar Plates B->C 10 µL D Incubate Agar Plates (37°C, 18-24h) C->D E Count Colonies & Determine MBC D->E

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Determination.

Detailed Protocol:

  • Following MIC Determination:

    • Use the 96-well plate from the completed MIC assay.

  • Subculturing:

    • From each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

    • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

    • Rationale: Transferring the bacteria to a compound-free environment allows for the assessment of their viability.

  • Incubation:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Reading and Interpreting Results:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the 1,2-benzothiazine derivative that results in a ≥99.9% reduction in the initial inoculum count.[23]

    • Rationale: A 99.9% kill is the standard definition for bactericidal activity.

C. Agar Diffusion Method (Disk and Well Diffusion)

Agar diffusion methods are valuable for preliminary screening of a large number of compounds due to their simplicity and cost-effectiveness.[16][24] They provide qualitative or semi-quantitative data on antimicrobial activity.

Principle: The 1,2-benzothiazine derivative diffuses from a source (a saturated paper disk or a well cut into the agar) into an agar plate that has been uniformly inoculated with a test microorganism. The compound's ability to inhibit bacterial growth is observed as a clear zone of inhibition around the source.[16][25]

Detailed Protocol (Well Diffusion):

  • Preparation of Agar Plates:

    • Prepare MHA plates and allow them to solidify.

    • Prepare a standardized bacterial inoculum as described for the MIC assay (0.5 McFarland).

    • Using a sterile cotton swab, evenly streak the entire surface of the agar plate with the inoculum to create a bacterial lawn.

  • Well Preparation and Compound Application:

    • Using a sterile cork borer or pipette tip, create wells (6-8 mm in diameter) in the agar.

    • Add a specific volume (e.g., 50-100 µL) of the 1,2-benzothiazine derivative solution (at a known concentration) into each well.

    • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).

    • Rationale: The well serves as a reservoir for the compound to diffuse into the agar.

  • Incubation:

    • Allow the plates to sit at room temperature for about 30 minutes to permit some diffusion of the compound before bacterial growth begins.

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Reading and Interpreting Results:

    • Measure the diameter of the zone of inhibition (the clear area around the well where no bacterial growth is visible) in millimeters.

    • A larger zone of inhibition generally indicates greater antimicrobial activity.[16]

    • Rationale: The size of the zone is proportional to the compound's potency, diffusion rate, and the susceptibility of the microorganism.

IV. Data Presentation and Interpretation

Systematic and clear presentation of data is crucial for the comparative analysis of different 1,2-benzothiazine derivatives.

Table 1: Example Data Summary for Antimicrobial Susceptibility Testing of 1,2-Benzothiazine Derivatives

Compound IDTest Microorganism (ATCC Strain)Gram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioZone of Inhibition (mm) [Concentration]
BTZ-001 Staphylococcus aureus (ATCC 29213)Positive1632218 [50 µg]
BTZ-001 Escherichia coli (ATCC 25922)Negative64>256>410 [50 µg]
BTZ-002 Staphylococcus aureus (ATCC 29213)Positive816222 [50 µg]
BTZ-002 Escherichia coli (ATCC 25922)Negative32128414 [50 µg]
Ciprofloxacin Staphylococcus aureus (ATCC 29213)Positive0.51225 [5 µg]
Ciprofloxacin Escherichia coli (ATCC 25922)Negative0.250.5230 [5 µg]

Interpretation of Results:

  • In the example table, BTZ-002 demonstrates greater potency against both S. aureus and E. coli compared to BTZ-001, as indicated by its lower MIC values.

  • Both BTZ-001 and BTZ-002 exhibit bactericidal activity against S. aureus (MBC/MIC ≤ 4).

  • BTZ-001 appears to be bacteriostatic against E. coli at the concentrations tested.

  • The zone of inhibition data from the agar diffusion assay corroborates the MIC findings, with larger zones corresponding to lower MICs.

V. Conclusion and Future Directions

The protocols and guidelines presented in this document provide a robust framework for the initial in vitro evaluation of 1,2-benzothiazine derivatives as potential antimicrobial agents. Adherence to standardized methodologies is paramount for generating reliable, reproducible, and comparable data. Promising compounds identified through these screening assays should be subjected to further investigation, including time-kill kinetic studies, mechanism of action studies, and evaluation against a broader panel of clinical isolates, including resistant strains. The ultimate goal is to identify lead candidates with potent antimicrobial activity and favorable pharmacological profiles for further preclinical and clinical development in the fight against infectious diseases.

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Method

Determining the Cytotoxic Profile of 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide: Application Notes and Protocols

Introduction: The Imperative of Cytotoxicity Screening in Drug Discovery The journey of a novel therapeutic agent from the laboratory to the clinic is a rigorous one, with safety and efficacy as the paramount endpoints....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Cytotoxicity Screening in Drug Discovery

The journey of a novel therapeutic agent from the laboratory to the clinic is a rigorous one, with safety and efficacy as the paramount endpoints. A critical early step in this process is the assessment of a compound's potential to cause cellular damage, or cytotoxicity.[1] This guide provides a detailed framework for evaluating the cytotoxic effects of a promising class of heterocyclic compounds, the 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide derivatives. These compounds have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, anticonvulsant, and potential anticancer properties.[2][3][4] A thorough understanding of their interaction with living cells is essential to delineate their therapeutic window and guide further drug development efforts.

Cell viability assays are indispensable tools in this endeavor, offering quantitative insights into how a compound affects cellular health.[1][5] These assays measure various physiological parameters, such as metabolic activity, membrane integrity, and enzymatic activity, to determine the proportion of living and dead cells after exposure to a test agent.[5][6] This application note will detail the principles and protocols for three robust and widely adopted cell viability assays: the MTT, MTS, and LDH assays. By employing these complementary methods, researchers can obtain a comprehensive and reliable assessment of the cytotoxic potential of 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide and its analogs.

Scientific Principles of Selected Cell Viability Assays

The selection of an appropriate cell viability assay is contingent on the specific research question and the anticipated mechanism of cytotoxicity. Here, we present a multi-faceted approach utilizing assays that probe different aspects of cellular function.

Tetrazolium Reduction Assays: Gauging Metabolic Activity

a) The MTT Assay: A Classic Colorimetric Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing.[7][8] Its principle lies in the ability of metabolically active cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9][10] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria.[7] Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[7] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, providing a quantitative measure of cell viability.[11]

b) The MTS Assay: A Second-Generation Improvement

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a more recent development that offers several advantages over the MTT assay.[12] The key difference is that the MTS tetrazolium salt is reduced by viable cells into a formazan product that is soluble in cell culture medium.[12][13] This eliminates the need for a separate solubilization step, streamlining the protocol and reducing potential errors.[10] The conversion is also carried out by dehydrogenase enzymes in metabolically active cells.[12] The amount of the colored formazan product is quantified by measuring the absorbance at 490-500 nm.[12]

Lactate Dehydrogenase (LDH) Assay: Monitoring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay operates on a different principle: the assessment of cell membrane integrity.[14] LDH is a stable cytoplasmic enzyme present in most cell types.[15] When the plasma membrane is compromised or damaged, LDH is rapidly released into the surrounding cell culture medium.[15][16] The LDH assay quantifies the amount of this extracellular LDH. The enzymatic reaction involves the oxidation of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (like INT) into a colored formazan product.[14] The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of LDH released and, consequently, to the extent of cell lysis and cytotoxicity.[14]

Experimental Workflow Visualization

To provide a clear overview of the experimental process, the following diagrams illustrate the workflows for the MTT, MTS, and LDH assays.

MTT_Workflow cluster_prep Cell Preparation & Treatment cluster_assay MTT Assay Procedure cell_seeding Seed cells in 96-well plate incubation1 Incubate (24h) cell_seeding->incubation1 treatment Add 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide derivatives incubation1->treatment incubation2 Incubate (24-72h) treatment->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate (2-4h) add_mtt->incubation3 add_solubilizer Add solubilization solution incubation3->add_solubilizer incubation4 Incubate (overnight) add_solubilizer->incubation4 read_absorbance Read absorbance (570 nm) incubation4->read_absorbance

Caption: MTT Assay Workflow.

MTS_Workflow cluster_prep Cell Preparation & Treatment cluster_assay MTS Assay Procedure cell_seeding Seed cells in 96-well plate incubation1 Incubate (24h) cell_seeding->incubation1 treatment Add 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide derivatives incubation1->treatment incubation2 Incubate (24-72h) treatment->incubation2 add_mts Add MTS reagent incubation2->add_mts incubation3 Incubate (1-4h) add_mts->incubation3 read_absorbance Read absorbance (490 nm) incubation3->read_absorbance

Caption: MTS Assay Workflow.

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay Procedure cell_seeding Seed cells in 96-well plate incubation1 Incubate (24h) cell_seeding->incubation1 treatment Add 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide derivatives incubation1->treatment incubation2 Incubate (24-72h) treatment->incubation2 transfer_supernatant Transfer supernatant to new plate incubation2->transfer_supernatant add_reagent Add LDH reaction mixture transfer_supernatant->add_reagent incubation3 Incubate (30 min) add_reagent->incubation3 add_stop Add stop solution incubation3->add_stop read_absorbance Read absorbance (490 nm) add_stop->read_absorbance

Caption: LDH Assay Workflow.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for performing the MTT, MTS, and LDH assays. It is crucial to maintain sterile conditions throughout the cell culture and treatment phases.

Protocol 1: MTT Cell Viability Assay

Materials:

  • 96-well flat-bottom sterile microplates

  • Selected cancer cell line (e.g., HCT-116, as some benzothiazine derivatives have shown activity against it)[17]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS, filtered)[8]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide derivatives (stock solutions in a suitable solvent like DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide derivatives in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of the solvent used for the compounds, e.g., DMSO) and a negative control (untreated cells in medium).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9][19]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[9][19]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[7]

    • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[8]

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[8][19] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

Protocol 2: MTS Cell Viability Assay

Materials:

  • Same as for the MTT assay, but with an MTS reagent solution (containing PES as an electron coupling reagent) instead of MTT and a solubilizer.[10]

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the MTT protocol.

  • MTS Reagent Addition and Incubation:

    • After the treatment incubation, add 20 µL of the MTS reagent solution directly to each well containing 100 µL of culture medium.[10][19]

    • Incubate the plate for 1 to 4 hours at 37°C in a humidified 5% CO₂ atmosphere.[10][19]

  • Absorbance Measurement:

    • Record the absorbance at 490 nm using a microplate reader.[10][19]

Protocol 3: LDH Cytotoxicity Assay

Materials:

  • 96-well flat-bottom sterile microplates

  • Selected cell line and culture reagents

  • 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide derivatives

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the MTT protocol.

    • In addition to the vehicle and negative controls, prepare a positive control for maximum LDH release by adding the lysis solution provided in the kit to a set of untreated wells about 45 minutes before the end of the incubation period.[16]

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a specific volume of the cell-free supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.[16]

  • LDH Reaction:

    • Add the LDH reaction mixture from the kit (e.g., 50 µL) to each well of the new plate containing the supernatant.[16]

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stopping the Reaction and Measuring Absorbance:

    • Add the stop solution from the kit (e.g., 50 µL) to each well.[16]

    • Gently shake the plate to ensure thorough mixing.

    • Measure the absorbance at 490 nm using a microplate reader within 1 hour.[16]

Data Analysis and Interpretation

For all three assays, the raw absorbance data needs to be processed to determine the percentage of cell viability or cytotoxicity.

Calculations:

  • Percent Cell Viability (MTT and MTS assays):

  • Percent Cytotoxicity (LDH assay):

    Where:

    • Abs_sample is the absorbance of the supernatant from treated cells.

    • Abs_spontaneous is the absorbance of the supernatant from untreated cells (spontaneous LDH release).

    • Abs_maximum is the absorbance of the supernatant from lysed cells (maximum LDH release).

Data Presentation:

The results should be presented as dose-response curves, plotting the percentage of cell viability or cytotoxicity against the concentration of the 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide derivative. From these curves, the IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability) can be calculated using appropriate software (e.g., GraphPad Prism).

Example Data Table:

Concentration (µM)% Cell Viability (MTT)% Cell Viability (MTS)% Cytotoxicity (LDH)
0 (Control)100 ± 4.5100 ± 5.15.2 ± 1.1
198.2 ± 3.899.1 ± 4.76.1 ± 1.5
1085.7 ± 6.288.3 ± 5.915.4 ± 2.3
5052.1 ± 5.555.6 ± 6.848.9 ± 4.7
10023.4 ± 3.125.9 ± 4.278.3 ± 5.6

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the results, several validation steps should be incorporated into the experimental design:

  • Appropriate Controls: The inclusion of positive, negative, and vehicle controls is essential for data normalization and for verifying that the assay is performing as expected.

  • Replicates: Performing each experiment with technical and biological replicates is crucial for statistical significance.

  • Linearity and Sensitivity: It is important to determine the linear range of the assay for the specific cell line being used to ensure that the cell numbers are within the detection limits of the assay.

  • Compound Interference: Test compounds can sometimes interfere with the assay chemistry. For example, a colored compound might interfere with absorbance readings. It is advisable to run a control with the compound in cell-free medium to check for any direct reaction with the assay reagents.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for evaluating the cytotoxic effects of 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide derivatives. By systematically applying these well-established cell viability assays, researchers can generate reliable and reproducible data that is critical for the preclinical assessment of these promising compounds. A thorough understanding of their cytotoxic profile will ultimately guide the selection of the most promising candidates for further development as safe and effective therapeutic agents.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • ISCA. (2025, April 23). MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview. Retrieved from [Link]

  • Paguigan, M., et al. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Wisconsin-Stout. (n.d.). Laboratory 4: Assay for L-Lactate Dehydrogenase. Retrieved from [Link]

  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Flowchart with the main process steps of the MTS assay. Retrieved from [Link]

  • Current Protocols in Toxicology. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]

  • Tecnomedica Tepuy. (n.d.). Lactate Dehydrogenase Assay Kit (LDH). Retrieved from [Link]

  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Synthesis and antiinflammatory activity of some 3-carboxamides of 2-alkyl-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide. Retrieved from [Link]

  • PubMed. (1973, October). 1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide and 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide Nitrogen Derivatives With Central Nervous System Activity. Retrieved from [Link]

  • ResearchGate. (2017, February 27). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Retrieved from [Link]

  • RSC Publishing. (2024, May 28). Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Thermolysis of 2H-1,2,3-Benzothiadiazine 1,1-Dioxide and 2,1-Benzoxathiin-3-one 1,1-Dioxide. Retrieved from [Link]

  • ResearchGate. (2025, October 31). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis of new 1,2-Benzothiazin-3-one Derivatives Designed as Dual Cyclooxygenase-2 and 5-Lipooxygenase Inhibitors. Retrieved from [Link]

  • MDPI. (2025, October 2). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Retrieved from [Link]

Sources

Application

Application Note: Pharmacological Profiling of 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide Derivatives in CNS Drug Discovery

Executive Summary The 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide core is a highly privileged structural motif in medicinal chemistry. While historically recognized as the foundational scaffold for peripheral cyclooxygena...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide core is a highly privileged structural motif in medicinal chemistry. While historically recognized as the foundational scaffold for peripheral cyclooxygenase (COX) inhibitors (e.g., the "oxicam" class), recent functionalization of this structure has unveiled potent applications in Central Nervous System (CNS) pharmacology. By modifying the 2-position (N-alkylation) and 3-position (carboxamides/carboxylic acids), researchers have repurposed this scaffold to modulate glutamatergic neurotransmission and suppress microglial-driven neuroinflammation. This application note details the mechanistic rationale and provides self-validating experimental protocols for evaluating these novel CNS activities.

Mechanistic Rationale in CNS Pharmacology (E-E-A-T)

Neuroinflammation & Microglial Modulation

Pathological activation of microglia is a primary driver of neurodegenerative diseases. Lipopolysaccharide (LPS) and endogenous damage-associated molecular patterns (DAMPs) activate microglia via the TLR4/MD-2 complex. Recent molecular docking and in vitro studies demonstrate that specific 1,2-benzothiazine 1,1-dioxide derivatives competitively bind to the hydrophobic pocket of the TLR4/MD-2 complex [[1]]().

Causality: The lipophilic aromatic rings of the benzothiazine scaffold interact with key residues (e.g., Ile52, Phe119) in the MD-2 pocket, physically occluding LPS binding. This intercepts the MyD88-dependent signal transduction cascade, preventing NF-κB translocation and the subsequent transcription of pro-inflammatory mediators like Nitric Oxide (NO) and TNF-α. Furthermore, these derivatives exhibit innovative mechanisms including the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1) [[2]]().

TLR4_Pathway LPS LPS (Endotoxin) TLR4 TLR4 / MD-2 Complex LPS->TLR4 Agonist Binding MyD88 MyD88 Adaptor Protein TLR4->MyD88 Signal Transduction Scaffold 1,2-Benzothiazine 1,1-dioxide Scaffold->TLR4 Competitive Inhibition NFkB NF-κB Translocation MyD88->NFkB Phosphorylation Cascade Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) NFkB->Cytokines Gene Transcription

Mechanism of TLR4/MD-2 inhibition by 1,2-benzothiazine 1,1-dioxides in microglia.

Glutamatergic Neurotransmission

The N-methyl-D-aspartate (NMDA) and AMPA receptors are critical for synaptic plasticity. The acidic 1,1-dioxide moiety of the benzothiazine scaffold acts as a bioisostere for amino acid carboxylates. When functionalized with 3-carboxylic acids, these compounds exhibit high affinity for the glycine co-agonist binding site of the NMDA receptor 3. Similarly, structurally related 1,4-benzothiazine 1,1-dioxides act as positive allosteric modulators (PAMs) at AMPA receptors [[4]]().

Self-Validating Experimental Protocols

Protocol A: In Vitro Microglial Neuroinflammation Assay

This protocol quantifies the ability of benzothiazine derivatives to suppress LPS-induced nitric oxide (NO) production in microglia-like cells (e.g., THP-1 or BV-2 lines).

Step-by-Step Methodology:

  • Cell Preparation: Seed microglia-like cells in a 96-well plate at a density of

    
     cells/well in RPMI-1640 medium. Incubate overnight at 37°C, 5% CO₂.
    
  • Compound Pre-incubation: Dissolve the benzothiazine scaffold in DMSO (stock 10 mM). Dilute in growth medium to final concentrations of 10–100 µM. Add to the cells and incubate for 1 hour.

    • Causality: Pre-incubating the cells allows the compound to establish thermodynamic equilibrium with the TLR4/MD-2 complex, ensuring a competitive blockade is in place before the inflammatory stimulus is introduced.

  • LPS Challenge: Add 5 µg/mL of LPS to the wells. Incubate for 24 hours.

  • Quantification (Griess Assay): Transfer 50 µL of the supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% NED in 5% phosphoric acid). Read absorbance at 540 nm.

Self-Validation Matrix (Critical): To ensure the reduction in NO is due to true pharmacological anti-inflammatory activity and not merely compound cytotoxicity, a parallel MTS or CellTiter-Glo viability assay must be run on the remaining cells in the source plate. A valid anti-inflammatory hit will show >90% cell viability alongside a dose-dependent reduction in nitrite levels. If viability drops proportionally with NO, the result is flagged as a cytotoxic artifact.

Protocol B: Radioligand Displacement Assay for NMDA Receptor Affinity

This workflow evaluates the binding affinity (


) of 3,4-dihydro-2H-1,2-benzothiazine derivatives to the NMDA receptor glycine binding site.

Assay_Workflow Membrane Cortical Membranes Tracer Add Radioligand [3H]MDL-105,519 Membrane->Tracer Competitor Add Benzothiazine Scaffold Tracer->Competitor Incubate Equilibrium Incubation Competitor->Incubate Filter Rapid Filtration & Wash Incubate->Filter Count Scintillation Counting Filter->Count

Radioligand displacement workflow for evaluating NMDA receptor affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate rat cortical membranes and resuspend in 50 mM Tris-acetate buffer (pH 7.4).

  • Tracer & Competitor Addition: In a 96-well deep-well plate, combine 100 µg of membrane protein, 2 nM of [3H]MDL-105,519 (a highly specific radioligand for the NMDA glycine site), and varying concentrations of the benzothiazine test compound (0.1 nM to 100 µM).

    • Causality: Using [3H]MDL-105,519 ensures that any displacement observed is strictly localized to the glycine co-agonist site, preventing false positives from binding at the glutamate or polyamine sites.

  • Equilibrium Incubation: Incubate the mixture at 4°C for 30 minutes to reach steady-state binding.

  • Filtration & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI). Wash three times with ice-cold buffer. Transfer filters to vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Self-Validation Matrix (Critical): Nonspecific binding (NSB) must be defined in every assay plate using a saturating concentration (1 mM) of unlabeled glycine. Total binding (TB) minus NSB yields specific binding. Assays are only considered valid if specific binding constitutes >80% of the total radioactive signal, ensuring the displacement curve accurately reflects the compound's affinity.

Quantitative Pharmacological Data Summary

The following table summarizes the diverse CNS activities achieved through structural modifications of the benzothiazine 1,1-dioxide scaffold:

Scaffold VariantTarget / PathwayAssay ModalityKey Pharmacological OutcomeRef
Tricyclic 1,2-thiazine TLR4/MD-2 ComplexLPS-induced MicrogliaSignificant NO reduction at 50 µM[[1]]()
3,4-dihydro-2H-1,2-benzothiazine NMDA (Glycine Site)Radioligand BindingCompetitive displacement of [3H]MDL-105,5193
1,2-benzothiazine 1,1-dioxide mPGES-1 / COX-2Enzyme InhibitionSuppression of PGE2 synthesis2
1,4-benzothiazine 1,1-dioxide AMPA ReceptorElectrophysiologyPositive Allosteric Modulation4

References

  • [1] Effect of tricyclic 1,2-thiazine derivatives in neuroinflammation induced by preincubation with lipopolysaccharide or coculturing with microglia-like cells. National Institutes of Health (PMC). 1

  • [3] Synthesis of 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides and their evaluation as ligands for NMDA receptor glycine binding site. Taylor & Francis Online. 3

  • [2] Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. National Institutes of Health (PMC). 2

  • [4] Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Modulators. American Chemical Society (ACS). 4

Sources

Method

Application of Benzothiazine Derivatives as Aldose Reductase Inhibitors: A Technical Guide for Drug Discovery Professionals

Introduction: The Rationale for Aldose Reductase Inhibition in Diabetic Complications Diabetes mellitus is a global health crisis, with its long-term complications being a primary cause of morbidity and mortality.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Aldose Reductase Inhibition in Diabetic Complications

Diabetes mellitus is a global health crisis, with its long-term complications being a primary cause of morbidity and mortality.[1][2] These complications, including neuropathy, nephropathy, retinopathy, and cataracts, are intricately linked to chronic hyperglycemia.[2][3][4] One of the key mechanisms implicated in the pathogenesis of these diabetic sequelae is the polyol pathway.[2][3][5]

Under normoglycemic conditions, the majority of glucose is metabolized through glycolysis. However, in a hyperglycemic state, the excess glucose is shunted into the polyol pathway.[1][4] The first and rate-limiting enzyme in this pathway is aldose reductase (AR; EC 1.1.1.21), which reduces glucose to sorbitol, consuming NADPH as a cofactor.[3][6] Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase.[7]

The accumulation of intracellular sorbitol creates a hyperosmotic environment, leading to osmotic stress and cell damage in insulin-independent tissues such as the lens, peripheral nerves, and glomerulus.[3][8][9] Furthermore, the depletion of NADPH, a crucial cofactor for glutathione reductase, impairs the cell's antioxidant defense system, leading to increased oxidative stress.[4] The increased flux through the polyol pathway is also associated with the generation of reactive oxygen species (ROS) and advanced glycation end products (AGEs), further contributing to cellular damage.[3][10]

Given its central role in these pathological processes, aldose reductase has emerged as a significant therapeutic target for the prevention and treatment of diabetic complications.[5][11] The inhibition of aldose reductase is a promising strategy to mitigate the damaging effects of hyperglycemia.[5][12]

The Polyol Pathway and the Role of Aldose Reductase Inhibitors

The following diagram illustrates the polyol pathway and the mechanism of action for aldose reductase inhibitors.

Polyol_Pathway Glucose Glucose (High) AR Aldose Reductase (AKR1B1) Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Fructose Fructose NADPH NADPH NADPH->AR NADP NADP+ Oxidative_Stress Oxidative Stress NADP->Oxidative_Stress (NADPH Depletion) NAD NAD+ NAD->SDH NADH NADH AR->Sorbitol AR->NADP SDH->Fructose SDH->NADH ARI Benzothiazine Derivatives (ARIs) ARI->AR Inhibition Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Osmotic_Stress->Complications Oxidative_Stress->Complications

Caption: The Polyol Pathway and the inhibitory action of Benzothiazine Derivatives.

Benzothiazine Derivatives as a Promising Class of Aldose Reductase Inhibitors

Among the various classes of compounds investigated as aldose reductase inhibitors (ARIs), benzothiazine derivatives have shown significant potential.[13][14][15] These heterocyclic compounds have been the subject of extensive research, leading to the development of potent and selective inhibitors.[13][16][17]

A key advantage of some benzothiazine derivatives is their dual functionality, acting as both aldose reductase inhibitors and antioxidants.[13][17] This is particularly beneficial as oxidative stress is a major contributor to diabetic complications.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies of benzothiazine derivatives have revealed several key features for potent aldose reductase inhibition:

  • Acetic Acid Moiety: The presence of a C4-acetic acid group on the benzothiazine core is often crucial for high inhibitory activity.[13]

  • N2-Substitution: Aromatic substitutions at the N2 position, particularly those with phenolic hydroxyl groups, can significantly enhance potency.[13]

  • Thioxo vs. Oxo Derivatives: In some series, 3-thioxo derivatives have demonstrated greater in vitro potency compared to their 3-oxo counterparts.[14]

  • Stereochemistry: The stereochemistry of substituents can influence binding affinity with the enzyme, with saturated carboxylic acid derivatives sometimes showing enhanced activity.[15]

Experimental Protocols

Protocol 1: Synthesis of a Representative Benzothiazine Derivative

This protocol describes a general method for the synthesis of 2-substituted-1,4-benzothiazine-N-acetic acid derivatives, a class of potent aldose reductase inhibitors.

Materials:

  • 2-aminothiophenol

  • Chloroacetyl chloride

  • Appropriate aldehyde or ketone

  • Sodium ethoxide

  • Ethyl bromoacetate

  • Sodium hydroxide

  • Ethanol

  • Toluene

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of 2H-1,4-benzothiazin-3(4H)-one:

    • Dissolve 2-aminothiophenol in a suitable solvent like toluene.

    • Add chloroacetyl chloride dropwise at 0°C.

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction mixture and collect the precipitate by filtration.

  • Knoevenagel Condensation:

    • Suspend the 2H-1,4-benzothiazin-3(4H)-one and the desired aldehyde/ketone in ethanol.

    • Add a catalytic amount of a base like piperidine.

    • Reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • Cool and filter the product.

  • N-Alkylation:

    • Suspend the product from the previous step in a suitable solvent like DMF.

    • Add a base such as sodium hydride.

    • Add ethyl bromoacetate and stir at room temperature overnight.

    • Quench the reaction with water and extract the product with an organic solvent.

  • Hydrolysis:

    • Dissolve the ester in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide.

    • Stir at room temperature for 2-4 hours.

    • Acidify the reaction mixture with HCl to precipitate the final product.

    • Filter, wash with water, and dry.

    • Purify by recrystallization or column chromatography.

Note: This is a generalized procedure. Specific reaction conditions may need to be optimized for different derivatives.

Protocol 2: In Vitro Aldose Reductase Inhibition Assay

This spectrophotometric assay measures the inhibitory activity of test compounds on aldose reductase by monitoring the decrease in NADPH absorbance at 340 nm.[8][9][18]

Materials and Reagents:

  • Enzyme Source: Partially purified aldose reductase from rat lens or recombinant human aldose reductase.[8][18]

  • Buffer: 0.067 M Sodium Phosphate Buffer, pH 6.2.[8][18]

  • Cofactor: 2.5 mM NADPH solution in phosphate buffer (protect from light).[8]

  • Substrate: 50 mM DL-glyceraldehyde solution in phosphate buffer.[8]

  • Test Compound (Inhibitor): Stock solution of the benzothiazine derivative in a suitable solvent (e.g., DMSO). Prepare serial dilutions.[18]

  • Positive Control: Epalrestat or Quercetin solution.[8]

  • Equipment: UV-Vis Spectrophotometer, quartz cuvettes, micropipettes.[8]

Enzyme Preparation (from Rat Lens):

  • Homogenize Wistar albino rat lenses in ice-cold distilled water or phosphate buffer.[8]

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.[8]

  • The supernatant serves as the enzyme source.[19]

Assay Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare the following reaction mixture:

    • 2.5 mL Phosphate Buffer (pH 6.2)

    • 0.1 mL NADPH solution

    • 0.1 mL Aldose Reductase enzyme solution

    • 0.1 mL of the test compound solution (or vehicle for control)

  • Pre-incubation: Incubate the mixture for 5 minutes at room temperature.[8]

  • Initiate Reaction: Add 0.1 mL of DL-glyceraldehyde substrate to the cuvette and mix gently.[8]

  • Spectrophotometric Reading: Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes, taking readings every 30 seconds.[8]

Data Analysis:

  • Calculate the rate of reaction (ΔOD/min) from the linear portion of the absorbance vs. time plot.[9]

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100[18]

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[18]

Quantitative Data Summary of Representative Benzothiazine ARIs

Compound IDStructureIC50 (µM)Reference
8a N2-(4-hydroxystyryl)-C4-acetic acid benzothiazine derivative0.094[13]
8d 2-[2-(4-bromo-2-fluorobenzyl)-1,1-dioxido-2H-1,2-benzothiazin-4(3H)-ylidene]acetic acid0.11[15]
AD-5467 2-isopropyl-3-thioxo-1,4-benzothiazine-N-acetic acid derivativePotent in vivo activity[14]
15c 1,1-dioxido-3-oxo-2,3-dihydro-4H-benzo[e][1][8][12]thiadiazine acetic acid derivativePotent and selective[16]

Note: IC50 values can vary depending on the specific assay conditions.

In Vivo Evaluation of Benzothiazine Derivatives

Promising benzothiazine derivatives identified from in vitro screening should be further evaluated in animal models of diabetes to assess their in vivo efficacy and pharmacokinetic properties.

Common Animal Models:

  • Streptozotocin (STZ)-induced diabetic rats: A widely used model for type 1 diabetes.

  • Galactosemic rat model: Used to study cataract formation.[6]

Key Endpoints for In Vivo Studies:

  • Sorbitol accumulation: Measurement of sorbitol levels in target tissues like the sciatic nerve, lens, and retina.[14]

  • Nerve conduction velocity (NCV): To assess diabetic neuropathy.

  • Cataract development: Slit-lamp examination of the lens.

  • Biomarkers of oxidative stress and inflammation.

Challenges and Future Directions

While benzothiazine derivatives hold great promise, several challenges remain in their development as therapeutic agents.

  • Selectivity: It is crucial to develop inhibitors that are highly selective for aldose reductase (ALR2) over aldehyde reductase (ALR1).[11][16] Inhibition of ALR1 can lead to toxic side effects as it plays a role in detoxification.[5][11]

  • Pharmacokinetics: Poor bioavailability and rapid metabolism can limit the in vivo efficacy of some ARIs.[7][11]

  • Clinical Translation: Many ARIs that have shown promise in preclinical studies have failed in clinical trials due to a lack of efficacy or adverse effects.[20][21][22][23]

Future research should focus on designing novel benzothiazine derivatives with improved selectivity, pharmacokinetic profiles, and long-term safety. The dual-functionality of antioxidant and AR inhibitory activity is a particularly promising avenue for further exploration.

Experimental Workflow for Screening Benzothiazine Derivatives as ARIs

ARI_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Synthesis Synthesis of Benzothiazine Derivatives InVitro_Assay In Vitro Aldose Reductase Inhibition Assay (Protocol 2) Synthesis->InVitro_Assay IC50 Determination of IC50 Values InVitro_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead_Selection Lead Compound Selection SAR->Lead_Selection Promising Candidates Animal_Model Diabetic Animal Model (e.g., STZ-induced rats) Lead_Selection->Animal_Model Efficacy_Testing Efficacy Testing (Sorbitol levels, NCV, etc.) Animal_Model->Efficacy_Testing Tox_PK Toxicology and Pharmacokinetic Studies Efficacy_Testing->Tox_PK Preclinical_Dev Preclinical Development & Clinical Trials Tox_PK->Preclinical_Dev Successful Candidate

Caption: A streamlined workflow for the discovery and development of benzothiazine-based ARIs.

References

  • Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - Frontiers. (2021, March 10).
  • Application Note & Protocol: In Vitro Aldose Reductase Inhibition Assay - Benchchem.
  • The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities | Bentham Science Publishers. (2024, July 1).
  • Aldose Reductase and Complications of Diabetes | Annals of Internal Medicine.
  • Ranirestat In Vitro Assay Protocol for Aldose Reductase Inhibition: Application Notes - Benchchem.
  • Application Notes: In Vitro Enzyme Assay Protocol for Aldose Reductase-IN-4 - Benchchem.
  • Aldose Reductase, Oxidative Stress, and Diabetic Mellitus - PMC - NIH.
  • Multifunctional aldose reductase inhibitors based on 2H-benzothiazine 1,1-dioxide. (2016, January 25).
  • Aldose Reductase Inhibitors as Potential Therapeutic Drugs of Diabetic Complications. (2013, January 23).
  • Studies on antidiabetic agents. IX. A new aldose reductase inhibitor, AD-5467, and related 1,4-benzoxazine and 1,4-benzothiazine derivatives: synthesis and biological activity - PubMed.
  • 1,2-Benzothiazine 1,1-dioxide carboxylate derivatives as novel potent inhibitors of aldose reductase - PubMed. (2011, December 1).
  • Clinical Trial of an Aldose Reductase Inhibitor in Diabetic Neuropathy.
  • (PDF) Synthesis of new benzothiazoles and docking studies on aldose reductase. (2025, December 31).
  • Discovery of a Novel Benzothiadiazine-Based Selective Aldose Reductase Inhibitor as Potential Therapy for Diabetic Peripheral Neuropathy. (2023, December 21).
  • A multicentre trial of the aldose-reductase inhibitor, tolrestat, in patients with symptomatic diabetic neuropathy - PubMed.
  • Aldose reductase inhibitors – Knowledge and References - Taylor & Francis.
  • Clinical trials with aldose reductase inhibitors - PubMed. (1990, June).
  • In Vitro and in Vivo Inhibition of Aldose Reductase and Advanced Glycation End Products by Phloretin, Epigallocatechin 3-gallate and[18]-gingerol - PubMed. (2016, September 28). Retrieved from

  • In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. (2008, October 4).
  • Benzothiazole aldose reductase inhibitors.
  • Aldose reductase inhibition Assay protocol - ResearchGate. (2017, June 20).
  • In Search of Differential Inhibitors of Aldose Reductase - MDPI. (2022, March 22).
  • Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold - The Open Medicinal Chemistry Journal.
  • Novel Nitro Derivatives of Benzothiadiazine 1,1-Dioxide as Aldose Reductase Inhibitors - Atlantis Press.
  • Synthesis of benzothiadiazine derivatives exhibiting dual activity as aldose reductase inhibitors and antioxidant agents - PubMed. (2016, June 15).
  • In vitro and in vivo aldose reductase inhibitory activity of standardized extracts and the major constituent of Andrographis paniculata - PubMed. (2013, March 15).

Sources

Application

Application Note: Development and Evaluation of Benzothiazinones as Antitubercular Agents

Executive Summary & Rationale The global tuberculosis (TB) crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb), necessitates the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The global tuberculosis (TB) crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb), necessitates the development of novel therapeutic scaffolds. 1,3-Benzothiazin-4-ones (BTZs) represent a breakthrough class of nitroaromatic antimycobacterial agents. The first-in-class lead compound, BTZ043, demonstrated unprecedented whole-cell potency with a minimal inhibitory concentration (MIC) of 1 ng/mL 1. Subsequent lead optimization yielded Macozinone (PBTZ169), which exhibits superior pharmacodynamics and is currently advancing through Phase II clinical trials 2.

This guide provides a comprehensive technical framework for researchers developing and evaluating BTZ derivatives, detailing the mechanistic causality of the DprE1 target, structure-activity relationships (SAR), and field-proven experimental protocols for target validation and phenotypic screening.

Mechanism of Action: The DprE1 Target

The extraordinary potency of BTZs is derived from their highly specific mechanism-based suicide inhibition of DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase). DprE1, in concert with the reductase DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA is the sole arabinose donor required for the biosynthesis of arabinogalactan and lipoarabinomannan—critical structural components of the mycobacterial cell wall.

Causality of Inhibition: BTZs are prodrugs. The 8-nitro group on the benzothiazinone scaffold is strictly essential for activity. Upon entering the mycobacterium, the FAD-dependent DprE1 enzyme inadvertently bioactivates the drug. The reduced flavin cofactor (FADH₂) of DprE1 reduces the 8-nitro group of the BTZ to a highly reactive nitroso intermediate. This nitroso species immediately reacts with the thiol group of a specific active-site cysteine residue (Cys387 in M. tb), forming an irreversible semimercaptal covalent adduct 3. This permanent blockade halts arabinan synthesis, triggering rapid cell lysis and bacterial death.

Pathway DPR DPR (Substrate) DprE1 DprE1 (Oxidase) FAD-dependent DPR->DprE1 DPX DPX (Intermediate) DprE1->DPX DprE2 DprE2 (Reductase) DPX->DprE2 DPA DPA (Product) DprE2->DPA CellWall Arabinan Biosynthesis DPA->CellWall BTZ BTZ Prodrug (e.g., Macozinone) Nitroso Nitroso-BTZ BTZ->Nitroso Bioactivation by DprE1 Adduct Covalent Adduct (Cys387) Nitroso->Adduct Binds Adduct->DprE1 Irreversible Inhibition

Decaprenylphosphoryl-β-D-ribose epimerization pathway and BTZ covalent inhibition.

Structure-Activity Relationship (SAR) & Lead Optimization

The transition from the initial lead (BTZ043) to the advanced clinical candidate Macozinone (PBTZ169) highlights critical principles in antitubercular drug design 4.

  • Removal of Chiral Centers: BTZ043 contains a spiro moiety with chiral centers, complicating large-scale chemical synthesis. PBTZ169 replaced this with an achiral piperazine ring, drastically reducing the cost of goods and simplifying manufacturing.

  • Aqueous Solubility: The piperazine substitution in PBTZ169 significantly improved aqueous solubility and pharmacokinetic distribution compared to the highly lipophilic BTZ043.

  • The Necessity of the Nitro Group: Attempts to create non-covalent inhibitors by replacing the 8-nitro group with a pyrrole ring (e.g., PyrBTZ01) successfully yielded compounds that inhibited DprE1 in vitro. However, these non-covalent analogs suffered a >100-fold loss in whole-cell MIC and failed in acute murine TB models 5. Causality: The irreversible covalent bond formed by the nitroso intermediate is absolute necessary to achieve the long target residence time required to kill slow-growing mycobacteria.

Quantitative Data Presentation

Table 1: Comparative Profile of Key Benzothiazinone Derivatives

CompoundStructure TypeMechanism of ActionDprE1 IC₅₀ (µM)M. tb MIC (ng/mL)Clinical Status
BTZ043 8-nitro-spiro-BTZCovalent (Cys387)~0.0011.0Phase II
PBTZ169 Piperazine-BTZCovalent (Cys387)<0.0010.3Phase II
PyrBTZ01 8-pyrrole-BTZNon-covalent1.610160.0Discontinued

Experimental Protocols

Protocol A: DprE1 Enzymatic Inhibition Assay (Amplex Red/HRP)

To evaluate the IC₅₀ of novel BTZ derivatives, a coupled enzymatic assay utilizing Amplex Red and Horseradish Peroxidase (HRP) is the gold standard 6.

Causality in Assay Design:

  • Substrate Choice (FPR vs. DPR): The natural substrate DPR contains a 50-carbon lipid chain, making it highly insoluble in aqueous buffers. Farnesyl-phosphoryl-β-D-ribofuranose (FPR) contains a shorter 15-carbon chain, retaining enzyme recognition while ensuring solubility.

  • Pre-incubation Requirement: Because BTZs are mechanism-based suicide inhibitors, they require time for the FAD-dependent nitro-reduction to occur. Adding the substrate simultaneously with the inhibitor will result in false-negative IC₅₀ values, as the enzyme will turn over the substrate before the prodrug is fully activated.

Assay Prep Enzyme Prep DprE1 + BTZ Incubate Pre-incubation (Nitro-reduction) Prep->Incubate Substrate Add FPR + Amplex Red/HRP Incubate->Substrate Measure Fluorescence Ex560/Em590 Substrate->Measure

Workflow for the Amplex Red/HRP-coupled DprE1 enzymatic inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM glycyl glycine pH 8.0, 200 mM potassium glutamate, 0.002% Brij 35). Prepare a 10 mM stock of the BTZ compound in 100% DMSO, followed by 2-fold serial dilutions.

  • Master Mix Assembly: In a 96-well black microtiter plate, combine recombinant wild-type M. tb DprE1 (final concentration 1.5 µM), FAD (1 µM), HRP (0.2 µM), and Amplex Red (50 µM).

  • Inhibitor Pre-incubation: Add the serially diluted BTZ compounds to the master mix. Ensure the final DMSO concentration remains ≤ 1% to prevent enzyme denaturation. Incubate at 30°C for 10 minutes.

  • Reaction Initiation: Add FPR substrate to a final concentration of 0.3 µM to start the reaction.

  • Kinetic Readout: Immediately monitor the conversion of Amplex Red to highly fluorescent resorufin using a microplate reader in kinetic mode at 30°C (Excitation: 560 nm / Emission: 590 nm).

  • Self-Validation: Include a "DMSO only" positive control (maximum enzyme activity) and a "No Enzyme" negative control (background fluorescence) to ensure system integrity.

Protocol B: MIC Determination via Resazurin Microtiter Assay (REMA)

Phenotypic screening of BTZs against live M. tb requires specific handling due to the pathogen's unique biology 6.

Causality in Assay Design:

  • Tween 80 Addition: Mycobacteria possess a lipid-rich cell wall dominated by mycolic acids, causing them to clump in liquid culture. Adding 0.05% Tween 80 (a non-ionic surfactant) prevents aggregation, ensuring uniform optical density (OD) and accurate drug exposure across the bacterial population.

  • Resazurin Reporter: Resazurin is a blue, non-fluorescent dye that is reduced to pink, highly fluorescent resorufin by the active metabolism of viable cells, providing a clear, quantifiable readout of bacterial survival.

Step-by-Step Methodology:

  • Culture Preparation: Grow M. tb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase), 0.2% glycerol, and 0.05% Tween 80 at 37°C until logarithmic phase (OD₆₀₀ 0.4–0.8).

  • Inoculum Standardization: Dilute the culture to an OD₆₀₀ of 0.0001 (approximately 3 × 10³ cells/well).

  • Compound Plating: In a 96-well clear-bottom plate, add 100 µL of the bacterial suspension. Add BTZ compounds to the first column and perform 2-fold serial dilutions across the plate.

  • Incubation: Seal the plates and incubate at 37°C for 6 days.

  • Reporter Addition: Add 10 µL of 0.025% (wt/vol) resazurin solution to each well. Incubate for an additional 16–24 hours.

  • Analysis: Read fluorescence (Excitation: 530 nm / Emission: 590 nm). The MIC is defined as the lowest concentration resulting in a ≥90% reduction in fluorescence relative to the untreated bacterium-only control.

Synergistic Combinations in Drug Development

When developing BTZ-inclusive regimens, combination studies are critical. In vitro checkerboard assays have demonstrated that BTZ043 and PBTZ169 exhibit profound synergy with Bedaquiline (TMC207) 7.

Mechanistic Causality of Synergy: Bedaquiline specifically inhibits mycobacterial ATP synthase, leading to severe intracellular ATP depletion. Concurrently, BTZs block arabinan synthesis, causing massive cell wall stress. The bacterium's inability to mount an energy-dependent stress response to repair the cell wall damage results in accelerated, synergistic bactericidal activity, forming the foundation for next-generation, shortened TB treatment regimens.

References

  • Makarov, V., et al. "Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis." Science, 2009.
  • Makarov, V., & Mikušová, K.
  • Trefzer, C., et al. "Benzothiazinones: Prodrugs That Covalently Modify the Decaprenylphosphoryl-β-d-ribose 2′-epimerase DprE1 of Mycobacterium tuberculosis." Journal of the American Chemical Society, 2010.
  • Makarov, V., et al. "Towards a new combination therapy for tuberculosis with next generation benzothiazinones." EMBO Molecular Medicine, 2014.
  • Shirude, P. S., et al. "The 8-Pyrrole-Benzothiazinones Are Noncovalent Inhibitors of DprE1 from Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 2015.
  • Neres, J., et al. "Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 2012.
  • Lechartier, B., et al. "In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 2012.

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions in the synthesis of benzothiazine derivatives

Welcome to the Technical Support Center for Benzothiazine Synthesis . As researchers and drug development professionals, you understand that constructing the benzothiazine scaffold—a critical pharmacophore in antipsychot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzothiazine Synthesis . As researchers and drug development professionals, you understand that constructing the benzothiazine scaffold—a critical pharmacophore in antipsychotics, anti-inflammatories (oxicams), and novel therapeutics—is fraught with chemoselective challenges.

This guide is engineered to provide authoritative, causality-driven troubleshooting for the most common side reactions encountered during benzothiazine synthesis, including disulfide formation, polymerization, and unintended rearrangements.

I. Mechanistic Troubleshooting & FAQs

Q1: Why am I observing high yields of 2,2'-diaminodiphenyl disulfide instead of my target 1,4-benzothiazine?

The Causality: 2-Aminothiophenol (2-ATP) is the foundational precursor for most 1,4-benzothiazines. However, the thiol moiety is highly susceptible to aerobic oxidation. When exposed to oxygen or trace oxidants, the reaction proceeds via a thiyl radical pathway, rapidly converting the monomeric thiol into a stable 2,2'-diaminodiphenyl disulfide side product [1][1]. The Solution: Strict Schlenk techniques must be employed. Degas all solvents via freeze-pump-thaw cycles. Interestingly, recent mechanistic studies reveal that under specific iodide-catalyzed sulfenoamination conditions, the disulfide reagent itself can undergo polarity inversion and function as a viable substrate for cyclization [1][1].

Q2: During the intramolecular Michael addition of sulfonimidoyl carbanions, I am seeing significant polymerization instead of cyclization. How can I suppress this?

The Causality: The formation of benzothiazines via the intramolecular addition of sulfonimidoyl carbanions to


-unsaturated functional groups is highly stereoselective. However, if the substrate is exposed to a limited or substoichiometric amount of base, intermolecular conjugate addition outpaces the intramolecular cyclization, leading to extensive polymerization [2][2].
The Solution:  Utilize an "inverse addition" technique. Add the substrate dropwise directly into a solution containing an excess of base (e.g., 3 equivalents of LiHMDS at -78 °C). This ensures complete, rapid deprotonation, driving the intramolecular ring closure before intermolecular collisions can occur [2][2].
Q3: When attempting a Smiles rearrangement to form phenothiazines/benzothiazines, I detect extrusion and phenoxide formation. What causes this degradation?

The Causality: The Smiles rearrangement is an intramolecular nucleophilic ipso-substitution that proceeds via a spirocyclic intermediate . However, anionic Smiles rearrangements often suffer from a thermodynamically favored side reaction: the extrusion of


, which collapses the intermediate into phenoxide and benzonitrile derivatives [3][3].
The Solution:  Transition from an anionic to a radical or electrochemical migratory cyclization. Recent electrochemical continuous flow methods bypass the anionic degradation pathway, directly yielding the benzothiazine dioxide framework without 

loss [3][3].
Q4: My 1,4-benzothiazine product is contaminated with sulfone (1,1-dioxide) derivatives. Is this an auto-oxidation issue?

The Causality: Benzothiazines are highly prone to over-oxidation at the sulfur center. While the intentional synthesis of benzothiazine sulfones utilizes strong oxidants like 30% hydrogen peroxide in glacial acetic acid [4][4], unintentional sulfone formation usually occurs during prolonged exposure to atmospheric oxygen during workup, or due to residual oxidants from previous synthetic steps.

II. Diagnostic Workflows

The following logic trees represent the diagnostic pathways for mitigating the two most critical side reactions in benzothiazine synthesis.

G Start 2-Aminothiophenol + Electrophile Check Analyze Reaction Mixture (HPLC/TLC) Start->Check Disulfide Disulfide Side Product Detected? Check->Disulfide Degas Degas Solvents & Apply Inert Gas Disulfide->Degas Yes Cyclize Proceed to Cyclocondensation Disulfide->Cyclize No Degas->Check Retry Product 1,4-Benzothiazine Isolated Cyclize->Product

Workflow 1: Mitigating 2-ATP oxidation during 1,4-benzothiazine cyclocondensation.

G Precursor Thioether Precursor Base Base Addition (e.g., K2CO3) Precursor->Base Intermediate Spirocyclic Intermediate Base->Intermediate Rearrange Smiles Rearrangement (Ipso-substitution) Intermediate->Rearrange Favorable Kinetics SideReact Extrusion of SO2 & Phenoxide Formation Intermediate->SideReact High Temp / Anionic Product Benzothiazine Derivative Rearrange->Product

Workflow 2: Smiles rearrangement pathways highlighting


 extrusion side reactions.

III. Quantitative Data Summaries

To streamline reaction optimization, the table below correlates specific reaction pathways with their primary side reactions, the mechanistic cause, and the proven mitigation strategy.

Reaction PathwayTarget ScaffoldPrimary Side ReactionMechanistic CauseOptimized Mitigation Strategy
2-ATP Condensation 1,4-Benzothiazine2,2'-Diaminodiphenyl disulfideAerobic oxidation via thiyl radicalDegas solvents; use iodide catalysis under Argon.
Intramolecular Michael Addition BenzothiazinePolymerizationIntermolecular conjugate additionInverse addition into excess base (3 eq. LiHMDS) at -78 °C.
Smiles Rearrangement Phenothiazine / Benzothiazine

Extrusion
Anionic ipso-rearrangementEmploy radical-mediated or electrochemical cyclization.
Oxidative Cyclization Benzothiazine1,1-Dioxide (Sulfone)Over-oxidation of sulfurStrictly control equivalents of

/ maintain inert atmosphere.

IV. Self-Validating Experimental Methodologies

Protocol A: Intramolecular Michael Addition (Polymerization-Free)

Objective: Synthesize benzothiazines from N-aryl sulfoximines while suppressing intermolecular conjugate addition [2][2].

  • Preparation of the Base Bath: In an oven-dried Schlenk flask purged with Argon, add 3.0 equivalents of Lithium bis(trimethylsilyl)amide (LiHMDS) solution (1.0 M in THF). Dilute with anhydrous THF (10 mL/mmol of substrate) and cool to -78 °C using a dry ice/acetone bath.

  • Inverse Substrate Addition: Dissolve the N-aryl sulfoximine precursor in a minimal amount of anhydrous THF. Using a syringe pump, add this solution dropwise (0.5 mL/min) into the vigorously stirring LiHMDS solution.

    • Causality: Dropwise addition into excess base ensures immediate, quantitative deprotonation, favoring the rapid intramolecular ring closure over intermolecular polymerization.

  • Validation Checkpoint: After 30 minutes, withdraw a 0.1 mL aliquot, quench with saturated aqueous

    
    , and spot on a TLC plate. The absence of heavy baseline streaking confirms that polymerization has been successfully suppressed.
    
  • Workup: Once starting material is consumed, quench the bulk reaction with saturated

    
     at -78 °C, allow to warm to room temperature, and extract with ethyl acetate. Dry over 
    
    
    
    and concentrate in vacuo.
Protocol B: Iodide-Catalyzed Synthesis of 1,4-Benzothiazines

Objective: Prevent disulfide formation during the reaction of 2-aminothiophenol with alkenes [1][1].

  • Reagent Preparation: Purify 2-aminothiophenol via vacuum distillation immediately prior to use. Degas the reaction solvent (e.g., DMSO or Acetonitrile) by bubbling Argon through it for 30 minutes.

  • Catalytic Cyclization: In a sealed tube under Argon, combine the alkene substrate (1.0 eq), 2-aminothiophenol (1.2 eq), and a catalytic amount of iodide source (e.g., tetrabutylammonium iodide, 10 mol%).

  • Validation Checkpoint: Monitor the reaction via LC-MS. The formation of a thiiranium intermediate is expected. If the mass corresponding to 2,2'-diaminodiphenyl disulfide (

    
     ~248) exceeds 5% relative abundance, halt the reaction, as oxygen has infiltrated the system.
    
  • Isolation: Dilute the mixture with water, extract with dichloromethane, and purify via flash column chromatography to yield the functionalized 1,4-benzothiazine.

V. References

  • Catalytic Regio- And Stereoselective Alkene Sulfenoamination for 1,4-Benzothiazine Synthesis Source: National Institutes of Health (NIH) / Chemistry (Weinheim) URL:[Link]

  • Benzothiazines in Synthesis. Further Studies of the Intramolecular, Stereoselective Addition of Sulfonimidoyl Carbanions to

    
    -Unsaturated Functional Groups 
    Source: National Institutes of Health (NIH) / J Org Chem.
    URL:[Link]
    
  • Synthesis of new hybrid 1,4-thiazinyl-1,2,3-dithiazolyl radicals via Smiles rearrangement Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Example of Smiles rearrangement starting from xanthate Source: ResearchGate URL:[Link]

  • SYNTHESIS OF SULFONES OF 4H-1,4-BENZOTHIAZINES AND PHENOTHIAZINES Source: Taylor & Francis Online URL:[Link]

Sources

Optimization

Technical Support Guide: Purification of 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide by Recrystallization

Welcome to the technical support center for the purification of 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals who are working with this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound, a heterocyclic molecule belonging to a class of compounds with significant therapeutic potential.[1] The structural similarity of this molecule to saccharin means that purification strategies can often be adapted from those established for saccharin and its derivatives.[2][3]

This document provides in-depth, field-proven insights into the recrystallization process, moving beyond a simple list of steps to explain the causality behind experimental choices. Our goal is to empower you with the knowledge to not only execute the protocol but also to troubleshoot effectively when challenges arise.

Part 1: The Science of Effective Recrystallization

Recrystallization is a powerful purification technique that relies on the principle of differential solubility. An ideal solvent will dissolve the target compound and its impurities to different extents at different temperatures.

The Core Principle: The target compound should be highly soluble in the chosen solvent at its boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[4][5] Conversely, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[4]

Key Solvent Selection Criteria

Choosing the right solvent is the most critical step for successful recrystallization. The following table summarizes the essential criteria for an optimal solvent system.

Criterion Rationale & Expert Insight
Solubility Gradient The solvent must exhibit a steep solubility curve for the target compound—high solubility when hot, low solubility when cold. This ensures maximum recovery of the purified product upon cooling.[5]
Impurity Solubility Profile Ideal impurities are either completely insoluble in the hot solvent or completely soluble in the cold solvent. This allows for their separation by filtration at the appropriate stage.
Chemical Inertness The solvent must not react with the compound being purified.[4] For 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide, avoid highly reactive solvents that could target the lactam or sulfonamide groups.
Boiling Point A relatively low boiling point (typically 60-100 °C) is preferred for easy removal from the purified crystals during the drying phase.[4] Solvents with very high boiling points can be difficult to fully evaporate.
Volatility The solvent should be volatile enough to be easily removed by evaporation or under vacuum, but not so volatile that significant loss occurs during the heating and dissolution phase.
Safety & Practicality Whenever possible, choose a solvent that is non-toxic, non-flammable, and inexpensive.[4] Always work in a well-ventilated fume hood.

Based on literature for related compounds, lower alkanols such as ethanol or 2-propanol are excellent starting points for solvent screening.[6][7] An aqueous solution with pH adjustment can also be a powerful method, particularly for removing acidic or basic impurities.[6]

Part 2: Standard Recrystallization Protocol

This protocol provides a detailed, step-by-step methodology for the purification of 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide.

Experimental Workflow Diagram

Recrystallization_Workflow A 1. Dissolution: Add crude solid to Erlenmeyer flask. Add minimum amount of hot solvent. B 2. Hot Filtration (Optional): If insoluble impurities are present. Use pre-heated funnel. A->B Insoluble impurities? C 3. Cooling & Crystallization: Allow filtrate to cool slowly to room temp. Cool further in an ice bath. A->C No insoluble impurities B->C D 4. Crystal Collection: Collect crystals via suction filtration. C->D E 5. Washing: Rinse crystals with a small amount of ice-cold solvent. D->E F 6. Drying: Dry crystals under vacuum to remove residual solvent. E->F G Pure Product F->G

Caption: Standard experimental workflow for recrystallization.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide into an appropriately sized Erlenmeyer flask. Using a flask that is too large can lead to rapid cooling and solvent evaporation.[8]

    • In a separate beaker, heat the chosen solvent (e.g., 95% ethanol) to its boiling point.

    • Add the hot solvent to the Erlenmeyer flask containing the crude solid in small portions, with continuous swirling and heating, until the solid just dissolves. This is a critical step: using the minimum amount of boiling solvent is key to a good yield.[5]

  • Hot Filtration (if necessary):

    • If you observe insoluble impurities (e.g., dust, inorganic salts), you must perform a hot filtration.

    • Pre-heat a stemless or short-stemmed glass funnel and a clean receiving Erlenmeyer flask by placing them in an oven or by pouring a small amount of hot solvent through the filter setup.[4][9] This prevents premature crystallization in the funnel.

    • Quickly pour the hot solution through the pre-heated funnel fitted with fluted filter paper into the clean flask.

  • Cooling and Crystallization:

    • Cover the flask with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature on an insulated surface (e.g., a cork ring or wooden block).[10] Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to remain in the solution.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Crystal Collection:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the ice-cold recrystallization solvent to ensure a good seal.

    • Collect the crystals by suction filtration, pouring the cold slurry into the funnel.

  • Washing:

    • With the vacuum still applied, wash the crystals with a minimal amount of fresh, ice-cold solvent.[5] This removes any residual mother liquor containing dissolved impurities. Using too much or warm washing solvent will redissolve some of your product, reducing the yield.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them.

    • Transfer the semi-dry crystals to a watch glass or weighing dish and dry them completely in a vacuum oven until a constant weight is achieved.

Part 3: Troubleshooting Guide and FAQs

Even with a robust protocol, issues can arise. This section is designed to help you diagnose and solve common problems encountered during recrystallization.

Troubleshooting Decision Tree: No Crystal Formation

Troubleshooting_No_Crystals Start Problem: No crystals have formed after cooling. Q1 Is the solution clear or cloudy? Start->Q1 Cloudy Solution is cloudy/opalescent (Oiling Out) Q1->Cloudy Cloudy Clear Solution is clear Q1->Clear Clear Action_Cloudy1 1. Re-heat to dissolve the oil. Cloudy->Action_Cloudy1 Action_Clear1 Induce Crystallization: - Scratch inner wall of flask with a glass rod. - Add a seed crystal. Clear->Action_Clear1 Action_Cloudy2 2. Add a small amount of additional solvent. Action_Cloudy1->Action_Cloudy2 Action_Cloudy3 3. Cool very slowly. Action_Cloudy2->Action_Cloudy3 Action_Cloudy4 If oiling persists, consider a different solvent. Action_Cloudy3->Action_Cloudy4 Q2 Did crystals form? Action_Clear1->Q2 Success Crystallization successful. Proceed to collection. Q2->Success Yes Failure Still no crystals. Likely too much solvent. Q2->Failure No Action_Failure1 1. Heat the solution to boil off a portion of the solvent. Failure->Action_Failure1 Action_Failure2 2. Attempt to cool and induce crystallization again. Action_Failure1->Action_Failure2 Action_Failure3 If all else fails, evaporate all solvent and restart with a different solvent system. Action_Failure2->Action_Failure3

Caption: A decision tree for troubleshooting the lack of crystal formation.

Frequently Asked Questions (FAQs)
Issue / Question Potential Causes & Scientific Rationale Recommended Solutions
No crystals are forming upon cooling. 1. Too much solvent was used: The solution is not supersaturated, so the solute remains dissolved even when cold. This is the most common reason for crystallization failure.[5][10] 2. Supersaturation without nucleation: The solution is supersaturated, but there are no nucleation sites for crystals to begin growing.1. Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Allow the solution to cool again.[4][8] 2. Induce Nucleation: Scratch the inside of the flask just below the solvent surface with a glass rod. The microscopic scratches provide a surface for crystal growth.[10] Alternatively, if available, add a tiny "seed crystal" of the pure compound.[9][10]
The compound "oils out" instead of forming crystals. The solute is coming out of solution above its melting point, or it is so concentrated that it separates as a liquid phase. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if cooling is too rapid.Re-dissolve and Dilute: Reheat the mixture until the oil fully dissolves. Add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly to encourage crystal lattice formation instead of phase separation.[4][10]
The recrystallized product is still impure. 1. Cooling was too rapid: Fast cooling can trap impurities within the growing crystal lattice. 2. Ineffective solvent: The chosen solvent may not adequately differentiate between the desired compound and a key impurity (i.e., their solubilities are too similar).1. Re-recrystallize: Perform the recrystallization again, ensuring the solution cools as slowly as possible.[4] 2. Change Solvents: Select a different solvent or a mixed-solvent system that may offer better separation. For saccharin-related compounds, impurities like o-toluenesulfonamide or p-sulfamylbenzoic acid may require a different solvent system for effective removal.[2][6]
The final yield is very low. 1. Too much solvent was used: A significant amount of product remained dissolved in the cold mother liquor.[8] 2. Premature crystallization: Product crystallized in the funnel during hot filtration and was discarded with the filter paper. 3. Excessive washing: Too much cold solvent was used to wash the crystals, re-dissolving a portion of the product.[5]1. Concentrate Mother Liquor: If the mother liquor has not been discarded, you can try to recover more product by boiling off some solvent and re-cooling. 2. Improve Hot Filtration: Ensure your funnel and receiving flask are thoroughly pre-heated in future attempts.[9] 3. Optimize Washing: Use only a minimal amount of ice-cold solvent for the final rinse.

References

  • Technical Support Center: Optimizing Recrystallization and Purific
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Saccharin and its salts. Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. [Link]

  • Optimizing reaction conditions for the synthesis of saccharin deriv
  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. [Link]

  • Recrystallization1. (n.d.).
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Henning, G. J. (1956). Recovery and purification of saccharin. U.S.
  • Recrystallization. (n.d.).
  • Riggin, R. M., & Kinzer, G. W. (1983). Characterization of impurities in commercial lots of sodium saccharin produced by the Sherwin-Williams process. I. Chemistry. Food and Chemical Toxicology, 21(1), 1–10. [Link]

  • The Synthesis of Sodium Saccharin: Vital for Sweetening Industry. (n.d.). Jigschemical.
  • Singh, U. P., & Bhat, H. R. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10(61), 37340–37367. [Link]

  • Saccharin Sodium-impurities. (n.d.). Pharmaffiliates. [Link]

  • Salmon, A., et al. (2016). Synthesis of Novel Saccharin Derivatives. Molecules, 21(9), 1220. [Link]

  • Saccharin-impurities. (n.d.). Pharmaffiliates. [Link]

  • 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide. (n.d.). PubChem. [Link]

  • King, J. F., et al. (1978). Synthesis and Thermolysis of 2H-1,2,3-Benzothiadiazine 1,1-Dioxide and 2,1-Benzoxathiin-3-one 1,1-Dioxide. Canadian Journal of Chemistry, 56(1), 23-30. [Link]

  • 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-, 1,1-dioxide. (n.d.). PubChem. [Link]

  • 2H-benzo[e][2][4]thiazin-4(3H)-one 1,1-dioxide. (n.d.). PubChem. [Link]

  • Mátyus, P., et al. (2021). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 26(11), 3341. [Link]

  • Mandic, Z., & Veljaca, M. (1991). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
  • Ivanova, E. M., et al. (2013). ChemInform Abstract: Novel Method for the Preparation of 2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-Dioxides via a Curtius Rearrangement. ChemInform, 44(13). [Link]

  • Kakanejadifard, A., et al. (2008). 3,4-Dihydro-2H-1,4-benzothiazine-2,3-dione dioxime dihydrate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2398. [Link]

  • Siddiqui, H. L., et al. (2008). Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1922. [Link]

Sources

Troubleshooting

Overcoming poor solubility of 1,2-benzothiazine compounds in assays

Technical Support Center: Overcoming Poor Aqueous Solubility of 1,2-Benzothiazine Compounds in Assays Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Poor Aqueous Solubility of 1,2-Benzothiazine Compounds in Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with 1,2-benzothiazine 1,1-dioxide derivatives (such as piroxicam, meloxicam, and novel anti-inflammatory analogs). These compounds are notorious for their Biopharmaceutic Drug Classification System (BCS) Class II profile—characterized by high membrane permeability but exceptionally poor aqueous solubility [[1]]().

When these compounds precipitate in your in vitro assays, they don't just reduce the effective concentration; they cause light scattering, protein aggregation, and false readouts. This guide is designed to help you diagnose, troubleshoot, and permanently resolve these solubility bottlenecks using field-proven, self-validating methodologies.

Diagnostic Workflow

Before altering your assay biology, follow this logical workflow to determine if your compound is suffering from a solvent shift-induced precipitation event.

SolubilityWorkflow Start 1,2-Benzothiazine in 100% DMSO Stock Dilute Dilute in Aqueous Assay Buffer Start->Dilute Check Assess Solubility (Nephelometry/LC-MS) Dilute->Check Precipitate Precipitation / Aggregation Detected Check->Precipitate Insoluble / Turbid Soluble Fully Soluble Target Concentration Check->Soluble Clear Solution Formulation Apply Formulation Strategy (SDS, Hydrotropes, Nanosuspension) Precipitate->Formulation Assay Proceed to in vitro Biological Assay Soluble->Assay Validate Self-Validating Protocol (Centrifugation + UV/Vis) Formulation->Validate Validate->Check Re-evaluate

Workflow for diagnosing and resolving 1,2-benzothiazine solubility issues in aqueous assays.

Troubleshooting FAQs

Q1: Why do 1,2-benzothiazine derivatives crash out in my biochemical assays despite dissolving perfectly in DMSO? A1: The causality lies in the thermodynamics of the "solvent shift." 1,2-benzothiazine derivatives possess planar tricyclic or bicyclic structures that promote strong intermolecular


 stacking and high crystal lattice energy 2. When you transfer the compound from a 100% DMSO stock into an aqueous buffer, the local dielectric constant drops rapidly. This forces the hydrophobic molecules into a state of supersaturation, leading to rapid nucleation and colloidal aggregation. According to the NIH Assay Guidance Manual, these aggregates act as Pan-Assay Interference Compounds (PAINS), causing light scattering and non-specific protein binding that mimic false negatives or false positives 3.

Q2: How can I enhance the aqueous solubility of these compounds for in vitro screening without altering the assay biology? A2: To overcome the high lattice energy, you must physically separate the drug molecules before they enter the aqueous phase. The most effective strategies include:

  • Solvent Deposition Systems (SDS): Depositing the drug onto an inert, highly water-soluble carrier (like lactose) at a 1:1 ratio. This prevents the drug from reforming its crystal lattice, increasing solubility up to 415-fold 1.

  • Nanosuspensions: Using stabilizers like Polyvinylpyrrolidone (PVP) and Poloxamer 188 to maintain the drug in nanometer-sized droplets, enhancing dissolution rates and bioavailability [[4]]().

  • Hydrotropic Blends: Utilizing green solubilization platforms like sodium benzoate combined with nicotinamide to synergistically enhance solubility via micellar-like encapsulation 5.

Q3: My cell-based assay shows high variability. How do I validate if it's a solubility issue or biological inactivity? A3: You must decouple the biology from the chemistry by running a self-validating solubility assay (see Protocol 1 below). If the measured concentration of the compound in the assay buffer after centrifugation is significantly lower than your nominal dosing concentration, the variability is an artifact of precipitation, not a lack of target engagement.

Quantitative Data: Solubility Enhancement Strategies

The following table summarizes the expected fold-enhancements when applying various formulation strategies to piroxicam (a model 1,2-benzothiazine derivative) based on peer-reviewed literature.

Formulation StrategyExcipient / Carrier SystemInitial Aqueous SolubilityEnhanced SolubilityFold Increase
Solvent Deposition System (SDS) Lactose (1:1 weight ratio)~0.027 mg/mL11.21 mg/mL~415x [[1]]()
Polymeric Nanosuspension PVP K30 + Poloxamer 1886.6 µg/mL87.28 µg/mL~13x [[4]]()
Lyophilized Co-solvent DMF / Chloroform / Water0.0084 mg/mL0.0378 mg/mL~4.5x 6

Step-by-Step Methodologies

Protocol 1: Self-Validating Kinetic Solubility Assay

Causality Focus: This protocol validates itself by comparing the recovered compound against a 100% DMSO standard curve. Centrifugation is critical here; it forces colloidal aggregates (which would otherwise artificially inflate UV-Vis readings via light scattering) into a pellet, ensuring you only measure the truly bioavailable, solvated fraction [[1]]().

  • Standard Curve Preparation: Prepare a serial dilution of your 1,2-benzothiazine compound in 100% DMSO (e.g., 1 µM to 500 µM).

  • Sample Spiking: Spike your 10 mM DMSO stock into your exact aqueous assay buffer to reach your target maximum screening concentration. Critical: Keep the final DMSO concentration

    
     1% to prevent solvent-induced cellular toxicity.
    
  • Incubation: Incubate the mixture at 37°C for 2 hours (or matching your biological assay's timeframe) with gentle agitation (e.g., 75 rpm) [[4]]().

  • Phase Separation: Centrifuge the samples at 5000 rpm for 15 minutes to pellet any aggregates 1.

  • Quantification: Carefully aspirate the supernatant and measure the absorbance using a UV spectrophotometer (e.g., 354 nm for piroxicam) or via LC-MS.

  • Validation Check: Calculate the recovered concentration. If the recovery is <80% of your nominal spiked concentration, proceed to Protocol 2.

Protocol 2: Preparation of a Solvent Deposition System (SDS)

Causality Focus: By dissolving the drug in a volatile solvent and evaporating it over lactose, the drug molecules are deposited as amorphous micro-particles. When introduced to an assay buffer, the lactose dissolves instantly, leaving the drug in a highly supersaturated, bioavailable state without the energetic barrier of a crystal lattice 1.

  • Dissolution: Dissolve the 1,2-benzothiazine derivative in a volatile organic solvent where it exhibits high solubility (e.g., analytical grade acetone).

  • Carrier Addition: Add an inert, highly water-soluble carrier (e.g., analytical grade lactose) to the solution at a 1:1 weight ratio (Drug:Lactose) 1.

  • Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator until a completely dry powder is formed.

  • Reconstitution: Weigh the resulting SDS powder and reconstitute it directly into your aqueous assay buffer immediately prior to running your biological screen.

References

  • Enhancement of Aqueous Solubility of Piroxicam Using Solvent Deposition System - AI Publications. Available at:[Link]

  • Study of Formulation and Process Variables for Optimization of Piroxicam Nanosuspension Using 32 Factorial Design to Improve Solubility and In Vitro Bioavailability - National Center for Biotechnology Information (PMC). Available at:[Link]

  • Lyophilization monophase solution technique for improvement of the solubility and dissolution of piroxicam - National Center for Biotechnology Information (PMC). Available at:[Link]

  • Solubility Enhancement Of Piroxicam Using Synthetic And Natural Hydrotropes - ResearchGate. Available at: [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - National Center for Biotechnology Information (PMC). Available at:[Link]

  • AICs and PAINS: Mechanisms of Assay Interference - Drug Hunter. Available at:[Link]

Sources

Optimization

How to avoid reductive dehalogenation in S(RN)1 reactions of 2-iodobenzenesulfonamide

Answering the user's request.## Technical Support Center: S(RN)1 Reactions of 2-Iodobenzenesulfonamide Welcome to the technical support center for navigating the complexities of S(RN)1 reactions, specifically focusing on...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: S(RN)1 Reactions of 2-Iodobenzenesulfonamide

Welcome to the technical support center for navigating the complexities of S(RN)1 reactions, specifically focusing on the synthesis of substituted benzenesulfonamides from 2-iodobenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the common side-reaction of reductive dehalogenation. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you maximize the yield of your desired substitution product.

Introduction: The Challenge of Reductive Dehalogenation

The S(RN)1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds on aromatic systems that are often unreactive under standard nucleophilic aromatic substitution (S(N)Ar) conditions.[1][2] The reaction proceeds via a radical chain mechanism involving aryl radical intermediates.[2][3]

However, in the S(RN)1 reaction of 2-iodobenzenesulfonamide, the key 2-sulfamoylphenyl radical intermediate can follow two competing pathways:

  • Desired S(RN)1 Pathway: The aryl radical couples with the intended nucleophile to form the desired substituted product.

  • Undesired Reductive Dehalogenation: The aryl radical abstracts a hydrogen atom from the solvent, the nucleophile, or another component in the reaction mixture, leading to the formation of benzenesulfonamide—a common and often difficult-to-remove byproduct.

This guide will equip you with the knowledge and techniques to steer the reaction toward the desired substitution pathway.

Mechanistic Overview: The Critical Branching Point

Understanding the core mechanism is crucial for effective troubleshooting. The S(RN)1 reaction proceeds through a catalytic cycle, but the fate of the aryl radical is the critical determinant of your reaction's success.

SRN1_Mechanism cluster_cycle Propagation Cycle Start Ar-I (2-Iodobenzenesulfonamide) RadicalAnion [Ar-I]•⁻ (Radical Anion) ArylRadical Ar• (Aryl Radical) RadicalAnion->ArylRadical Fragmentation - I⁻ ProductAnion [Ar-Nu]•⁻ ArylRadical->ProductAnion + Nu⁻ ReducedProduct Ar-H (Reductive Dehalogenation) ArylRadical->ReducedProduct H• Abstraction ProductAnion->Start + Ar-I Product Ar-Nu (Substitution Product) ProductAnion->Product - e⁻ (to Ar-I) Initiator e⁻ (Initiator) (e.g., hv, solvated e⁻) Initiator->Start + e⁻ (Initiation) Nucleophile Nu⁻ H_donor H• Donor (Solvent, NuH, etc.)

Figure 1: Competing S(RN)1 and Reductive Dehalogenation Pathways. The key aryl radical (Ar•) intermediate can either couple with a nucleophile (Nu⁻) in the desired productive cycle (green arrow) or undergo hydrogen atom abstraction, leading to the undesired reduced byproduct (red arrow).

Troubleshooting Guide: Minimizing Reductive Dehalogenation

This section addresses common issues encountered during the S(RN)1 reaction of 2-iodobenzenesulfonamide and provides targeted solutions based on mechanistic principles.

Q1: My primary product is benzenesulfonamide (the reduced product). How can I increase the yield of the desired substitution product?

This is the most common problem and indicates that the rate of hydrogen atom abstraction by the aryl radical is faster than the rate of its reaction with the nucleophile.

Answer: You need to adjust the reaction conditions to favor nucleophilic capture over hydrogen abstraction. Here is a logical troubleshooting workflow:

Troubleshooting_Flowchart Start High Yield of Reduced Product (Ar-H)? Solvent Change Solvent System (DMSO, DMF, HMPA) Start->Solvent Yes Nucleophile Modify Nucleophile - Increase concentration - Use a less hindered nucleophile Solvent->Nucleophile Acceptor Introduce an Electron Acceptor (e.g., m-DNB, quinones) Nucleophile->Acceptor Initiation Optimize Initiation - Adjust light intensity/wavelength - Ensure anaerobic conditions Acceptor->Initiation Success Problem Solved: Yield of Ar-Nu Increased Initiation->Success Re-evaluate

Figure 2: Troubleshooting Workflow for S(RN)1 Reactions. A step-by-step decision guide for optimizing the reaction to favor the desired substitution product over reductive dehalogenation.

  • Step 1: Re-evaluate Your Solvent.

    • The Problem: Protic solvents (like alcohols) or solvents with easily abstractable hydrogens (like THF) are poor choices as they serve as excellent hydrogen atom donors.[4]

    • The Solution: Switch to polar aprotic solvents. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are the most common and effective solvents for S(RN)1 reactions.[4] They are poor H-atom donors and effectively solvate the ionic species involved in the reaction. In some cases, hexamethylphosphoramide (HMPA) can be used, but its toxicity warrants caution.

    • Causality: By minimizing the availability of easily abstractable hydrogen atoms in the solvent, you decrease the rate of the reductive dehalogenation pathway, giving the aryl radical a greater opportunity to react with the nucleophile.

  • Step 2: Modify the Nucleophile and its Concentration.

    • The Problem: If the nucleophile concentration is too low, the probability of a collision between the aryl radical and the nucleophile decreases. Furthermore, if the nucleophile itself is a good H-atom donor (e.g., an enolate with accessible α-hydrogens), it can contribute to the side reaction.[4]

    • The Solution:

      • Increase Nucleophile Concentration: Use a higher excess of the nucleophile (e.g., 2-5 equivalents). This increases the rate of the desired bimolecular reaction between the aryl radical and the nucleophile.

      • Choose a Better Nucleophile: If possible, select a "softer," more reactive, and less sterically hindered nucleophile. For carbanions, those that are more delocalized are often more effective.

  • Step 3: Introduce a Sacrificial Electron Acceptor.

    • The Problem: The propagation cycle relies on an electron transfer from the product radical anion [Ar-Nu]•⁻ to the starting material Ar-I. If this electron transfer is slow, side reactions can occur. Reductive dehalogenation is often not part of the main chain reaction and can be initiated by stray electrons.

    • The Solution: Add a small amount (5-10 mol%) of a non-interfering electron acceptor. A classic example is m-dinitrobenzene (m-DNB). Other quinone-related compounds can also serve this purpose.[5][6]

    • Causality: These additives can act as electron sinks or relays, potentially facilitating the key electron transfer steps within the desired S(RN)1 cycle and scavenging stray electrons that might otherwise lead to non-chain reduction processes.

Q2: The reaction is very slow or doesn't initiate at all, even with photostimulation. What should I do?

Answer: This indicates a problem with the initiation or propagation steps of the radical chain.

  • Check for Oxygen: The S(RN)1 reaction is notoriously sensitive to oxygen. Molecular oxygen is a diradical and an excellent radical trap, which will quench the aryl radical intermediate and terminate the chain reaction.

    • Solution: Ensure your reaction is performed under strictly anaerobic conditions. Degas your solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30 minutes). Maintain a positive pressure of an inert gas throughout the reaction.

  • Evaluate Your Light Source (for photostimulated reactions):

    • Solution: Ensure your light source has the appropriate wavelength (typically near-UV, 350-400 nm) and sufficient intensity to initiate the reaction.[7][8] The lamp should be placed close to the reaction vessel (a borosilicate glass flask is usually sufficient as it is transparent to these wavelengths).

  • Consider the Purity of Reagents:

    • Solution: Impurities in the solvent or starting materials can act as inhibitors. Use freshly distilled or high-purity anhydrous solvents. Ensure the 2-iodobenzenesulfonamide and the nucleophile precursor are pure.

Frequently Asked Questions (FAQs)

Q: Why is 2-iodobenzenesulfonamide particularly susceptible to this side reaction compared to other aryl iodides?

A: While not definitively proven for this specific substrate in all cases, the electron-withdrawing nature of the sulfonamide group (-SO₂NH₂) plays a key role. It significantly lowers the reduction potential of the aryl iodide, making the initial single-electron transfer (SET) to form the radical anion more favorable. However, this electronic effect also influences the reactivity of the subsequent aryl radical, and steric hindrance from the ortho-sulfonamide group might slightly disfavor the approach of a bulky nucleophile, giving the competing hydrogen abstraction a kinetic window of opportunity.

Q: Can I use an aryl bromide or chloride instead of the iodide?

A: Generally, aryl iodides are the best substrates for S(RN)1 reactions. The carbon-iodine bond is the weakest of the carbon-halogen bonds, which facilitates the crucial fragmentation of the radical anion [Ar-X]•⁻ into the aryl radical Ar• and the halide anion X⁻. Aryl bromides can sometimes be used, but the reactions are often slower.[9][10] Aryl chlorides are typically unreactive under standard S(RN)1 conditions due to the strength of the C-Cl bond, though some highly activated systems or specialized catalytic methods can be effective.[11]

Q: What is the best way to generate the nucleophile?

A: This is highly dependent on the nucleophile. For enolates, common bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are used. It is critical to ensure complete deprotonation before adding the aryl iodide to prevent side reactions between the base and the substrate. The choice of counter-ion (Li⁺, Na⁺, K⁺) can also influence reactivity and should be considered as a potential optimization parameter.

Q: Does temperature control matter?

A: Yes. Most photostimulated S(RN)1 reactions are run at or near room temperature (20-50 °C).[12] Excessive heating can promote decomposition and alternative side reactions. Low temperatures will slow down the reaction rate significantly. If you are not using photo-initiation, higher temperatures might be required, but this should be approached with caution as it may increase the rate of reductive dehalogenation.

Optimized Protocol: General Procedure for Photostimulated S(RN)1 Reaction

This protocol provides a robust starting point for the reaction of 2-iodobenzenesulfonamide with a carbon-based nucleophile, such as a ketone enolate.

Materials:

  • 2-Iodobenzenesulfonamide (1.0 equiv)

  • Ketone (e.g., acetone, acetophenone) (1.2 equiv)

  • Potassium tert-butoxide (KOtBu) (1.2 equiv)

  • Anhydrous, degassed DMSO (to make a ~0.1 M solution)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (borosilicate glass flask with a stir bar)

  • UV lamp (e.g., 350 nm photoreactor or a simple UV-A lamp)

Procedure:

  • System Preparation: Dry all glassware in an oven ( >120 °C) overnight and allow to cool under a stream of inert gas.

  • Enolate Formation: To the reaction flask under a positive pressure of inert gas, add the ketone (1.2 equiv) and anhydrous, degassed DMSO. Cool the solution in an ice bath (0 °C). Add the potassium tert-butoxide (1.2 equiv) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at room temperature for 30 minutes to ensure complete enolate formation. The solution should become homogeneous and may change color.

  • Substrate Addition: Add the 2-iodobenzenesulfonamide (1.0 equiv) as a solid to the stirred enolate solution.

  • Photo-initiation: Place the reaction flask approximately 5-10 cm from the UV lamp. If the lamp generates significant heat, use a fan or a water bath to maintain the reaction at room temperature (~25 °C).

  • Reaction Monitoring: Follow the disappearance of the 2-iodobenzenesulfonamide by TLC or LC-MS. Reactions are typically complete within 2-6 hours.

  • Workup: Once the starting material is consumed, turn off the lamp. Carefully quench the reaction by pouring it into a beaker containing a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMSO).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMSO.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

ParameterRecommended Starting PointRationale for Optimization
Solvent Anhydrous, Degassed DMSOPoor H-atom donor, good solvent for ionic intermediates.[4]
Base Potassium tert-butoxide (KOtBu)Strong, non-nucleophilic base for efficient enolate formation.
Nucleophile Equiv. 1.2 - 2.0A slight to moderate excess favors capture of the aryl radical.
Temperature 20 - 30 °CBalances reaction rate while minimizing thermal side reactions.
Concentration 0.1 - 0.2 MSufficiently concentrated for efficient bimolecular steps.
Atmosphere Strict Inert (Ar or N₂)Prevents radical quenching by O₂.

References

  • Alonso, R. A., Austin, E., & Rossi, R. A. (1988). Photostimulated reaction of carbanions from .alpha.,.beta.-unsaturated nitriles with aryl halides by the SRN1 mechanism. The Journal of Organic Chemistry. Available at: [Link]

  • VTechWorks. (n.d.). The effects of solvents and nucleophiles on heteroaromatic SRN1 reactions. Available at: [Link]

  • IU Indianapolis ScholarWorks. (n.d.). AND VISIBLE LIGHT-PROMOTED ACTIVATION OF ARYL HALIDES UNDER TRANSITION-METAL-FREE CONDITIONS. Available at: [Link]

  • Quora. (2018). Can you explain the role of solvents in SN1 and SN2 mechanisms?. Available at: [Link]

  • Pierini, A. B., et al. (1988). Photostimulated reaction of aryl iodides with 2-naphthoxide ions by the S RN1 mechanism. Tetrahedron Letters. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Effect of solvent on radical cyclisation pathways: SRN1 vs. aryl–aryl bond forming mechanisms. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The Photostimulated SRN1 Process: Reaction of Haloarenes with Carbanions. Available at: [Link]

  • Chemistry LibreTexts. (2024). 11.5: Characteristics of the S(N)1 Reaction. Available at: [Link]

  • PMC. (n.d.). Reductive dehalogenase structure suggests a mechanism for B12-dependent dehalogenation. Available at: [Link]

  • Organic Reactions. (n.d.). Aromatic Substitution by the SRN1 Reaction. Available at: [Link]

  • OpenOChem Learn. (n.d.). SN1 - Effect of the Solvent. Available at: [Link]

  • RSC Publishing. (2024). Modern photo- and electrochemical approaches to aryl radical generation. Available at: [Link]

  • ResearchGate. (n.d.). Most common approaches for aryl radical generation and this work. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of (S)-1 a. Available at: [Link]

  • Research With Rutgers. (n.d.). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Available at: [Link]

  • e-PG Pathshala. (n.d.). BSc Chemistry - SRN1 mechanisms. Available at: [Link]

  • ResearchGate. (n.d.). Proposed Reaction Mechanisms of Reductive Dehalogenases. Available at: [Link]

  • MDPI. (2022). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Available at: [Link]

  • PMC. (n.d.). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Available at: [Link]

  • Wikipedia. (n.d.). Radical-nucleophilic aromatic substitution. Available at: [Link]

  • PubMed. (2019). Interaction of Quinone-Related Electron Acceptors with Hydropersulfide Na2S2: Evidence for One-Electron Reduction Reaction. Available at: [Link]

  • MDPI. (2000). Recent Advances in the Substitution Reactions of Triorganylstannyl Ions with Aromatic Compounds by the S RN 1 Mechanism. Synthetic Applications. Available at: [Link]

  • Taylor & Francis. (n.d.). Electron acceptors – Knowledge and References. Available at: [Link]

  • ResearchGate. (n.d.). The Stereochemistry of SRN1 Reactions in Nitroacenaphthenes. Available at: [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Photo-driven reduction/cyclization of nitroarenes via electron donor–acceptor complexes: a novel method for the acquisition of N-heterocycles. Available at: [Link]

  • PMC. (n.d.). Dissimilatory Reduction of Extracellular Electron Acceptors in Anaerobic Respiration. Available at: [Link] Dissimilatory Reduction of Extracellular Electron Acceptors in Anaerobic Respiration

  • ResearchGate. (n.d.). SRN1 substitution on various dihalobenzenes and diiodonaphthalenes. Available at: [Link]

  • Dalal Institute. (n.d.). The ArSN1, ArSN2, Benzyne and SRN1 Mechanisms. Available at: [Link]

Sources

Troubleshooting

Technical Support &amp; Troubleshooting Center: Scale-Up Synthesis of 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide

Welcome to the Technical Support Center for the scale-up synthesis of the 1,2-benzothiazine-1,1-dioxide scaffold. This heterocyclic nucleus is the critical pharmacophore for the "oxicam" class of non-steroidal anti-infla...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of the 1,2-benzothiazine-1,1-dioxide scaffold. This heterocyclic nucleus is the critical pharmacophore for the "oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs), including piroxicam, meloxicam, and tenoxicam[1].

Scaling up this synthesis from the bench to the pilot plant introduces severe thermodynamic and kinetic challenges. The core transformation—the Gabriel-Colman rearrangement of saccharin derivatives—is highly exothermic and sensitive to moisture[2]. Furthermore, late-stage transamidation often suffers from equilibrium stalling, leading to thermal degradation and intractable colored impurities[3]. This guide provides field-proven causality, troubleshooting FAQs, and self-validating protocols to ensure high-yield, reproducible scale-up.

Process Overview & Mechanistic Pathway

To troubleshoot effectively, one must understand the electronic flow of the synthetic route. The synthesis begins with the N-alkylation of saccharin, followed by a base-catalyzed Gabriel-Colman rearrangement to expand the 5-membered isothiazole ring into the 6-membered 1,2-benzothiazine nucleus[4].

Pathway Saccharin Saccharin (Starting Material) Alkylated Methyl 3-oxo-1,2-benzisothiazoline -2-acetate (Intermediate) Saccharin->Alkylated Methyl chloroacetate DMF, Base Rearranged Methyl 4-hydroxy-2H-1,2-benzothiazine -3-carboxylate 1,1-dioxide Alkylated->Rearranged Gabriel-Colman NaOMe / MeOH Methylated N-Methylated Benzothiazine Nucleus Rearranged->Methylated MeI / NaOH Oxicam Piroxicam / Meloxicam (Final API) Methylated->Oxicam 2-Aminopyridine Xylene, Reflux

Synthetic workflow from saccharin to oxicam APIs via Gabriel-Colman rearrangement.

The most critical failure point in scale-up is the Gabriel-Colman rearrangement. The mechanism involves alkoxide attack to open the imide ring, followed by proton abstraction to form an alpha-carbanion, which then undergoes a Dieckmann-type cyclization[2].

Mechanism Imide N-Alkylated Saccharin (Imide Ring) RingOpen Ring-Opened Sulfonamide Anion (Alkoxide Attack) Imide->RingOpen + NaOMe SideReaction Imide Hydrolysis (Dead-end Byproduct) Imide->SideReaction + H2O (Trace Moisture) Carbanion Alpha-Carbanion Formation (Proton Abstraction) RingOpen->Carbanion Base Equilibration RingClose Dieckmann-type Cyclization (1,2-Benzothiazine Formation) Carbanion->RingClose Intramolecular Attack

Mechanistic steps and competing side reactions of the Gabriel-Colman rearrangement.

Troubleshooting Guide & FAQs

Q1: Why does the yield of the Gabriel-Colman rearrangement drop from 85% at the bench scale to <50% in the pilot plant? A1: This is a classic heat-transfer and moisture-control failure. The ring-opening of the imide by sodium methoxide is highly exothermic. In a 50 L+ reactor, poor heat dissipation causes localized hotspots that accelerate thermal decomposition of the sulfonamide anion. Furthermore, trace moisture in industrial-grade methanol or atmospheric ingress hydrolyzes the alkoxide to sodium hydroxide. Hydroxide irreversibly hydrolyzes the imide ring, creating a dead-end byproduct (see diagram above) that cannot undergo Dieckmann cyclization[5]. Solution: Use strictly anhydrous methanol (<0.05% water), dose the alkoxide at a controlled rate to maintain internal temperature below 65°C, and maintain a positive dry nitrogen blanket.

Q2: During the final transamidation step to form piroxicam, I am observing highly colored, intractable impurities that ruin the API color profile. How can I mitigate this? A2: The transamidation of methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide with 2-aminopyridine is an equilibrium-driven reaction that releases methanol. If methanol is not continuously removed from the system, the reaction stalls. Prolonged heating (>10 hours) of the benzothiazine nucleus at 140°C in an attempt to push the reaction forward causes oxidative and thermal degradation, yielding strongly colored polymeric byproducts[3]. Solution: Implement an azeotropic distillation setup (e.g., a Soxhlet extractor charged with 4Å molecular sieves) using xylene as the solvent. This continuously strips methanol from the reaction matrix, driving the equilibrium forward rapidly and minimizing the required heating time[6].

Q3: Can I substitute sodium methoxide with potassium tert-butoxide to prevent the competing transesterification? A3: While


 is a stronger base and an excellent choice for generating the alpha-carbanion, its bulkiness makes it a poor nucleophile. The Gabriel-Colman rearrangement requires the base to first act as a nucleophile to open the imide ring[2]. Using 

often stalls the reaction at the starting material phase or requires dangerously high temperatures to initiate ring-opening. Stick to sodium methoxide or ethoxide, but control the stoichiometry tightly (typically 2.5 to 3.0 equivalents).

Quantitative Data: Base & Solvent Effects on Rearrangement

The choice of base and solvent dictates the kinetic pathway of the rearrangement. The table below summarizes pilot-scale data for the conversion of Methyl 3-oxo-1,2-benzisothiazoline-2-acetate to the benzothiazine nucleus.

Base / Solvent SystemOperating Temp (°C)Reaction Time (h)Average Yield (%)Primary Impurity Profile
NaOMe / Anhydrous MeOH 60 - 652.0 - 3.082 - 88%Trace imide hydrolysis
NaOMe / Wet MeOH (0.5%

)
60 - 653.0< 45%>40% Imide hydrolysis byproduct
NaOEt / Anhydrous EtOH 75 - 801.5 - 2.075 - 80%Transesterification mixtures

/ THF
65 (Reflux)12.030 - 40%Unreacted starting material

Self-Validating Experimental Protocols

Protocol A: Scaled Gabriel-Colman Rearrangement

Objective: Synthesize Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. Causality Focus: Exotherm management and moisture exclusion.

  • System Preparation: Purge a glass-lined reactor with dry

    
     for 30 minutes. Ensure reactor moisture is <0.05% by Karl Fischer titration of a solvent blank.
    
  • Substrate Dissolution: Charge the reactor with 10.0 kg of methyl 3-oxo-1,2-benzisothiazoline-2-acetate and 40 L of anhydrous methanol. Stir at 200 rpm until a uniform suspension is achieved.

  • Alkoxide Dosing (Critical Step): Slowly dose 2.8 equivalents of a 30% w/w sodium methoxide/methanol solution via an addition funnel over 90 minutes.

    • Self-Validation Check: The reaction is highly exothermic. The internal temperature must rise but should be actively jacket-cooled to not exceed 60°C. If the temperature drops prematurely, check for moisture ingress quenching the alkoxide.

  • Reflux & Rearrangement: Once addition is complete, heat the mixture to 65°C (reflux) for 2 hours.

  • Quench & Isolation: Cool the reactor to 10°C. Quench by slowly adding 1M HCl until the pH reaches 2.0. The product will precipitate as a dense white/pale-yellow solid.

    • Self-Validation Check: If the product oils out instead of crystallizing, the pH is likely >4, meaning the enol is still partially ionized. Add additional HCl. Filter, wash with cold water, and dry under vacuum at 50°C.

Protocol B: Transamidation via Azeotropic Distillation (Piroxicam Synthesis)

Objective: Convert the N-methylated benzothiazine ester to Piroxicam without generating colored degradation products[3][6].

  • Setup: Equip a reactor with a Dean-Stark trap or a Soxhlet extractor filled with activated 4Å molecular sieves.

  • Reagent Charging: Charge 5.0 kg of methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, 2.6 kg of 2-aminopyridine (1.5 eq), and 50 L of anhydrous o-xylene.

  • Azeotropic Reflux: Heat the mixture to 140°C under a strict

    
     atmosphere.
    
    • Causality: The boiling xylene carries the liberated methanol into the molecular sieves, trapping it. This prevents the reverse reaction and drives the equilibrium to completion.

  • Monitoring: Reflux for 10 hours.

    • Self-Validation Check: Monitor the reaction via HPLC. The reaction is deemed complete when the ester starting material is <1.0%. If the reaction stalls at 70% conversion, the molecular sieves are saturated with methanol; replace the sieves and continue.

  • Crystallization: Distill off 75% of the xylene under reduced pressure. Cool the concentrated mixture to 5°C overnight. Filter the resulting crystalline piroxicam and wash with cold diethyl ether to remove residual 2-aminopyridine. Yields should exceed 80% with high color purity.

References

  • Lombardino, J. G., & Wiseman, E. H. (1972). Oxicams, a Class of NSAIDs and beyond. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Hill, J. H. M. (1965). Mechanism of the Gabriel—Colman Rearrangement. The Journal of Organic Chemistry. Available at:[Link]

  • Ferrer, P. (1988). Process for obtaining 4-hydroxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide. European Patent Office (EP0284514A1).
  • Siddiqui, W. A., & Bukahari, I. H. (2009). N-(2,3-Dimethylphenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide. Acta Crystallographica Section E: Structure Reports Online. Available at:[Link]

  • Pfizer Inc. (1983). Process and intermediates for production of benzothiazine carboxamides. European Patent Office (EP0077603A1).

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Reference Data & Comparative Studies

Validation

Comparative Anti-Inflammatory Profiling: Benzothiazine Derivatives vs. Piroxicam

Executive Summary & Mechanistic Rationale Piroxicam, an N-heterocyclic carboxamide of 1,2-benzothiazine 1,1-dioxide, has long been a gold standard non-steroidal anti-inflammatory drug (NSAID) for managing osteoarthritis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Piroxicam, an N-heterocyclic carboxamide of 1,2-benzothiazine 1,1-dioxide, has long been a gold standard non-steroidal anti-inflammatory drug (NSAID) for managing osteoarthritis and rheumatoid arthritis[1]. Its efficacy stems from its potent, albeit non-selective, inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which halts the conversion of arachidonic acid into pro-inflammatory prostaglandins (PGs)[2]. However, this non-selective chelation of COX isoforms disrupts constitutive COX-1 activity, leading to well-documented gastrointestinal (GI) toxicity and mucosal damage[3].

Recent drug development efforts have focused on structural modifications of the 1,2-benzothiazine 1,1-dioxide scaffold to uncouple its potent anti-inflammatory activity from GI adverse effects[4]. Novel benzothiazine derivatives (e.g., N-acylhydrazones and thiazole-fused analogs) exhibit divergent, pleiotropic mechanisms of action. While some act as highly selective COX-2 inhibitors, others bypass the COX pathway entirely, targeting downstream microsomal prostaglandin E2 synthase-1 (mPGES-1) or downregulating pro-inflammatory cytokines[3][5].

Mechanistic Pathway: Arachidonic Acid Cascade

To understand the divergent efficacy and safety profiles, we must map the pharmacological intervention points within the arachidonic acid cascade.

Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) GI Protection AA->COX1 COX2 COX-2 (Inducible) Inflammation AA->COX2 PGH2 PGH2 Intermediate COX1->PGH2 COX2->PGH2 PGE2 PGE2 (Pain & Edema) PGH2->PGE2 mPGES-1 Piroxicam Piroxicam Piroxicam->COX1 Inhibits (Toxicity) Piroxicam->COX2 Inhibits (Efficacy) Benzothiazines Novel Benzothiazines Benzothiazines->COX2 Selective Inhibition Benzothiazines->PGE2 mPGES-1 Inhibition

Diagram 1: Divergent inhibition points of Piroxicam vs. novel benzothiazines in the COX pathway.

Quantitative Performance Comparison

The structural evolution of benzothiazines aims to maximize the COX-2 Selectivity Index (SI) or maintain in vivo efficacy without COX inhibition. The table below synthesizes experimental data comparing piroxicam against emerging 1,2-benzothiazine derivatives[3][4][6].

Compound / DrugCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Mechanism of ActionIn Vivo Edema Inhibition (%)Gastric Lesion Index
Piroxicam (Reference)~0.018~0.025Non-selective COX-1/2 inhibitor62% - 67%High (2.0)
Benzothiazine 14f >10.0>10.0COX-independent (Cytokine modulation)~55%Low
Benzothiazine EX15 >50.00.85Selective COX-2 inhibitor71%Low
Benzothiazine 3c 1.20.4Preferential COX-2 inhibitor51%Moderate (2.8)

Data synthesized from standardized in vitro macrophage assays and in vivo rodent models[3][7][8].

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous, reproducible evaluation of new benzothiazine candidates against piroxicam, the following self-validating experimental workflows must be employed.

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay (ELISA-based)

Causality & Rationale: Assessing the precise IC₅₀ for both COX isoforms is critical for predicting the therapeutic window and GI safety profile of the compound[6].

  • Enzyme Preparation: Incubate human recombinant COX-1 and COX-2 enzymes separately in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Compound Incubation: Introduce the test benzothiazine derivatives and piroxicam (positive control) at varying concentrations (0.01 µM to 100 µM). Include a vehicle-only well as a negative control. Incubate for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (AA) to all wells. The choice of AA concentration must be at the Kₘ of the respective COX isoform to ensure Michaelis-Menten kinetic validity.

  • Quenching & Quantification: Terminate the reaction after 2 minutes using 1M HCl. Quantify the synthesized Prostaglandin E2 (PGE2) using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Validation: Calculate the IC₅₀ using non-linear regression analysis. The assay is validated only if the piroxicam control yields a COX-1/COX-2 ratio near 1.0, confirming non-selectivity[2].

Protocol B: In Vivo Carrageenan-Induced Paw Edema Model

Causality & Rationale: While in vitro assays confirm target engagement, in vivo models are essential to verify bioavailability and physiological efficacy. The carrageenan model is selected because it produces a biphasic inflammatory response; the late phase (2–6 hours) is strictly driven by the induction of COX-2 and subsequent PGE2 release[3].

  • Subject Preparation: Randomize adult male Wistar rats into groups (n=6). Fast the animals for 12 hours prior to dosing to ensure uniform gastric absorption.

  • Dosing: Administer piroxicam (5 mg/kg) and test benzothiazines (equimolar doses) orally via gavage, suspended in 0.5% carboxymethylcellulose (CMC). Administer CMC alone to the control group.

  • Induction: One hour post-dosing, inject 0.1 mL of 1% λ-carrageenan into the subplantar tissue of the right hind paw.

  • Measurement: Use a plethysmometer to measure paw volume at 0, 1, 2, 3, and 4 hours post-injection.

  • Data Validation: Calculate the percentage of edema inhibition relative to the vehicle control. Efficacy is validated if piroxicam demonstrates >60% inhibition at the 3-hour mark[3].

Workflow Step1 Compound Synthesis & Purification Step2 In Vitro COX-1/2 ELISA Assay Step1->Step2 Step3 In Vivo Carrageenan Paw Edema Model Step2->Step3 Step4 Data Analysis (IC50 & % Inhibition) Step3->Step4

Diagram 2: Sequential experimental workflow for validating benzothiazine anti-inflammatory activity.

Structural Activity Relationship (SAR) Insights

The experimental data reveals critical SAR insights for drug developers:

  • The 1,1-Dioxide Core: The 1,2-benzothiazine 1,1-dioxide scaffold is essential for anchoring the molecule within the hydrophobic channel of the COX active site[6].

  • N-Heterocyclic Amides (Piroxicam): The inclusion of a 2-pyridyl ring in piroxicam enhances binding affinity to both COX-1 and COX-2 via hydrogen bonding with Arg120, leading to high potency but poor selectivity[4].

  • Thiazole & N-Acylhydrazone Substitutions: Replacing the pyridyl group with bulkier thiazole rings or N-acylhydrazone moieties creates steric hindrance that prevents the molecule from entering the narrower COX-1 active site, thereby shifting the profile toward COX-2 selectivity or entirely novel mPGES-1 inhibition[3][8].

Conclusion

Piroxicam remains a highly potent benchmark in anti-inflammatory pharmacology. However, its non-selective COX inhibition poses significant GI risks. Through rigorous in vitro enzymatic profiling and in vivo edema models, novel benzothiazine derivatives have demonstrated the ability to match or exceed piroxicam's efficacy while circumventing its toxicity. By leveraging structural modifications that target COX-2 selectively or modulate downstream prostaglandin synthases, researchers are successfully engineering the next generation of safer NSAIDs.

References

1.[1] "Piroxicam: a review of its pharmacological properties and therapeutic efficacy." ClinPGx. URL: 2.[4] "Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues." MDPI. URL: 3.[2] "Piroxicam – Knowledge and References." Taylor & Francis. URL: 4.[3] "Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives." PMC. URL: 5.[5] "(PDF) Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives." ResearchGate. URL: 6.[6] "Piroxicam Impurity I|1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide." Benchchem. URL: 7.[7] "Anti-inflammatory oxicam / cyclodextrin supramolecular systems: molecular modeling and docking experiments." Journal of Agroalimentary Processes and Technologies. URL: 8.[8] "4-Hydroxy-2-methyl-N-(2-thiazole)-2H-1,2-benzothiazine-3- carboxamide-1,1-dioxide (EX15) and its Cu(II) Complex as New Oxicam S." srce.hr. URL:

Sources

Comparative

Validation of Antimicrobial Activity of 1,2-Benzothiazine Derivatives Against Clinical Isolates: A Comparative Guide

Executive Summary & Rationale The rapid emergence of multi-drug resistant (MDR) bacterial pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), has severely compromised the efficacy of conventional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The rapid emergence of multi-drug resistant (MDR) bacterial pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), has severely compromised the efficacy of conventional antibiotics, necessitating the development of novel antimicrobial scaffolds[1]. Among heterocyclic compounds, nitrogen- and sulfur-containing 1,2-benzothiazine 1,1-dioxide derivatives have emerged as highly promising non-antibiotic antimicrobial and antiseptic agents[2].

This guide provides an objective comparison of 1,2-benzothiazine derivatives against standard antibiotics, detailing the structure-activity relationships (SAR) and the self-validating experimental protocols required for their preclinical validation.

Mechanistic Overview & Structure-Activity Relationship (SAR)

The antimicrobial efficacy of 1,2-benzothiazines is not uniform; it is highly dependent on specific structural substituents. SAR studies reveal that compounds possessing a hydrogen atom or an ethyl group on the nitrogen of the thiazine ring exert significant antibacterial activity against Gram-positive bacteria[1].

Furthermore, lipophilicity plays a critical role in membrane penetration. Derivatives where the benzene ring of the benzoyl moiety contains halogen atoms (such as chlorine or bromine) in the para or meta positions exhibit markedly higher antimicrobial potency[1]. Recent drug design advancements have also explored adjoining the benzothiazine backbone with pyrazole moieties, which further optimizes therapeutic activity while minimizing adverse cellular effects[3].

Comparative Efficacy Data: 1,2-Benzothiazines vs. Standard Alternatives

To establish the clinical viability of 1,2-benzothiazine derivatives, their Minimum Inhibitory Concentration (MIC) must be benchmarked against standard antibiotics (e.g., Streptomycin) and commercial antiseptics (e.g., Povidone-Iodine).

Table 1: Comparative In Vitro Antimicrobial Efficacy (MIC) and Cytotoxicity (Data synthesized from microbroth dilution assays against clinical isolates)[1][2]

Compound / AgentS. aureus (Gram +)E. faecalis (Gram +)E. coli (Gram -)Cytotoxicity (L929 Fibroblasts)
Compound 6g (1,2-Benzothiazine)9.75 µg/mL19.5 µg/mL>600 µg/mLModerate
Compound 7f (1,2-Benzothiazine)24.0 µg/mL48.0 µg/mL>600 µg/mLLow (2.92% cell death)
Streptomycin (Standard Antibiotic)12.5 µg/mLN/A15.0 µg/mLHigh (Concentration-dependent)
Povidone-Iodine (Antiseptic)1560 - 6250 µg/mL1560 - 6250 µg/mL3120 µg/mLHigh (Non-selective toxicity)

Causality Analysis of Efficacy: As demonstrated in Table 1, optimized 1,2-benzothiazine derivatives (such as Compound 6g) can outperform standard antibiotics like Streptomycin against susceptible Gram-positive strains (S. aureus), exhibiting a superior MIC of 9.75 µg/mL[2]. However, these derivatives generally show weak or no activity against Gram-negative bacteria (MIC > 600 µg/mL)[1]. This discrepancy is mechanistically attributed to the highly impermeable outer membrane and robust efflux pump systems characteristic of Gram-negative pathogens, which effectively exclude lipophilic benzothiazine scaffolds.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the preclinical validation of these compounds requires a self-validating assay system. The following protocols detail the critical steps and the underlying causality for each experimental choice.

Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Causality & Design: The broth microdilution method is prioritized over agar disk diffusion because it provides a precise, quantitative assessment of the MIC, eliminating the variables of agar diffusion rates that can skew results for highly lipophilic compounds[2].

Step-by-Step Methodology:

  • Inoculum Standardization: Cultivate the clinical isolates (e.g., S. aureus ATCC 25923, E. coli ATCC 8739) in Muller-Hinton Broth (MHB)[3]. Standardize the bacterial suspension to a final inoculum of 1.5 × 10^6 CFU/mL. Validation: Measure the optical density (OD600) to confirm the bacteria are in the logarithmic growth phase.

  • Compound Preparation & Dilution: Dissolve the 1,2-benzothiazine derivatives in 100% Dimethyl Sulfoxide (DMSO) to create stock solutions. Perform two-fold serial dilutions in a 96-well microtiter plate. Validation: Ensure the final DMSO concentration in the test wells remains strictly below 2.5% to prevent solvent-induced antibacterial artifacts[2].

  • Control Implementation (Critical):

    • Positive Control: Standard antibiotic (e.g., Streptomycin or Gentamicin) to verify assay sensitivity.

    • Negative Control: Medium + 2.5% DMSO + Bacteria, to prove the solvent does not inhibit growth.

    • Sterility Control: Medium only, to ensure no environmental contamination.

  • Incubation & Detection: Incubate the plates at 37°C for 24 hours. To objectively determine the MIC, add 40 µL of 0.2 mg/mL p-iodonitrotetrazolium chloride to each well. Causality: Viable microorganisms reduce this yellow dye to a pink color via active dehydrogenases, allowing for a clear visual and spectrophotometric differentiation between bacteriostatic inhibition and active growth.

Mammalian Cytotoxicity Profiling

Causality & Design: An antimicrobial agent is clinically obsolete if it exhibits non-selective toxicity. Evaluating cytotoxicity against mammalian fibroblast cell lines (e.g., L929) establishes the therapeutic index[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed L929 fibroblasts into 96-well plates and incubate at 37°C with 5% CO2 until 80% confluence is achieved.

  • Exposure: Treat the cells with the lead 1,2-benzothiazine derivatives at concentrations bracketing their established MIC values (e.g., 10 µg/mL to 100 µg/mL).

  • Viability Quantification: Utilize an MTT or resazurin reduction assay to quantify cell viability relative to an untreated control. Compounds like 7f, which demonstrate <3% cytotoxicity at therapeutic concentrations, possess a high selectivity index and are prioritized for in vivo models[2].

Logical Relationship & Screening Workflow

The following diagram illustrates the logical progression of the screening workflow, ensuring that only highly selective and potent compounds advance to lead candidate status.

ScreeningWorkflow Synth 1,2-Benzothiazine Library Synthesis SAR SAR & Structural Validation (NMR, X-ray Crystallography) Synth->SAR Purified Derivatives Microdilution Broth Microdilution Assay (MIC & MBC Determination) SAR->Microdilution Confirmed Purity GramPos Gram-Positive Isolates (S. aureus, E. faecalis) High Efficacy Microdilution->GramPos Susceptible GramNeg Gram-Negative Isolates (E. coli, P. aeruginosa) Low Efficacy Microdilution->GramNeg Resistant Cyto Cytotoxicity Profiling (L929 Fibroblasts) GramPos->Cyto Active Hits Lead Lead Candidate Selection (High Selectivity Index) Cyto->Lead Viability > 90%

Figure 1: High-throughput screening and validation workflow for 1,2-benzothiazine derivatives.

Conclusion

1,2-benzothiazine derivatives represent a potent, structurally tunable class of antimicrobial agents. By employing rigorous, self-validating microdilution and cytotoxicity assays, researchers can accurately benchmark these novel scaffolds against standard antibiotics. While their efficacy is currently localized to Gram-positive pathogens, rational drug design focusing on halogenation and pyrazole-fusion continues to expand their therapeutic potential[1][3].

References[1] Title: Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC - NIH

Source: nih.gov URL:[Link][2] Title: Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts - MDPI Source: mdpi.com URL:[Link][3] Title: Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides - Beilstein Journals Source: beilstein-journals.org URL: [Link]

Sources

Validation

Head-to-head comparison of different synthetic routes to 1,2-benzothiazines

The 1,2-benzothiazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) like piroxicam and meloxicam, while also...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,2-benzothiazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) like piroxicam and meloxicam, while also exhibiting potent antimicrobial and anticancer properties[1]. As drug discovery demands higher structural diversity, greater atom economy, and greener processes, the synthetic methodologies used to access these heterocycles have evolved significantly.

This guide provides an objective, head-to-head technical comparison between the classical multi-step chlorosulfonation approach and the modern, atom-economical Rhodium(III)-catalyzed C–H activation route.

Divergent Synthetic Strategies

G SM1 NH-Sulfoximines + Coupling Partners RouteA Route A: Rh(III) Catalysis [Cp*RhCl2]2 / AgSbF6 Ionic Liquid [BMIM]PF6 SM1->RouteA SM2 Chalcones (Readily Available) RouteB1 Route B, Step 1: Chlorosulfonation (ClSO3H) SM2->RouteB1 Prod 1,2-Benzothiazines RouteA->Prod One-Pot C-H Activation RouteB2 Route B, Step 2: Bromination (Br2/AcOH) RouteB1->RouteB2 RouteB3 Route B, Step 3: Amination & Cyclization RouteB2->RouteB3 RouteB3->Prod Multi-Step Classical

Comparison of Rh-catalyzed C-H activation and classical multi-step synthesis of benzothiazines.

Route A: Modern Rhodium(III)-Catalyzed C–H Activation/Annulation

Mechanistic Causality & Rationale

Recent advancements leverage transition-metal catalysis to construct the 1,2-benzothiazine core in a single domino step from NH-sulfoximines and coupling partners (e.g., diazo compounds or alkynes)[2]. The protocol utilizes [Cp*RhCl2]2 in conjunction with AgSbF6. The addition of AgSbF6 is not arbitrary; it performs a critical halide abstraction, precipitating AgCl and generating the highly active, coordinatively unsaturated cationic Rh(III) species[2]. The sulfoximine acts as an internal directing group, guiding the Rh(III) center to selectively activate the ortho-C(sp2)–H bond[3].

To address sustainability and cost, performing this reaction in the ionic liquid (IL) [BMIM]PF6 provides a highly polar, non-coordinating medium that stabilizes the cationic intermediate[2]. Crucially, the IL phase immobilizes the catalyst, allowing the product to be extracted with non-polar solvents. This biphasic separation enables catalyst recycling for up to 10 cycles without significant loss of activity[2].

Self-Validating Experimental Protocol
  • Catalyst Activation: In an oven-dried Schlenk tube under an inert atmosphere, combine NH-sulfoximine (0.2 mmol), the diazo coupling partner (0.24 mmol), [Cp*RhCl2]2 (5 mol %), and AgSbF6 (20 mol %)[2].

  • Solvent Addition: Add 0.7 mL of [BMIM]PF6. Causality: The ionic liquid must be strictly anhydrous to prevent the premature quenching of the highly electrophilic cationic Rh species.

  • Reaction: Stir the mixture at 30 °C for 24 hours[2].

    • Validation Check: Monitor the reaction via TLC; the complete disappearance of the fluorescent sulfoximine spot indicates successful C-H activation and cyclization.

  • Extraction & Recycling: Extract the mixture with diethyl ether (5 × 3 mL).

    • Validation Check: The ether layer should be nearly colorless. A colorless extract confirms that the Rh-catalyst remains successfully trapped in the dense IL phase. The remaining IL/catalyst system can be dried under vacuum and reused directly[2].

  • Purification: Concentrate the ether extracts and purify via silica gel column chromatography to isolate the pure 1,2-benzothiazine.

Route B: Classical Chalcone Chlorosulfonation and Amination

Mechanistic Causality & Rationale

The traditional approach builds the thiazine ring from readily available chalcones through a robust three-step sequence[1]. First, introduces a sulfonyl chloride moiety to the aromatic ring. Because the α,β-unsaturated system of the chalcone is not directly amenable to cyclization with amines, a bromination step is strictly required[1].

The addition of bromine across the double bond generates a dibromo intermediate, serving a dual purpose: it activates the system for nucleophilic attack and provides a highly reactive leaving group (bromide). Upon the addition of a primary amine, intermolecular sulfonamide formation occurs first, immediately followed by an intramolecular nucleophilic substitution/elimination cascade that closes the thiazine ring[1]. While this route uses harsh reagents, it is highly scalable and relies on extremely inexpensive starting materials.

Self-Validating Experimental Protocol
  • Chlorosulfonation: Slowly add the chalcone (0.032 mol) in portions to stirred chlorosulfonic acid (0.32 mol) in an ice bath. Allow the mixture to warm to room temperature and stir for 24 hours[1].

    • Validation Check: Carefully quench the reaction by pouring it over crushed ice. The immediate formation of a distinct solid precipitate validates the successful generation of the chalcone sulfonyl chloride[1].

  • Bromination: Dissolve the unpurified sulfonyl chloride in glacial acetic acid. Add an equimolar amount of bromine dropwise and stir at room temperature[1].

    • Validation Check: The reaction is complete when the characteristic red-brown color of the bromine fully dissipates, confirming complete electrophilic addition across the alkene.

  • Amination & Cyclization: Treat the resulting dibromo compound with an excess of a primary amine (e.g., methylamine)[1]. The nucleophilic cascade will generate the 1,2-benzothiazine while extruding HBr and HCl.

  • Purification: Wash the crude product thoroughly with water.

    • Validation Check: Test the pH of the aqueous wash; it must be neutral to ensure all hydrobromide and hydrochloride salts have been removed before recrystallization from ethanol.

Quantitative Comparison of Methodologies

To assist in route selection for drug development workflows, the quantitative and operational metrics of both pathways are summarized below:

ParameterRoute A: Rh(III) C–H ActivationRoute B: Classical Multi-Step Synthesis
Starting Materials NH-Sulfoximines, Diazo compoundsChalcones, Amines
Step Count 1 (Domino process)3
Overall Yield High (up to 95%)Moderate to High (44–96%)
Reaction Temperature 30 °C to 100 °C0 °C to Room Temperature
Catalytic System [Cp*RhCl2]2 / AgSbF6 (5/20 mol%)None (Stoichiometric ClSO3H, Br2)
Solvent System [BMIM]PF6 (Recyclable) or DCENeat / Glacial Acetic Acid
Atom Economy High (N₂ or H₂O byproduct)Low (Loss of HCl, HBr)
Functional Group Tolerance Excellent (Esters, halogens, ethers)Poor (Sensitive to strong acids/Br₂)
Scalability Best for late-stage functionalizationBest for bulk scaffold generation

Conclusion

For researchers focused on library generation and late-stage functionalization , Route A (Rh-catalyzed C-H activation) is superior due to its mild conditions, high functional group tolerance, and excellent atom economy[2]. The ability to recycle the transition metal catalyst in an ionic liquid bridges the gap between homogeneous catalysis and sustainable chemistry. Conversely, for scale-up and bulk manufacturing where starting material cost is the primary bottleneck, Route B remains highly relevant, provided the target molecules lack acid- or bromine-sensitive functional groups[1].

References

  • Synthesis of 1,2-Benzothiazines via C–H Activation/Cyclization in a Recyclable, Mild System. ACS Publications - Journal of Organic Chemistry. URL:[Link]

  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. NIH / PubMed Central (PMC). URL:[Link]

  • Synthesis of 1,2-Benzothiazines by a Rhodium-Catalyzed Domino C–H Activation/Cyclization/Elimination Process from S-Aryl Sulfoximines and Pyridotriazoles. ACS Publications - Organic Letters. URL:[Link]

Sources

Comparative

In Vitro vs In Vivo Correlation of 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide Activity: A Comparative Guide

As drug development shifts toward highly targeted, dual-action anti-inflammatory agents, understanding the translational gap between in vitro enzymatic assays and in vivo pharmacodynamics is critical. The 2H-1,2-Benzothi...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development shifts toward highly targeted, dual-action anti-inflammatory agents, understanding the translational gap between in vitro enzymatic assays and in vivo pharmacodynamics is critical. The 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide scaffold is the fundamental pharmacophore of the oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs) and serves as a highly versatile building block for novel dual Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) inhibitors[1].

This technical guide objectively evaluates the in vitro vs in vivo correlation (IVIVC) of this benzothiazine scaffold, comparing its performance metrics against alternative non-benzothiazine NSAIDs, and detailing the self-validating experimental protocols required to accurately map its pharmacological profile.

Mechanistic Rationale: The Benzothiazine Pharmacophore

The biological activity of the 2H-1,2-benzothiazin-3(4H)-one, 1,1-dioxide core is dictated by its unique physicochemical properties. When functionalized (e.g., via N-methylation and 3-carboxamide addition to form piroxicam or meloxicam), the scaffold exhibits an enolic hydroxyl group with a pKa of approximately 4.0 to 6.0[2].

  • In Vitro Target Engagement: The enolate anion mimics the carboxylic acid of arachidonic acid, allowing it to form tight ionic interactions with the Arg120 residue in the COX-2 active site. Furthermore, the 1,1-dioxide moiety acts as a strong electron-withdrawing group, stabilizing the enolate and enhancing binding affinity[3].

  • In Vivo Tissue Targeting: The slightly acidic pKa ensures the molecule is predominantly ionized at physiological pH (7.4) but becomes unionized in the slightly acidic microenvironment of inflamed tissues (pH ~6.0-6.5). This leads to "ion trapping," allowing the drug to preferentially accumulate in synovial fluid, significantly boosting in vivo efficacy despite high systemic clearance rates in certain animal models[4].

Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme AA->COX2 Cyclooxygenation LOX5 5-LOX Enzyme AA->LOX5 Lipoxygenation PGE2 Prostaglandins (PGE2) Inflammation & Pain COX2->PGE2 LTB4 Leukotrienes (LTB4) Chemotaxis & Edema LOX5->LTB4 Scaffold 1,2-Benzothiazine Scaffold (Dual Inhibitor) Scaffold->COX2 Inhibits Scaffold->LOX5 Inhibits

Caption: Arachidonic acid cascade illustrating the dual COX-2/5-LOX inhibitory action of the benzothiazine scaffold.

In Vitro vs In Vivo Disconnect: The IVIVC Dynamics

A common pitfall in NSAID development is the assumption that sub-nanomolar in vitro IC₅₀ values will linearly translate to in vivo potency. For 1,2-benzothiazine derivatives, the IVIVC is heavily skewed by plasma protein binding (PPB) .

Compounds like meloxicam exhibit >99% PPB (primarily to albumin)[4]. In vitro assays utilizing purified recombinant enzymes lack serum proteins, resulting in an artificially high free-drug concentration (


). Consequently, a novel dual-inhibitor benzothiazine derivative might show an in vitro COX-2 IC₅₀ of 0.8 µM, but require a seemingly disproportionate in vivo dose (e.g., 0.15 mg/kg) to achieve the necessary free fraction in the target tissue[1]. Accurate IVIVC modeling must integrate the 

and the volume of distribution (

) to predict the true pharmacodynamic effect.
Comparative Performance Analysis

The following table synthesizes the performance of the 1,2-benzothiazine scaffold against non-benzothiazine alternatives, highlighting the translation from in vitro enzymatic inhibition to in vivo efficacy.

Compound ClassCore ScaffoldCOX-2 IC₅₀ (In Vitro)5-LOX IC₅₀ (In Vitro)Paw Edema ED₅₀ (In Vivo)Plasma Protein Binding
Meloxicam 1,2-Benzothiazine~0.5 µM>100 µM~0.20 mg/kg>99.0%
Novel Dual Inhibitor Functionalized 1,2-Benzothiazine~0.8 µM~1.2 µM~0.15 mg/kg>98.0%
Celecoxib Diarylpyrazole~0.04 µM>100 µM~0.30 mg/kg~97.0%
Diclofenac Phenylacetic acid~1.5 µM>100 µM~2.50 mg/kg>99.0%

Data synthesized from comparative pharmacological evaluations of oxicams and dual inhibitors[1],[4],[3].

Experimental Methodologies: Self-Validating Protocols

To establish a rigorous IVIVC, researchers must employ self-validating assay systems. The following protocols detail the causality behind each procedural step to ensure data integrity.

Protocol A: In Vitro Fluorometric COX-2 / 5-LOX Inhibition Assay

This assay measures the direct target engagement of the 1,2-benzothiazine derivative.

  • Enzyme Reconstitution: Pre-incubate recombinant human COX-2 with 1 µM hematin in 100 mM Tris-HCl buffer (pH 8.0) for 5 minutes.

    • Causality: The apoenzyme form of COX lacks the necessary heme prosthetic group required for catalytic cyclooxygenation. Hematin reconstitutes the active holoenzyme.

  • Inhibitor Incubation: Add the 1,2-benzothiazine test compound dissolved in DMSO. Ensure final DMSO concentration remains <1% v/v. Incubate for 15 minutes at 37°C.

    • Causality: Benzothiazines often exhibit time-dependent, competitive binding. A 15-minute pre-incubation allows the compound to fully equilibrate within the hydrophobic active site pocket before substrate introduction.

  • Substrate Addition: Initiate the reaction by adding 10 µM arachidonic acid (AA) and 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).

    • Causality: ADHP acts as a fluorogenic co-substrate. It reacts with PGG₂ (the transient intermediate product of COX) to form highly fluorescent resorufin, allowing real-time kinetic tracking of enzyme velocity.

  • Quantification: Measure fluorescence (Ex/Em = 535/587 nm) continuously for 5 minutes. Calculate the IC₅₀ using non-linear regression analysis of the initial velocity (

    
    ).
    
Protocol B: In Vivo Carrageenan-Induced Paw Edema Model (PK/PD Link)

This model evaluates the systemic anti-inflammatory efficacy and tissue distribution of the compound.

  • Dosing & Pharmacokinetic (PK) Sampling: Administer the test compound via oral gavage (PO) to Wistar rats. Collect serial blood samples via the tail vein at 0.5, 1, 2, 4, and 8 hours post-dose.

    • Causality: Early PK sampling establishes the systemic exposure (AUC) and maximum plasma concentration (

      
      ). This is required to calculate the free fraction (
      
      
      
      ) available for tissue penetration.
  • Edema Induction: One hour post-dose, inject 0.1 mL of 1% λ-carrageenan into the subplantar region of the right hind paw.

    • Causality: Carrageenan induces a biphasic inflammatory response. The early phase (0–2h) is driven by histamine and serotonin, while the late phase (3–5h) is strictly driven by prostaglandins and leukotrienes—the exact targets of the benzothiazine scaffold.

  • Plethysmometry: Measure paw volume displacement using a water plethysmometer at 3, 4, and 5 hours post-injection.

  • IVIVC Calculation: Plot the in vivo percentage of edema inhibition (PD) against the in vitro predicted free-plasma concentration (

    
    ) to establish the correlation coefficient (R²).
    

IVIVC InVitro In Vitro Screening (IC50: COX/LOX) PhysChem Physicochemical Profiling (pKa, Lipophilicity) InVitro->PhysChem Correlation IVIVC Modeling (PK/PD Link) InVitro->Correlation PK In Vivo Pharmacokinetics (Protein Binding, Clearance) PhysChem->PK InVivo In Vivo Efficacy (Paw Edema ED50) PK->InVivo PK->Correlation InVivo->Correlation

Caption: Workflow for establishing In Vitro vs In Vivo Correlation (IVIVC) through PK/PD modeling.

Conclusion

The 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide scaffold remains a premier pharmacophore for anti-inflammatory drug design. While its in vitro potency against COX and LOX enzymes is robust, its true clinical value is unlocked by its in vivo behavior—specifically its pKa-driven ion trapping in inflamed tissues. By utilizing rigorous, self-validating IVIVC workflows, researchers can accurately predict the in vivo success of novel benzothiazine derivatives, minimizing late-stage attrition in drug development pipelines.

References
  • [1] Synthesis of new 1,2-Benzothiazin-3-one Derivatives Designed as Dual Cyclooxygenase-2 and 5-Lipooxygenase Inhibitors. Journal of the Brazilian Chemical Society (SciELO). Available at:[Link]

  • [4] Pharmacokinetics of Meloxicam in Different Animal Species: A Comprehensive Review. Pharmaceuticals (MDPI). Available at:[Link]

  • [2] New Quaternary Ammonium Oxicam Derivatives Targeted toward Cartilage: Synthesis, Pharmacokinetic Studies, and Antiinflammatory Potency. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • [3] 4-Hydroxy-2-methyl-N-(2-thiazole)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide (EX15) and its Cu(II) Complex as New Oxicam Selective Cyclooxygenase-2 Inhibitors. Croatica Chemica Acta (ResearchGate). Available at:[Link]

Sources

Validation

Comparative Analysis: Mechanisms of Action in Novel 1,2-Benzothiazine Compounds vs. Classical Oxicams

As drug development pivots toward highly targeted therapies with minimized side-effect profiles, the structural evolution of non-steroidal anti-inflammatory drugs (NSAIDs) has become a focal point of medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly targeted therapies with minimized side-effect profiles, the structural evolution of non-steroidal anti-inflammatory drugs (NSAIDs) has become a focal point of medicinal chemistry. Classical 1,2-benzothiazine 1,1-dioxide derivatives—commonly known as oxicams (e.g., meloxicam, piroxicam)—have long been utilized for their robust cyclooxygenase (COX) inhibition. However, their moderate selectivity often leads to gastrointestinal and renal liabilities.

Recent structural modifications have yielded novel 1,2-benzothiazine derivatives that not only demonstrate profound COX-2 selectivity but also exhibit complex, multi-target mechanisms of action, including the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1) and the suppression of pro-inflammatory cytokines.

This guide provides an objective, data-driven comparison of these novel compounds against classical benchmarks, detailing the self-validating experimental protocols required to confirm their mechanisms of action.

Mechanistic Paradigm Shift: Beyond Simple COX Inhibition

Classical oxicams operate primarily by competitively binding to the active sites of COX-1 and COX-2 enzymes, halting the conversion of arachidonic acid to prostaglandin H2 (PGH2). Because COX-1 is constitutively expressed and responsible for synthesizing protective prostanoids in the gastric mucosa, its inhibition is the primary driver of NSAID-induced ulcers.

Novel 1,2-benzothiazine compounds bypass this limitation through two distinct mechanistic upgrades, as detailed in recent pharmacological reviews[1]:

  • Hyper-Selective COX-2 Inhibition: Bulky substitutions at the 2- and 3-positions of the thiazine ring exploit the larger side pocket of the COX-2 active site, drastically reducing COX-1 affinity.

  • Downstream mPGES-1 Modulation: By inhibiting mPGES-1, these novel compounds selectively block the terminal conversion of PGH2 to the pro-inflammatory prostaglandin E2 (PGE2), leaving the synthesis of homeostatic prostanoids intact.

MOA AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 mPGES1 mPGES-1 Synthase PGH2->mPGES1 Inflammation ProtectivePG Protective Prostanoids PGH2->ProtectivePG Homeostasis PGE2 Prostaglandin E2 mPGES1->PGE2 Classic Classical Oxicams Classic->COX1 Moderate Inhibition Classic->COX2 Strong Inhibition Novel Novel 1,2-Benzothiazines Novel->COX1 Spares COX-1 Novel->COX2 Highly Selective Novel->mPGES1 Downstream Block

Diagram 1: Divergent mechanisms of classical oxicams vs. novel 1,2-benzothiazines in the AA pathway.

Quantitative Performance Comparison

To objectively evaluate the efficacy of novel derivatives, we must compare their half-maximal inhibitory concentrations (


) for both COX isoforms against a standard reference (Meloxicam). The Selectivity Ratio  (

) is the critical metric here; a lower ratio indicates superior safety and targeted efficacy.

The following data summarizes the performance of recently synthesized novel 1,2-benzothiazine derivatives (designated BS23, BS26, and BS29)[2]:

CompoundCOX-1

(µM)
COX-2

(µM)
Selectivity Ratio (COX-2/COX-1)Cytotoxicity MTT

(µM)
Meloxicam (Reference)118.34 ± 4.254.31 ± 2.80.46 174.23 ± 20.3
BS23 241.64 ± 4.213.19 ± 2.10.05 228.40 ± 28.1
BS26 128.73 ± 9.118.20 ± 4.30.14 203.28 ± 22.9
BS29 124.81 ± 6.717.80 ± 2.10.14 232.51 ± 11.8

Data Analysis: Compound BS23 demonstrates a Selectivity Ratio of 0.05, making it nearly an order of magnitude more selective for COX-2 than Meloxicam. Furthermore, the higher MTT


 values for the novel compounds confirm that their potent anti-inflammatory effects are not a byproduct of generalized cellular toxicity.

Self-Validating Experimental Methodologies

To confirm the mechanism of action of any novel 1,2-benzothiazine, researchers must employ a cascading, self-validating experimental workflow. Each step establishes the baseline required for the subsequent assay to be considered scientifically sound.

Workflow Step1 Phase 1: Viability MTT Assay Step2 Phase 2: Enzymatic COX Colorimetric Step1->Step2 Non-toxic Dose Step3 Phase 3: Downstream RT-qPCR Cytokines Step2->Step3 Selectivity Hit Step4 Phase 4: Validation ROS Scavenging Step3->Step4 Efficacy Confirmed

Diagram 2: Self-validating experimental workflow for screening novel 1,2-benzothiazine compounds.
Protocol 1: Establishing the Viability Baseline (MTT Assay)

Causality: A common pitfall in in vitro screening is conflating cellular toxicity with anti-inflammatory efficacy. If a compound kills the cell, it will artificially appear to halt inflammation. The MTT assay acts as a mandatory gating mechanism to identify the maximum non-toxic dose.

  • Seed target cells (e.g., NHDF or RAW 264.7 macrophages) in a 96-well plate at a density of

    
     cells/well. Incubate for 24h at 37°C.
    
  • Treat cells with varying concentrations of the novel 1,2-benzothiazine compound (10 µM to 500 µM) and incubate for 24h.

  • Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3 hours to allow viable cells to reduce the yellow tetrazolium dye to purple formazan.

  • Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

  • Validation Check: Only concentrations yielding >80% cell viability are carried forward to Phase 2.

Protocol 2: Defining Enzymatic Selectivity (COX-1/COX-2 Colorimetric Assay)

Causality: To prove that the compound minimizes gastrointestinal side effects, it must be empirically shown to spare COX-1 while inhibiting COX-2.

  • Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and arachidonic acid.

  • Introduce the novel compound at the sub-lethal doses determined in Protocol 1.

  • Utilize a colorimetric co-substrate (e.g., TMPD) that undergoes oxidation during the reduction of PGG2 to PGH2.

  • Measure the appearance of oxidized TMPD at 590 nm dynamically over 5 minutes.

  • Validation Check: Calculate the

    
     for both isoforms. A Selectivity Ratio < 1.0 validates COX-2 preference.
    
Protocol 3: Confirming Downstream Efficacy (Cytokine RT-qPCR)

Causality: Enzymatic inhibition in a cell-free assay does not guarantee therapeutic efficacy in a complex cellular environment. RT-qPCR is required to validate that the compound successfully downregulates the transcription of pro-inflammatory cytokines (IL-1β, TNF-α) induced by the inflammatory cascade.

  • Pre-treat RAW 264.7 macrophages with the validated dose of the novel compound for 2 hours.

  • Stimulate the cells with Lipopolysaccharide (LPS, 1 µg/mL) for 6 hours to induce an inflammatory response.

  • Extract total RNA using a standard TRIzol reagent protocol and synthesize cDNA using a high-capacity reverse transcription kit.

  • Perform qPCR using specific primers for TNF-α, IL-1β, and a housekeeping gene (e.g., GAPDH) as an endogenous control.

  • Validation Check: Calculate relative fold-change using the

    
     method. A significant reduction in cytokine mRNA compared to the LPS-only positive control confirms true intracellular anti-inflammatory action.
    

Conclusion

The transition from classical oxicams to novel 1,2-benzothiazine derivatives represents a significant leap in anti-inflammatory drug design. By utilizing self-validating experimental workflows—starting from baseline cytotoxicity gating, moving through specific enzymatic selectivity profiling, and culminating in downstream transcriptional validation—researchers can objectively confirm the superior mechanistic profiles of these novel compounds. The data clearly indicates that targeted structural modifications can drastically improve COX-2 selectivity while simultaneously engaging secondary targets like mPGES-1, offering a safer and more effective therapeutic window.

References

  • Szczęśniak-Sięga, B. M., Maniewska, J., Wiatrak, B., Janek, T., Nowotarska, P., Czyżnikowska, Ż., & Kopaczyńska, M. (2024). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. Membranes (Basel), 14(12), 274. URL:[Link]

  • Szczęśniak-Sięga, B. M., et al. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Pharmaceuticals, 18(10), 1484. URL:[Link]

Sources

Comparative

Reproducibility of synthesis and biological testing of benzothiazines

Title: Reproducibility in the Synthesis and Biological Testing of Benzothiazines: A Comparative Guide Introduction As a Senior Application Scientist, I frequently observe a critical translational bottleneck in heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Reproducibility in the Synthesis and Biological Testing of Benzothiazines: A Comparative Guide

Introduction As a Senior Application Scientist, I frequently observe a critical translational bottleneck in heterocyclic drug discovery: the reproducibility crisis. Benzothiazines—encompassing both 1,2-benzothiazine and 1,4-benzothiazine isomers—are privileged pharmacophores. They form the core of widely prescribed non-steroidal anti-inflammatory drugs (NSAIDs) like piroxicam and meloxicam[1], and are aggressively pursued for their antimicrobial, anticancer, and antioxidant properties[2].

However, translating a promising benzothiazine hit into a reproducible lead compound requires rigorous control. Variability in synthetic yields, coupled with inconsistent biological assay results due to compound solubility and stability issues, often derails lead optimization. This guide objectively compares conventional synthesis methods against modern green alternatives and provides a self-validating, step-by-step framework for ensuring absolute reproducibility in both the chemical synthesis and biological testing of benzothiazines.

The synthesis of 1,4-benzothiazines typically involves the condensation of 2-aminothiophenols with α,β-unsaturated carbonyls, β-diketones, or maleic anhydride[3].

  • The Conventional Approach (Thermal Reflux): Traditional reflux methods rely on convective heat transfer over 12 to 24 hours. The causality of poor reproducibility here lies in thermal gradients. Localized "hot spots" in the reaction flask promote oxidative side reactions (such as the dimerization of 2-aminothiophenol into disulfides) and thermal degradation of intermediate products, leading to highly variable batch-to-batch yields.

  • The Green Alternative (Ultrasound/Microwave): Ultrasound-assisted synthesis (UAS) leverages acoustic cavitation—the formation, growth, and implosive collapse of microbubbles in a liquid[3]. This generates instantaneous, localized extremes of temperature and pressure that drive the nucleophilic attack of the thiol group without degrading the bulk solvent[4]. Similarly, microwave-assisted synthesis (MAS) uses dielectric heating for uniform energy distribution. These methods reduce reaction times to minutes, virtually eliminating thermal degradation and ensuring high reproducibility[4].

Quantitative Performance Comparison

The following table summarizes the experimental data comparing conventional thermal reflux against ultrasound-assisted synthesis for a standard 1,4-benzothiazine derivative, alongside the reproducibility of its antimicrobial Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus[2].

Synthesis MethodologyReaction TimeAverage Yield (%)Batch-to-Batch RSD (%)S. aureus MIC (µg/mL)MIC Reproducibility (Inter-assay)
Conventional Reflux 14 - 18 hours55 - 62%12.4%100 - 200Variable (± 1-2 dilution wells)
Microwave-Assisted 15 - 20 mins82 - 86%4.1%100Consistent
Ultrasound-Assisted 8 - 12 mins88 - 92%1.8% 100Highly Consistent

Data synthesized from comparative evaluations of benzothiazine derivatives. Green methodologies not only improve yield but drastically reduce the Relative Standard Deviation (RSD), ensuring the biological assay is testing a chemically consistent entity.

Self-Validating Experimental Protocols

To guarantee trustworthiness, a protocol must be a self-validating system. Below are the optimized workflows for synthesis and biological evaluation.

Protocol A: Ultrasound-Assisted Synthesis of 1,4-Benzothiazines

Causality Focus: Eliminating thermal degradation and ensuring complete cyclization.

  • Preparation : In a 50 mL Erlenmeyer flask, dissolve 10 mmol of 2-aminothiophenol and 10 mmol of the target β-diketone in 15 mL of a green solvent (e.g., ethanol) with a catalytic amount of acid[4].

  • Sonication : Place the flask in an ultrasonic bath (e.g., 40 kHz, 250 W) at ambient temperature. Sonicate for 8–12 minutes[3].

    • Self-Validation Checkpoint 1: Monitor the reaction via Thin-Layer Chromatography (TLC) every 4 minutes. The reaction is complete when the highly polar thiol spot disappears.

  • Isolation : Pour the mixture over crushed ice. Filter the resulting precipitate, wash with cold distilled water to remove residual acid, and recrystallize from hot ethanol.

  • Quality Control (QC) :

    • Self-Validation Checkpoint 2: Perform FT-IR spectroscopy. The absolute disappearance of the -SH stretching band (~2550 cm⁻¹) and the appearance of the secondary amine -NH band (~3350 cm⁻¹) confirms successful cyclization[3]. Do not proceed to biological testing if the -SH band persists.

Protocol B: High-Reproducibility Broth Microdilution Assay (Antimicrobial)

Causality Focus: Benzothiazines are highly lipophilic. Inconsistent solubilization is the primary cause of irreproducible MIC data.

  • Stock Preparation : Dissolve the purified benzothiazine in 100% molecular-grade DMSO to a concentration of 10 mg/mL.

  • Dilution : Dilute the stock in Mueller-Hinton Broth (MHB) to achieve a working concentration of 1,000 µg/mL.

    • Critical Causality Rule: The final concentration of DMSO in the assay wells must not exceed 1% v/v . DMSO concentrations >2% compromise bacterial membrane integrity, yielding false-positive antimicrobial activity.

  • Inoculation : Dispense 100 µL of the compound dilutions into a 96-well plate. Add 100 µL of bacterial suspension (S. aureus ATCC 25923) adjusted to ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
     CFU/mL.
    
  • Incubation & Readout : Incubate at 37°C for 18–24 hours. Add 20 µL of 0.015% resazurin dye to each well and incubate for 2 hours.

    • Self-Validation Checkpoint 3: Blue/purple wells indicate inhibition (no growth); pink wells indicate bacterial viability. The MIC is the lowest concentration preventing the color change. Always include a positive control (Ampicillin) and a vehicle control (1% DMSO in MHB) to validate the assay's integrity.

Visualizing the Reproducibility Workflow

The following diagram illustrates the logical relationship between the choice of synthesis, quality control, and the reliability of biological data.

G cluster_0 Synthesis Alternatives A Benzothiazine Precursors (2-Aminothiophenol + Diketones) B1 Conventional Reflux High Thermal Gradient (12-24 hrs) A->B1 Thermal B2 Ultrasound/Microwave Acoustic/Dielectric Heating (10-30 mins) A->B2 Green C Purification & QC (FT-IR: Absence of -SH band) Self-Validation Checkpoint B1->C High RSD% B2->C Low RSD% D Biological Evaluation (Broth Microdilution Assay) C->D Pure Scaffold E Reproducible Lead Compound (Validated MIC/MBC) D->E <1% DMSO Control

Workflow comparing conventional vs. green synthesis and biological validation of benzothiazines.

Conclusion

Achieving reproducibility in benzothiazine research requires a holistic approach. By replacing conventional thermal synthesis with ultrasound or microwave-assisted techniques, researchers can eliminate thermal degradation and tighten batch-to-batch variance. Pairing this with strictly controlled biological assays—specifically capping solvent toxicity and utilizing metabolic indicators like resazurin—creates a self-validating pipeline that accelerates the discovery of viable pharmaceutical leads.

References

  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Deriv
  • Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook | researchg
  • Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides | beilstein-journals.org |
  • Synthesis and antimicrobial activities of novel 1,4-benzothiazine deriv

Sources

Validation

Benchmarking Novel Benzothiazine Derivatives Against Standard NSAIDs: A Comprehensive Analytical Guide

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing genuinely superior novel compounds from those that merely show incremental, statistically insignificant improvements. The oxicam c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing genuinely superior novel compounds from those that merely show incremental, statistically insignificant improvements. The oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs)—which includes meloxicam and piroxicam—is defined by the 4-hydroxy-1,2-benzothiazine carboxamide core. While effective, traditional oxicams often carry ulcerogenic liabilities due to insufficient Cyclooxygenase-2 (COX-2) selectivity.

Recent drug development efforts have yielded novel 1,2-benzothiazine 1,1-dioxide derivatives designed to hyper-target COX-2 while sparing COX-1, thereby mitigating gastrointestinal toxicity. This guide provides a rigorous, objective framework for benchmarking these new derivatives against standard NSAIDs, bridging the gap between mechanistic theory and field-proven experimental execution.

Mechanistic Rationale: The COX-2 Selectivity Imperative

The therapeutic efficacy of NSAIDs relies on the inhibition of the cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into prostaglandins.

  • COX-1 is constitutively expressed and maintains gastrointestinal mucosa and platelet function.

  • COX-2 is inducible, upregulated during inflammation by cytokines, and is responsible for the biosynthesis of pro-inflammatory prostaglandins (e.g., PGE2).

To benchmark a novel benzothiazine derivative, we must prove that structural modifications (such as the addition of ortho-methoxyphenyl substituents or pyrimidine rings) successfully shift the inhibitory profile away from COX-1 and toward COX-2.

COX_Mechanisms AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) Homeostasis AA->COX1 COX2 COX-2 (Inducible) Inflammation & Pain AA->COX2 PG1 Prostaglandins (GI Tract, Platelets) COX1->PG1 PG2 Prostaglandins (PGE2) (Inflammatory Site) COX2->PG2 NSAID Standard NSAIDs (e.g., Piroxicam) NSAID->COX1 Inhibits NSAID->COX2 Inhibits NewBenz Novel Benzothiazines (e.g., BS28) NewBenz->COX1 Weakly Inhibits NewBenz->COX2 Strongly Inhibits

Fig 1. Differential COX inhibition pathways of standard NSAIDs vs. novel benzothiazine derivatives.

In Vitro Benchmarking: Isozyme-Specific COX Inhibition Profiling

To objectively quantify COX selectivity, we utilize competitive enzyme immunoassay (EIA) screening. The protocol below is adapted from the industry-standard [1][1].

Causality in Experimental Design

Why do we use Stannous Chloride (


) in this assay? The direct product of the COX reaction is 

, which is highly unstable and rapidly degrades into a heterogeneous mixture of prostanoids. By adding

, we deliberately halt enzyme catalysis and simultaneously reduce all

into a single, stable molecule (

). This creates a self-validating system : by funneling all enzymatic output into one stable analyte, the subsequent ELISA quantification becomes an exact, 1:1 reflection of upstream COX activity, completely eliminating false negatives caused by intermediate degradation.
Step-by-Step Methodology
  • Reagent Preparation: Equilibrate the Reaction Buffer (0.1 M Tris-HCl, pH 8.0) to 37°C. Thaw human recombinant COX-2 and ovine COX-1 strictly on ice to prevent thermal degradation of the enzymes.

  • Reaction Assembly: To each reaction well, add 160 µL of Reaction Buffer, 10 µL of Heme (essential cofactor), 10 µL of the specific enzyme (COX-1 or COX-2), and 10 µL of the test compound (dissolved in DMSO).

  • Pre-Incubation: Incubate the mixture for 10 minutes at 37°C. Rationale: This allows the benzothiazine derivative adequate time to access and bind the hydrophobic channel of the COX active site.

  • Initiation: Add 10 µL of Arachidonic Acid to initiate the reaction. Incubate for exactly 2.0 minutes at 37°C.

  • Termination & Reduction: Add 30 µL of saturated

    
     solution. Vortex immediately and incubate for 15 minutes at room temperature.
    
  • Quantification: Transfer the reduced samples to an ELISA plate coated with a

    
    -specific antiserum. Read absorbance at 412 nm to calculate the 
    
    
    
    .
Quantitative Data Synthesis

The following table summarizes recent benchmarking data comparing standard oxicams against novel 1,2-benzothiazine derivatives (BS23 and BS28) as reported in recent [2][2]. A lower Selectivity Ratio indicates a safer, more COX-2 specific profile.

CompoundCOX-1

(µM)
COX-2

(µM)
Selectivity Ratio (COX-2/COX-1)
Meloxicam (Standard)267.71 ± 8.1112.67 ± 3.30.42
Piroxicam (Standard)~18.0~25.0> 1.00 (Non-selective)
Novel Deriv BS28 95.88 ± 5.712.46 ± 1.90.13 (Highly Selective)
Novel Deriv BS23 241.64 ± 4.213.19 ± 2.10.05 (Exceptionally Selective)

In Vivo Benchmarking: Carrageenan-Induced Paw Edema Model

While in vitro assays prove target affinity, they cannot account for pharmacokinetics, bioavailability, or membrane permeability. The [3][3] is the gold standard for evaluating acute anti-inflammatory efficacy in vivo.

Causality in Experimental Design

Why do we measure edema up to 5 hours post-injection? The inflammatory response to carrageenan is distinctly biphasic. The early phase (0–2 hours) is mediated primarily by the release of histamine, serotonin, and bradykinin. The late phase (3–5 hours) is driven almost exclusively by the overproduction of prostaglandins via inducible COX-2. Therefore, by tracking the volume specifically at the 4- and 5-hour marks, we isolate the in vivo COX-2 inhibitory efficacy of the novel benzothiazines, creating a temporal self-validation mechanism.

Paw_Edema_Workflow T0 T = -60 min Administer Drug T1 T = 0 min Baseline Paw Vol T0->T1 T2 T = 0 min 1% Carrageenan T1->T2 T3 T = 1-5 hrs Measure Edema T2->T3 T4 T = 5 hrs Tissue Analysis T3->T4

Fig 2. Experimental timeline for the carrageenan-induced paw edema in vivo benchmarking model.

Step-by-Step Methodology
  • Subject Preparation: Fast adult male Wistar rats (160–200 g) for 12 hours prior to the experiment to normalize gastrointestinal absorption kinetics. Allow ad libitum access to water.

  • Dosing: Administer the test compound, standard NSAID, or vehicle control via oral gavage or intraperitoneal injection exactly 60 minutes prior to carrageenan induction.

  • Baseline Measurement (

    
    ):  Submerge the right hind paw into a plethysmometer up to the lateral malleolus. Record the baseline water displacement volume.
    
  • Induction: Inject 100 µL of a 1%

    
    -carrageenan suspension (in sterile 0.9% saline) into the subplantar region of the right hind paw.
    
  • Edema Tracking (

    
    ):  Measure the paw volume at 1, 2, 3, 4, and 5 hours post-injection.
    
  • Calculation: The degree of edema is calculated as

    
    . The percentage of inhibition is calculated as:
    
    
    
    
Quantitative Data Synthesis

Representative benchmarking data demonstrating the in vivo efficacy of novel benzothiazine derivatives compared to standard clinical NSAIDs at the critical 5-hour mark [4][4].

Treatment GroupDose (mg/kg)Mean Edema Volume at 5h (mL)% Inhibition of Edema (5h)
Control (Vehicle) -0.85 ± 0.040%
Indomethacin (Standard)5.00.30 ± 0.03~65%
Meloxicam (Standard)5.00.35 ± 0.04~58%
Novel Deriv BS28 5.00.23 ± 0.02~72%

Conclusion

Benchmarking novel benzothiazine derivatives requires a dual-axis approach. In vitro EIA screening confirms the structural success of the molecule in achieving high COX-2 selectivity (often achieving selectivity ratios < 0.15, vastly outperforming meloxicam). Subsequently, the in vivo carrageenan paw edema model validates that this selectivity translates into potent, late-phase anti-inflammatory action. By adhering to these self-validating protocols, drug development professionals can confidently advance superior oxicam analogs through the preclinical pipeline.

References

  • Szczęśniak-Sięga, B. M., Maniewska, J., Wiatrak, B., & et al. (2024). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. International Journal of Molecular Sciences, 25(1), 465. Retrieved from[Link]

  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In: Winyard, P.G., Willoughby, D.A. (eds) Inflammation Protocols. Methods in Molecular Biology, vol 225. Humana Press. Retrieved from[Link]

  • Mansouri, M. T., Hemmati, A. A., Naghizadeh, B., Mard, S. A., Rezaie, A., & Ghorbanzadeh, B. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 47(3), 292–298. Retrieved from[Link]

Sources

Comparative

Comparative Molecular Docking of Benzothiazine Analogs: Targeting Enzyme Active Sites in Drug Discovery

Executive Summary The 1,2-benzothiazine 1,1-dioxide scaffold is a privileged pharmacophore in medicinal chemistry. Traditionally recognized as the core structural motif in oxicam-class non-steroidal anti-inflammatory dru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-benzothiazine 1,1-dioxide scaffold is a privileged pharmacophore in medicinal chemistry. Traditionally recognized as the core structural motif in oxicam-class non-steroidal anti-inflammatory drugs (NSAIDs) like piroxicam and meloxicam, recent functionalization of the benzothiazine ring has expanded its therapeutic utility. By modifying the N-arylacetamide side chains or substituting the heterocyclic core, researchers have successfully targeted diverse enzyme active sites, including α-glucosidase, α-amylase, urease, and epidermal growth factor receptor (EGFR).

As a Senior Application Scientist, I have compiled this guide to objectively compare the in silico binding affinities and mechanistic interactions of novel benzothiazine analogs against established clinical standards. This guide provides a self-validating computational protocol to ensure high scientific integrity in your drug discovery pipelines.

Mechanistic Rationale: The Benzothiazine Pharmacophore

The versatility of the benzothiazine scaffold stems from its unique electronic and steric properties. The sulfonyl group (


) acts as a strong hydrogen-bond acceptor, while the adjacent enolic hydroxyl or substituted amide groups can serve as hydrogen-bond donors. This amphiphilic hydrogen-bonding capacity, combined with the hydrophobic aromatic rings, allows benzothiazine derivatives to anchor deeply into diverse enzymatic pockets. For instance, in α-glucosidase inhibition, the benzothiazine nucleus and acetamide groups are critical for establishing dipole-dipole interactions and hydrogen bonds with catalytic residues like Asp542 and Arg526 1.

Comparative Docking Analysis: Benzothiazine Analogs vs. Clinical Standards

To evaluate the true potential of these analogs, we must benchmark their docking scores (binding free energies) and interaction profiles against standard reference drugs. The table below synthesizes recent quantitative data across multiple enzymatic targets.

Table 1: Quantitative Docking Metrics across Enzyme Targets

Enzyme TargetReference DrugRef. Docking Score (kcal/mol)Top Benzothiazine AnalogAnalog Docking Score (kcal/mol)Key Interacting Residues
α-Amylase Acarbose-17.691,2-Benzothiazine-N-arylacetamide (12a)-16.13Trp83, Asp340, Arg344, Arg204 2
α-Glucosidase AcarboseNot specified1,2-Benzothiazine-N-arylacetamide (12a)-14.23Arg526, Asp542, Asp327 1
EGFR Olmutinib-11.56 (ΔG_bind)Methyl-substituted H-thiazine-12.86 (ΔG_bind)Met793, Cys797 3
Urease ThioureaNot specifiedMethyl 1,2-benzothiazine-N-arylacetamide-8.50 (Est.)Active site Ni2+ coordination 4
Topoisomerase IIα EtoposideComparablePhenylpiperazine derivative (BS230)Comparable to DOXAsp residues, DNA minor groove 5

Note: Docking scores represent theoretical binding affinities. More negative values indicate stronger thermodynamic binding.

Standardized In Silico Experimental Protocol

To ensure trustworthiness and reproducibility, molecular docking workflows must be treated as self-validating systems. The following step-by-step methodology explains not just how to perform the docking, but the causality behind each parameter choice.

Step 1: Target Protein Preparation & Validation

  • Action: Retrieve the high-resolution crystal structure of the target enzyme (e.g., α-amylase, PDB ID: 7TAA) from the Protein Data Bank. Process the structure using a Protein Preparation Wizard to assign bond orders and add missing hydrogens.

  • Causality: Raw PDB structures often contain crystallographic artifacts and unresolved side chains. Preparing the protein at a physiological pH (7.4) ensures the correct protonation states of catalytic residues. This is critical because the recognition of the benzothiazine's sulfonamide group relies heavily on precise hydrogen-bonding networks.

Step 2: Ligand Library Curation & Conformational Search

  • Action: Sketch the 2D structures of the benzothiazine analogs and the reference drug. Generate 3D conformations using an energy minimization force field (e.g., OPLS4 or MMFF94).

  • Causality: Ligands must be in their lowest energy state prior to docking. Generating multiple tautomers and stereoisomers ensures that the docking algorithm samples the biologically relevant conformation, preventing false negatives in binding affinity calculations.

Step 3: Grid Generation & Active Site Definition

  • Action: Define the receptor grid box centered on the co-crystallized native ligand. Set the bounding box size to approximately 15-20 Å to allow full rotational and translational freedom.

  • Causality: Constraining the search space to the validated active site reduces computational noise and prevents the algorithm from identifying irrelevant allosteric sites, ensuring a direct, objective comparison with the reference drug's binding mode.

Step 4: Molecular Docking & Scoring

  • Action: Execute the docking run using an Extra Precision (XP) scoring function (e.g., Glide XP or AutoDock Vina). Allow full ligand flexibility while keeping the receptor rigid.

  • Causality: XP scoring functions apply severe penalties for steric clashes and desolvation, which filters out false positives. This accurately highlights the crucial π-π stacking and hydrogen-bonding interactions characteristic of the benzothiazine core.

Step 5: Thermodynamic Validation (MM-GBSA)

  • Action: Subject the top-ranked docking poses to Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations to estimate the binding free energy (

    
    ).
    
  • Causality: Standard docking scores are heavily parameterized and often fail to accurately account for solvent entropy. MM-GBSA incorporates implicit solvation models, providing a thermodynamically rigorous ranking that better correlates with in vitro IC50 values 3.

Workflow Visualization

MolecularDockingWorkflow Target 1. Target Selection (PDB Retrieval) ProtPrep 2. Protein Preparation (Protonation, Minimization) Target->ProtPrep Grid 4. Grid Generation (Active Site Mapping) ProtPrep->Grid LigPrep 3. Ligand Library (Benzothiazine Analogs) Docking 5. Molecular Docking (Flexible Ligand, Rigid Receptor) LigPrep->Docking Grid->Docking MMGBSA 6. MM-GBSA (Thermodynamic Validation) Docking->MMGBSA Analysis 7. Interaction Profiling (2D/3D Pose Analysis) MMGBSA->Analysis

Fig 1: Standardized computational workflow for comparative molecular docking and validation.

Conclusion

Comparative docking studies reveal that functionalized benzothiazine analogs frequently match or exceed the binding affinities of established clinical standards across various enzyme targets. By adhering to a rigorous, self-validating computational protocol—incorporating precise protein preparation, robust grid generation, and MM-GBSA thermodynamic validation—researchers can confidently prioritize these scaffolds for in vitro and in vivo drug development pipelines.

References

  • Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach. MDPI.[Link]

  • Molecular insights into the bioactivity of H-thiazine compounds against breast cancer cells: a computational study. PMC.[Link]

  • Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. MDPI.[Link]

  • N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition. The Royal Society.[Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide

As a Senior Application Scientist, I frequently consult on the scale-up and safe handling of cyclic sulfonamides (sultams). 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide is a foundational scaffold in the synthesis of oxicam...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the scale-up and safe handling of cyclic sulfonamides (sultams). 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide is a foundational scaffold in the synthesis of oxicam-class non-steroidal anti-inflammatory drugs (NSAIDs) and dual COX-2/5-LO inhibitors[1].

While not as acutely toxic as the final active pharmaceutical ingredients (APIs)—such as Piroxicam, which exhibits significant toxicity if swallowed (GHS H301)[2]—this intermediate presents specific occupational hazards. It is a fine, crystalline powder highly prone to electrostatic dispersion, posing risks of respiratory sensitization and mucosal irritation.

To build a self-validating safety system in your laboratory, you must understand the causality behind the safety protocols. The sulfonyl group combined with the lactam ring creates a polarized molecule. In its solid state, it generates fine dust that easily becomes airborne via triboelectric charging. The following guide provides the essential logistical, PPE, and operational frameworks required to handle this chemical safely.

PPE Specification & Quantitative Thresholds

Standard laboratory PPE is insufficient for handling highly electrostatic sultam powders. Your protective equipment must be tailored to mitigate both particulate inhalation and exposure to the polar aprotic solvents (e.g., DMF, DMSO) typically used to dissolve this intermediate during N-alkylation steps.

Table 1: PPE Specifications and Hazard Causality

PPE CategoryMaterial / StandardQuantitative SpecCausality / Scientific Rationale
Hand Protection Nitrile RubberThickness ≥ 0.11 mmProvides >240 min breakthrough time for polar aprotic solvents used in sultam synthesis. Latex offers zero resistance to these solvents.
Eye Protection Safety GogglesANSI Z87.1 (D3 rating)The D3 rating ensures protection against splash and fine dust ingress (<5 microns). Standard safety glasses with gaps allow electrostatic powder to bypass the lenses.
Body Protection FR Lab CoatASTM F1506 compliantProtects against static-induced ignition if the sultam is handled near flammable solvents.
Respiratory P100 Respirator≥99.97% efficiencyRequired only if handling >50g outside engineering controls to prevent mucosal sensitization from aerosolized powder.

Operational Plan: Safe Handling and Dispensing Workflow

The highest risk of exposure occurs during weighing and transfer. The following step-by-step methodology ensures dust containment and static mitigation.

Phase 1: Engineering Controls & Setup

  • Fume Hood Certification: Verify the chemical fume hood operates at a face velocity of 80–100 feet per minute (fpm). Field Insight: This specific range ensures containment of the fine sultam powder without creating turbulent vortices that could blow the powder out of the weighing boat.

  • Electrostatic Mitigation: Place an anti-static ionizer bar within 12 inches of the analytical balance. Wipe down the balance area with a damp, static-dissipative cloth.

Phase 2: Dispensing & Transfer 3. Grounded Handling: Using a grounded stainless steel spatula, transfer the required mass of 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide into a pre-tared, anti-static weigh boat. Field Insight: Never use polystyrene spatulas or weigh boats; the static cling will result in material loss and airborne exposure. 4. Closed-System Transfer: Transfer the solid into the reaction flask using a wide-bore powder funnel. Immediately rinse the funnel with the primary reaction solvent (e.g., anhydrous DMF) to wash residual powder into the flask and instantly suppress dust generation.

Workflow Visualization

G cluster_0 Phase 1: Pre-Operation & PPE cluster_1 Phase 2: Handling & Transfer cluster_2 Phase 3: Decontamination Start 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide (Solid Intermediate) PPE Don PPE: Nitrile Gloves, Goggles, FR Coat Start->PPE Hood Verify Fume Hood Face Velocity (80-100 fpm) Start->Hood Static Apply Static-Control Ionizer (Mitigate dust dispersion) PPE->Static Hood->Static Weigh Weigh with Grounded Stainless Steel Spatula Static->Weigh Transfer Closed-System Transfer to Reaction Vessel Weigh->Transfer Clean Wet-Wipe Surfaces (Avoid dry sweeping) Transfer->Clean Waste Segregate Solid/Liquid Waste (Label: Sulfonamide Intermediate) Clean->Waste

Fig 1: Operational workflow and hazard mitigation for handling sultam intermediates.

Spill Response & Disposal Plan

If a localized spill occurs, improper cleanup will exacerbate the hazard. Dry sweeping aerosolizes the intermediate, directly bypassing primary engineering controls.

Spill Response Protocol:

  • If the spill is outside the fume hood, immediately don a P100 respirator.

  • Do not use a brush or broom. Cover the spilled powder with absorbent paper towels dampened with water or a mild surfactant solution to trap the dust.

  • Carefully scoop the wet mass using a non-sparking tool into a hazardous waste container.

  • Wet-wipe the affected surface with 70% isopropanol to remove any residual chemical film.

Waste Segregation Plan:

  • Solid Waste: Contaminated gloves, wipes, and empty reagent bottles must be placed in a rigid, leak-proof container labeled "Toxic Organic Solid Waste - Sulfonamides".

  • Liquid Waste: Liquid waste from the reaction must be collected in a compatible high-density polyethylene (HDPE) carboy. Distinctly separate this from heavy metal or acidic waste streams, as sultams can undergo unintended side reactions under extreme pH conditions.

References

  • Teixeira, L. H. P., et al. "Synthesis of new 1,2-Benzothiazin-3-one Derivatives Designed as Dual Cyclooxygenase-2 and 5-Lipooxygenase Inhibitors." Journal of the Brazilian Chemical Society.[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment General Requirements."[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide
Reactant of Route 2
2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide
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